5-Acenaphthylenecarboxylic acid
Description
BenchChem offers high-quality 5-Acenaphthylenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acenaphthylenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
acenaphthylene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVILAASJKYMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626643 | |
| Record name | Acenaphthylene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-43-1 | |
| Record name | Acenaphthylene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
5-Acenaphthylenecarboxylic Acid: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for rigid, polycyclic aromatic scaffolds that can withstand harsh reaction conditions while providing predictable steric and electronic properties. 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) [1] is a premier example of such a building block. Characterized by a fused bicyclic naphthalenic system coupled with an unsaturated five-membered ring, this compound offers a unique combination of extended π -conjugation and a highly reactive carboxyl handle[]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its diverse applications across medicinal chemistry and materials science.
Molecular Identity & Physicochemical Profiling
The structural dynamics of 5-acenaphthylenecarboxylic acid are defined by its rigid, planar aromatic framework[]. The presence of the C1=C2 double bond in the five-membered ring extends the conjugation of the naphthalene core, significantly lowering the HOMO-LUMO gap. This extended conjugation is responsible for its pale yellow crystalline appearance and high thermal stability[3].
To facilitate rapid reference and comparison, the quantitative physical properties of 5-acenaphthylenecarboxylic acid are summarized in the table below:
| Property | Value |
| IUPAC Name | Acenaphthylene-5-carboxylic acid[1] |
| CAS Registry Number | 4488-43-1[1] |
| Molecular Formula | C₁₃H₈O₂[3] |
| Molecular Weight | 196.20 g/mol [] |
| Appearance | White to pale yellow crystalline solid[3] |
| Melting Point | 174 – 176 °C[3] |
| Boiling Point | 422.3 °C (at 760 mmHg)[4] |
| Density | 1.394 g/cm³[] |
| Solubility | Soluble in ethanol, ether, dichloromethane; Insoluble in water[3] |
Causality Insight: The high melting point (174–176 °C) and boiling point (422.3 °C) are direct consequences of strong intermolecular π−π stacking interactions facilitated by the planar acenaphthylene core[3][4]. Furthermore, the bulky hydrophobic polycyclic system drastically limits aqueous solubility, necessitating the use of organic solvents like dichloromethane or ether for synthetic manipulation[3].
Synthetic Methodology: A Self-Validating Approach
Synthesizing 5-acenaphthylenecarboxylic acid requires precise control over regional functionalization and oxidation states. The most reliable, scalable approach begins with the bromination of acenaphthene, followed by lithium-halogen exchange, carboxylation, and a final selective dehydrogenation.
Synthetic workflow for 5-Acenaphthylenecarboxylic acid from acenaphthene.
Protocol 1: Carboxylation via Halogen-Metal Exchange
-
Objective: Convert 5-bromoacenaphthene to 5-acenaphthenecarboxylic acid.
-
Procedure: Dissolve 5-bromoacenaphthene in anhydrous THF under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of n-Butyllithium (n-BuLi) dropwise over 30 minutes.
-
Causality: The cryogenic temperature (-78 °C) is thermodynamically required to stabilize the highly reactive organolithium intermediate and prevent unwanted Wurtz-Fittig homo-coupling side reactions.
-
Self-Validation Checkpoint 1: Before proceeding to carboxylation, quench a 0.1 mL reaction aliquot with D₂O. GC-MS analysis must reveal a mass shift corresponding to deuterated acenaphthene (m/z 155). This confirms quantitative lithium-halogen exchange.
-
Procedure (cont.): Bubble anhydrous CO₂ gas through the solution for 1 hour, then allow the mixture to warm to room temperature. Quench with 1M HCl and extract with ethyl acetate.
-
Self-Validation Checkpoint 2 (Acid-Base Workup): Extract the organic layer with 1M NaOH. The target carboxylic acid will move to the aqueous layer as a sodium salt, leaving unreacted starting materials in the organic phase. Re-acidifying the aqueous layer with concentrated HCl precipitates the pure 5-acenaphthenecarboxylic acid. This acid-base swing acts as an intrinsic, self-validating purification step.
Protocol 2: Selective Dehydrogenation
-
Objective: Introduce the C1=C2 double bond to form 5-acenaphthylenecarboxylic acid.
-
Procedure: Suspend the intermediate 5-acenaphthenecarboxylic acid in anhydrous 1,4-dioxane. Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux for 12 hours.
-
Causality: DDQ is specifically chosen over transition metal catalysts (like Pd/C) because it selectively dehydrogenates the saturated five-membered ring driven by the thermodynamic stability of the resulting fully conjugated system, without risking decarboxylation or over-oxidation of the aromatic core.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1 with 1% acetic acid). The product will show a distinct, highly UV-active spot with a lower Rf than the starting material.
Analytical Characterization
To ensure absolute trustworthiness in your synthesized or procured batches, the following analytical signatures must be verified:
-
¹H-NMR (400 MHz, DMSO-d6): The most critical diagnostic feature is the vinylic protons of the five-membered ring (C1 and C2). In the saturated precursor, these appear as an aliphatic multiplet around 3.3–3.4 ppm. Upon successful dehydrogenation, these shift dramatically downfield to ~7.0–7.2 ppm (two doublets) due to the induced diamagnetic anisotropy of the newly formed double bond.
-
FT-IR: Look for a strong, sharp C=O stretching frequency at ~1680-1695 cm⁻¹ , which is characteristic of a highly conjugated carboxylic acid.
-
LC-MS: Negative electrospray ionization (ESI-) will yield an [M-H]⁻ pseudomolecular ion at m/z 195.0 .
Advanced Applications in Industry & Research
The rigid architecture of 5-acenaphthylenecarboxylic acid makes it a highly sought-after intermediate across multiple scientific domains[1][].
Core application domains of 5-Acenaphthylenecarboxylic acid.
-
Analytical Biochemistry & Immunoassays: Because of its structural homology to toxic polycyclic aromatic hydrocarbons (PAHs), 5-acenaphthylenecarboxylic acid is utilized as a hapten. Researchers have successfully conjugated it to bovine serum albumin (BSA) to synthesize immunogens. These are critical for raising monoclonal antibodies used in highly sensitive indirect competitive ELISAs (ic-ELISA) for detecting PAH contamination in food matrices[5].
-
Materials Science: The compound is utilized as a functional additive and monomeric building block in the formulation of organic anti-reflective films for semiconductor lithography[6]. Its high refractive index and rigid planar structure enhance the thermal stability and optical absorption properties of the resulting polymers[1][6].
-
Medicinal Chemistry: In drug development, the acenaphthylene moiety is used to restrict the conformational flexibility of pharmacophores. By locking a molecule into a specific bioactive conformation via amidation of the C5-carboxylic acid, off-target effects can be minimized while target binding affinity is enhanced[1][].
Safety & Environmental Handling
As with all polycyclic aromatic compounds, 5-acenaphthylenecarboxylic acid must be handled with stringent safety protocols[3]. Its planar structure makes it a potential DNA intercalating agent.
-
Handling: Always manipulate the powder within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of airborne particulates[3].
-
Storage: Store in a cool, dry environment away from strong oxidizing agents to prevent degradation or combustion risks[3].
Sources
5-Acenaphthylenecarboxylic Acid: Structural Profiling, Synthesis, and Applications in Advanced Therapeutics and Materials
Executive Summary
As a Senior Application Scientist, evaluating the structural and chemical utility of raw materials is the first step in rational drug design and advanced material synthesis. 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a highly specialized organic compound characterized by its rigid, fused bicyclic aromatic framework bridged by an ethylene unit[1]. The presence of the electron-withdrawing carboxylic acid group at the 5-position fundamentally alters the electron density of the acenaphthylene core. This unique architecture imparts distinct acidic properties and exceptional stability, making it an invaluable building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), fluorescent dyes, and rigid polymers[1].
Physicochemical & Structural Characterization
The utility of 5-acenaphthylenecarboxylic acid is dictated by its precise physicochemical parameters. The extended π -conjugation of the acenaphthylene core provides a predictable spatial orientation for pharmacophores, while the -COOH group serves as a versatile handle for downstream amidation and esterification[1].
Quantitative Data Profile
All data is summarized for rapid comparative analysis during assay development and material formulation.
| Parameter | Value | Reference |
| IUPAC Name | Acenaphthylene-5-carboxylic acid | [1] |
| CAS Registry Number | 4488-43-1 | [1],[2] |
| Molecular Formula | C₁₃H₈O₂ | [1],[2] |
| Molecular Weight | 196.20 g/mol | [1],[2] |
| Melting Point | 174–176 °C | [2] |
| Boiling Point | 422.3 °C (at 760 mmHg) | [2] |
| Density | 1.394 g/cm³ | [2] |
| SMILES String | c1cc2C=Cc3ccc(c(c1)c23)C(=O)O | [1] |
Mechanistic Pathway for De Novo Synthesis
While some automated chemical databases erroneously list benzo[a]anthracene as a precursor[2], the chemically sound and field-validated route begins with the bromination of acenaphthene. This is followed by oxidative dehydrogenation and a highly controlled lithiation/carboxylation sequence[3].
Synthetic workflow for 5-Acenaphthylenecarboxylic acid via sequential bromination and carboxylation.
Self-Validating Experimental Protocol
Phase 1: Regioselective Bromination
-
Causality: The C5 position of acenaphthene is the most electron-rich and sterically accessible site for electrophilic aromatic substitution, driven by the electron-donating effect of the alkyl bridge.
-
Methodology: Dissolve acenaphthene in N,N-dimethylformamide (DMF) at 0 °C. Add 1.05 equivalents of N-bromosuccinimide (NBS) dropwise. Stir for 4 hours, precipitate in ice water, and recrystallize from ethanol.
-
Validation & QC: Perform ¹H-NMR (CDCl₃). The disappearance of one aromatic proton and the specific shift of adjacent protons confirm regioselectivity. GC-MS must show an isotopic pattern typical of a single bromine atom (M and M+2 peaks of equal intensity).
Phase 2: Oxidative Dehydrogenation
-
Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized to facilitate the removal of the two aliphatic hydrogens at the 1,2-positions. This reaction is thermodynamically driven by the formation of the fully conjugated acenaphthylene π -system.
-
Methodology: Dissolve 5-bromoacenaphthene in anhydrous benzene. Add 1.2 equivalents of DDQ and reflux for 12 hours. Filter off the reduced DDQH₂ byproduct and concentrate the filtrate.
-
Validation & QC: ¹H-NMR will reveal the complete disappearance of the aliphatic multiplet (~3.3 ppm) and the appearance of two distinct vinylic doublets (~7.0–7.2 ppm), confirming the C1-C2 double bond formation.
Phase 3: Low-Temperature Lithiation and Carboxylation
-
Causality: Direct electrophilic carboxylation is inefficient. Instead, halogen-metal exchange allows for precise lithiation. The reaction must be held at -78 °C to stabilize the highly reactive 5-lithioacenaphthylene intermediate and prevent unwanted ring-opening or dimerization[3].
-
Methodology: Dissolve 5-bromoacenaphthylene in anhydrous tetrahydrofuran (THF) under argon. Cool to -78 °C. Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise. After 1 hour, bubble anhydrous CO₂ gas through the solution. Quench with 1M HCl to protonate the carboxylate, extract with ethyl acetate, and purify.
-
Validation & QC: FT-IR spectroscopy must show a strong, broad O-H stretch (2500–3300 cm⁻¹) and a sharp C=O stretch (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) must confirm the exact mass of the [M-H]⁻ ion corresponding to C₁₃H₈O₂.
Applications in Drug Development & Materials Science
The dual nature of 5-acenaphthylenecarboxylic acid—combining a rigid intercalating core with a reactive functional handle—makes it highly versatile[1],[2].
Downstream applications of the 5-acenaphthylenecarboxylic acid scaffold in drugs and materials.
-
Targeted Therapeutics: The carboxylic acid group readily undergoes amidation to link with targeting peptides or small-molecule inhibitors. The planar acenaphthylene core is capable of π π stacking, making it a potent candidate for DNA intercalation or binding to flat hydrophobic pockets in target proteins[2].
-
Functional Materials: In optoelectronics, the extended conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. It is frequently utilized as a capping agent or monomeric building block in the synthesis of organic semiconductors, OLED dyes, and rigid-rod polymers[1],[3].
Safety, Handling, and Stability Protocols
As an active organic intermediate, 5-acenaphthylenecarboxylic acid requires strict adherence to laboratory safety protocols[2]:
-
Toxicity & Exposure: The compound acts as a mild to moderate irritant to the skin, eyes, and respiratory system. All handling, especially during powder transfer, must be conducted within a certified Class II fume hood using nitrile gloves and safety goggles[2].
-
Chemical Stability: While stable under standard ambient conditions, the compound must be protected from strong oxidizing agents. Furthermore, due to the reactive C1-C2 double bond, prolonged exposure to high-intensity UV light should be avoided to prevent unwanted photochemical [2+2] cycloaddition reactions.
References
[2] ChemBK. "5-Acenaphthylenecarboxylic acid - Physico-chemical Properties and Safety Information." ChemBK Database. URL:[Link]
[3] The Journal of Organic Chemistry. "Synthesis and Unexpected Optical Properties of Ionic Phosphorus Heterocycles with P-Regulated Noncovalent Interactions." ACS Publications. URL:[Link]
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An In-depth Technical Guide to 5-Acenaphthylenecarboxylic Acid (CAS: 4488-43-1)
This guide provides a comprehensive technical overview of 5-Acenaphthylenecarboxylic acid, a key intermediate in the synthesis of advanced materials and potentially bioactive molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, provides a detailed and validated synthesis protocol with mechanistic insights, and explores its potential applications, grounded in the current scientific literature.
Core Compound Identity and Physicochemical Profile
5-Acenaphthylenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a carboxylic acid moiety attached to the 5-position of the acenaphthylene core.[1] This rigid, aromatic framework imparts significant stability and unique electronic properties, making it a valuable building block in various synthetic endeavors.[]
Chemical and Physical Properties
The key physicochemical properties of 5-Acenaphthylenecarboxylic acid are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 4488-43-1 | [1][3] |
| Molecular Formula | C₁₃H₈O₂ | [1][] |
| Molecular Weight | 196.20 g/mol | [1][][4] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | ~174-176 °C | [5] |
| Solubility | Soluble in common organic solvents such as ethanol, ether, and dichloromethane. | [5] |
| Density | ~1.394 g/cm³ | [] |
| SMILES | c1cc2C=Cc3ccc(c(c1)c23)C(=O)O | [1] |
| InChI | InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | [1][] |
Synthesis of 5-Acenaphthylenecarboxylic Acid: A Validated Two-Step Protocol
The synthesis of 5-Acenaphthylenecarboxylic acid can be efficiently achieved through a two-step process commencing with the readily available starting material, acenaphthene. This pathway involves a Friedel-Crafts acylation followed by a haloform reaction. This approach is advantageous due to its high yields and the relative accessibility of the reagents.
Step 1: Friedel-Crafts Acylation of Acenaphthene to 5-Acetylacenaphthene
The initial step involves the introduction of an acetyl group onto the acenaphthene ring via an electrophilic aromatic substitution. The acylation of acenaphthene predominantly yields the 5-substituted product.[6]
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that polarizes the C-Cl bond in acetyl chloride, leading to the formation of a highly electrophilic acylium ion, which is the key reactive species.[6][7][8] A stoichiometric amount is required as the product ketone complexes with the AlCl₃.[7][9]
-
Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and facilitates the reaction while remaining unreactive under the reaction conditions.
-
Temperature Control: The reaction is initially cooled to control the exothermic reaction between AlCl₃ and acetyl chloride, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
-
Aqueous Work-up: The addition of ice and hydrochloric acid is crucial to quench the reaction, hydrolyze the aluminum-ketone complex, and dissolve the aluminum salts for effective extraction.[6]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend acenaphthene (10.0 g, 0.065 mol) and anhydrous aluminum chloride (9.5 g, 0.071 mol) in 70 mL of anhydrous dichloromethane.[6]
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.[6]
-
Acylation: Add acetyl chloride (5.6 mL, 0.065 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approximately 100 g) and concentrated HCl (approximately 10 mL) in a fume hood. Stir until the ice melts and the aluminum salts dissolve.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of dichloromethane.[6]
-
Washing: Combine the organic layers and wash successively with 50 mL of 3 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-acetylacenaphthene, which can be purified by recrystallization.[6]
Step 2: Haloform Reaction of 5-Acetylacenaphthene
The second step converts the methyl ketone group of 5-acetylacenaphthene into a carboxylic acid via the haloform reaction. This reaction proceeds by exhaustive halogenation of the methyl group followed by cleavage of the C-C bond.[10][11][12]
Causality of Experimental Choices:
-
Base and Halogen: The use of a base (e.g., NaOH) and a halogen (e.g., Br₂) generates a hypohalite in situ, which is the oxidizing agent.[13] The base also promotes the formation of the enolate, which is the nucleophilic species that attacks the halogen.[11]
-
Exhaustive Halogenation: The presence of electron-withdrawing halogen atoms on the methyl carbon increases the acidity of the remaining α-protons, facilitating subsequent halogenations until the trihalomethyl ketone is formed.[10][11]
-
Nucleophilic Acyl Substitution: The trihalomethyl group is a good leaving group due to the inductive effect of the three halogen atoms. Hydroxide then acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the C-C bond to form the carboxylate and haloform.[10][13]
-
Acidification: The final acidification step is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.[11]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 5-acetylacenaphthene (10.0 g, 0.051 mol) in a suitable solvent like dioxane or tetrahydrofuran.
-
Reagent Addition: Slowly add an excess of freshly prepared sodium hypobromite solution (prepared from bromine and sodium hydroxide) to the stirred solution of the ketone. Maintain the temperature with an ice bath as the reaction can be exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench any excess hypobromite with a solution of sodium bisulfite. Remove the organic solvent under reduced pressure.
-
Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of 1 with concentrated HCl. The 5-Acenaphthylenecarboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: A two-step synthesis of 5-Acenaphthylenecarboxylic acid.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized 5-Acenaphthylenecarboxylic acid is achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is due to hydrogen bonding.[14][15] A strong, sharp C=O stretching absorption is expected between 1690-1760 cm⁻¹.[14][15] Additionally, a C-O stretching band should be visible in the 1210-1320 cm⁻¹ region.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The carboxylic acid proton is typically observed as a broad singlet far downfield, between 10-13 ppm.[16] The aromatic protons of the acenaphthylene ring system will appear in the aromatic region (typically 7-8.5 ppm), with a complex splitting pattern due to their specific chemical environments.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of 165-185 ppm. The aromatic carbons will show signals in the typical aromatic region of the spectrum.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).
Applications and Future Directions
5-Acenaphthylenecarboxylic acid is a versatile intermediate with applications in several areas of chemical science.
Building Block in Organic Synthesis
The primary application of 5-Acenaphthylenecarboxylic acid is as a precursor in the synthesis of more complex molecules.[5] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acyl chlorides, providing access to a wide range of derivatives.[1] These derivatives are of interest in the development of:
-
Dyes and Pigments: The rigid and chromophoric acenaphthene core makes its derivatives potential candidates for high-performance dyes.[17]
-
Polymers and Advanced Materials: The planar aromatic structure can be incorporated into polymers to enhance their thermal stability and electronic properties, with potential applications in organic electronics.[][17]
-
Plastic Additives: It has been reported for use as an additive to plastic materials.[1]
Potential in Medicinal Chemistry and Drug Discovery
While there is limited published research on the specific biological activities of 5-Acenaphthylenecarboxylic acid itself, the broader class of acenaphthene derivatives has shown significant promise in medicinal chemistry. These compounds have been investigated for a range of pharmacological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[18][19]
For instance, novel acenaphthene derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines, with some compounds showing potent inhibitory effects.[20][21][22][23]
The carboxylic acid functional group in 5-Acenaphthylenecarboxylic acid is a key feature in many pharmaceuticals, as it can act as a pharmacophore, a solubilizer, or a point of attachment for creating prodrugs.[24]
Potential Signaling Pathway Modulation
Given the known activities of other polycyclic aromatic hydrocarbons and their derivatives, it is plausible that derivatives of 5-Acenaphthylenecarboxylic acid could interact with key cellular signaling pathways. Pathways such as NF-κB and PI3K/Akt, which are central to inflammation and cell survival, are known to be modulated by some acenaphthene derivatives.[18]
Caption: Potential applications stemming from 5-Acenaphthylenecarboxylic acid.
Future research should focus on synthesizing a library of derivatives from 5-Acenaphthylenecarboxylic acid and screening them for various biological activities. This could lead to the discovery of novel therapeutic agents or valuable molecular probes for studying cellular processes.
Safety and Handling
5-Acenaphthylenecarboxylic acid should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.[5] Avoid direct contact with skin and eyes.[5]
Conclusion
5-Acenaphthylenecarboxylic acid is a compound of significant interest due to its utility as a synthetic intermediate. The robust two-step synthesis protocol provided herein offers a reliable method for its preparation. While its direct biological applications are yet to be fully explored, the acenaphthene scaffold is a promising platform for the development of novel materials and therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile molecule.
References
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Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. [Link]
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Wikipedia. (n.d.). Haloform reaction. [Link]
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MDPI. (2011, March 17). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]
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PubMed. (2011, March 17). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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ResearchGate. (2025, December 15). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]
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Royal Society of Chemistry Publishing. (n.d.). The Friedel-Crafts Acetylation of Naphthalene in 1,2-Dichloroethane Solution. Kinetics and Mechanism. [Link]
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PubMed. (2021, April 15). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
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ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid. [Link]
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PubChem. (n.d.). 5,6-Acenaphthenedicarboxylic acid. [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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University of Calgary. (n.d.). Carboxylic Acids. [Link]
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National Center for Biotechnology Information. (2011, March 17). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]
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ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid. [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]
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PubChemLite. (n.d.). 1,2-dihydroacenaphthylene-5-carboxylic acid (C13H10O2). [Link]
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IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. [Link]
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Organic Syntheses. (n.d.). acenaphthenequinone. [Link]
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Solvation Thermodynamics and Organic Solvent Compatibility of 5-Acenaphthylenecarboxylic Acid: A Technical Guide
Executive Summary
5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a critical synthetic intermediate featuring a fused bicyclic aromatic acenaphthylene core functionalized with a carboxylic acid moiety at the 5-position. Its unique structural topology makes it highly valuable in organic synthesis, the development of functional materials, and the conjugation of immunogens for analytical assays (1)[1]. However, its dual nature—a highly hydrophobic polycyclic aromatic hydrocarbon (PAH) core coupled with a polar, hydrogen-bonding carboxyl group—creates complex solvation behaviors. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in thermodynamic principles, and outlines a rigorously validated protocol for empirical solubility determination.
Physicochemical Profile & Solvation Thermodynamics
The dissolution of 5-Acenaphthylenecarboxylic acid in any solvent is dictated by the balance between the crystal lattice energy of the solid (melting point ~174-176 °C) and the solvation energy provided by solvent-solute interactions (2)[2].
Understanding the causality behind its solubility requires examining the molecule's distinct micro-environments:
-
Hydrophobic Core Interactions: The acenaphthylene ring system is highly lipophilic and polarizable. Solvents with high polarizability or those capable of π−π or dipole-induced dipole interactions (e.g., dichloromethane) exhibit excellent solvation capacity for this region of the molecule.
-
Hydrogen Bonding: The -COOH group acts as both a hydrogen-bond donor and acceptor. Protic solvents (e.g., ethanol) can disrupt the intermolecular hydrogen bonds between the carboxylic acid dimers in the solid state, facilitating dissolution (3)[3].
-
Aqueous Incompatibility: The entropic penalty of forming a highly ordered hydration shell around the bulky hydrophobic acenaphthylene core far outweighs the enthalpic gain from hydrogen bonding at the carboxylate group, resulting in exceptionally low water solubility (4)[4].
Organic Solvent Solubility Profile
Quantitative and qualitative solubility data are critical for selecting appropriate reaction media or extraction solvents. The table below synthesizes the solubility behavior of 5-Acenaphthylenecarboxylic acid across different solvent classes to aid formulation and synthetic route scouting.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |
| Halogenated | Dichloromethane (DCM) | 8.93 | High | Strong dipole-induced dipole interactions with the PAH core; disrupts crystal lattice effectively. |
| Protic | Ethanol (EtOH) | 24.5 | High | Strong hydrogen-bond donor/acceptor capacity solvates the -COOH group; moderate lipophilicity supports the core. |
| Ether | Diethyl Ether | 4.3 | Moderate to High | Oxygen lone pairs act as H-bond acceptors for the -COOH proton; non-polar ethyl groups interact with the aromatic core. |
| Polar Aprotic | Acetone / DMSO | 20.7 / 46.7 | High | Excellent H-bond acceptors; high dipole moments stabilize the polar functional group without protonating it. |
| Aqueous | Water | 80.1 | Very Low | Unfavorable thermodynamics; high entropic penalty for solvating the large hydrophobic acenaphthylene ring system. |
Standardized Protocol: Isothermal Shake-Flask Solubility Determination
To ensure reproducible and self-validating data during pre-formulation, the following isothermal shake-flask methodology is recommended. This protocol is designed to verify that thermodynamic equilibrium has been achieved, effectively eliminating kinetic artifacts.
Step 1: Solvent Preparation & Saturation
-
Add 5.0 mL of the target organic solvent (e.g., HPLC-grade Dichloromethane or Ethanol) into a 10 mL amber glass vial. Note: Amber glass is required to prevent potential photo-degradation of the PAH core.
-
Introduce 5-Acenaphthylenecarboxylic acid incrementally until a visible excess of solid remains, ensuring the solution is supersaturated.
Step 2: Isothermal Equilibration (The Self-Validating Mechanism)
-
Seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 RPM.
-
Validation Checkpoint: Prepare duplicate sets. Equilibrate Set A for 24 hours and Set B for 48 hours. If the concentration difference between Set A and Set B is < 2%, thermodynamic equilibrium is confirmed. If not, extend the incubation.
Step 3: Phase Separation
-
Remove the vials and allow them to stand undisturbed for 1 hour to let large particulates settle.
-
Aspirate 1.0 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter. Note: PTFE is chosen for its broad organic solvent compatibility and low non-specific binding. Discard the first 0.2 mL of filtrate to saturate the filter membrane.
Step 4: HPLC-UV Quantification
-
Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze via HPLC-UV (Detection at ~254 nm, exploiting the strong chromophore of the conjugated acenaphthylene system).
-
Calculate the solubility (mg/mL) based on the integrated peak area against a highly pure reference standard.
Workflow Visualization
The following diagram illustrates the logical progression of the solubility screening protocol, emphasizing the decision-making nodes that ensure data integrity.
Fig 1: High-throughput isothermal solubility screening and validation workflow.
Applications in Pharmaceutical Synthesis & Analytical Chemistry
Understanding the solubility of 5-Acenaphthylenecarboxylic acid in organic solvents is not merely an academic exercise; it directly impacts its utility as a building block. Because it is highly soluble in solvents like dichloromethane and ethanol, it can be readily activated (e.g., via EDC/NHS coupling or thionyl chloride) for downstream reactions.
A prime example of its application is in the development of analytical diagnostics for environmental and food safety. Researchers have successfully utilized 5-Acenaphthylenecarboxylic acid as a hapten, conjugating it to carrier proteins like bovine serum albumin (BSA) (5)[5]. This conjugation—typically performed in a mixed organic-aqueous solvent system (like DMSO/Buffer) to maintain the solubility of the lipophilic acid while protecting the protein—enables the production of monoclonal antibodies (mAbs) with high affinities for polycyclic aromatic hydrocarbons (PAHs) such as acenaphthene and pyrene (5)[5]. These mAbs are then deployed in indirect competitive ELISA (ic-ELISA) formats to detect PAH contamination in food matrices, showcasing the critical intersection of organic solubility, synthetic chemistry, and public health.
References
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ChemBK , "5-Acenaphthylenecarboxylic acid - Physico-chemical Properties." Available at: 2
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CymitQuimica , "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid." Available at: 1
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MDPI , "Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review." Available at:5
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Harnessing 5-Acenaphthylenecarboxylic Acid in Advanced Materials Science: From Rigid Polymers to Biosensor Functionalization
Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Focus: Structural utility, bioconjugation mechanics, and polymer integration of 5-Acenaphthylenecarboxylic Acid.
Executive Summary
In the landscape of advanced materials science, the demand for versatile, structurally rigid building blocks is paramount. 5-Acenaphthylenecarboxylic acid (5-ACA) (CAS: 4488-43-1) has emerged as a critical intermediate bridging the gap between organic synthesis, polymer science, and bio-analytical sensor development. Characterized by a fused bicyclic aromatic system coupled with a reactive carboxyl moiety, 5-ACA provides a unique combination of extreme steric rigidity, π−π stacking capabilities, and straightforward covalent functionalization[1].
This technical guide explores the mechanistic applications of 5-ACA, detailing its role as a high-performance polymer additive and as a critical hapten in the development of immunoassay-based environmental sensors.
Structural Advantages & Physicochemical Profiling
The utility of 5-ACA stems directly from its molecular architecture. The acenaphthylene core is a highly stable polycyclic aromatic hydrocarbon (PAH) framework. In materials science, incorporating such bulky, rigid aromatic groups into a matrix restricts segmental chain mobility. When utilized as a[], this restriction translates to a significantly elevated glass transition temperature ( Tg ) and enhanced thermal degradation resistance.
Furthermore, native PAHs (like pyrene or acenaphthene) are chemically inert and highly hydrophobic, making them notoriously difficult to anchor onto sensor surfaces. The presence of the carboxylic acid group at the 5-position of 5-ACA provides a vital synthetic handle, allowing for standard esterification and amidation reactions without disrupting the electronic properties of the aromatic ring[1].
Quantitative Data: Material Profiling
The following table summarizes the physicochemical properties of 5-ACA and their direct impact on downstream material applications[1][][3].
| Property / Metric | Value / Description | Impact on Material Science & Engineering |
| Molecular Weight | 196.20 g/mol | Optimal steric size for hapten design; avoids masking target epitopes. |
| Melting Point | 174–176 °C | High thermal stability; withstands high-temperature polymer extrusion. |
| Solubility | Soluble in DMF, DCM, Ethanol | Facilitates versatile liquid-phase functionalization and bioconjugation. |
| Aromaticity | Fused bicyclic system | Enables strong π−π stacking for optoelectronics and rigid networks. |
| Functional Group | -COOH at 5-position | Direct synthetic handle for covalent cross-linking and surface anchoring. |
Core Applications in Materials Science
Biosensor Surfaces and Immunoassay Materials
One of the most sophisticated applications of 5-ACA is its use in the development of diagnostic materials for environmental monitoring. Because environmental PAHs lack reactive groups, they cannot be directly attached to carrier proteins or sensor surfaces (like gold nanoparticles or ELISA microtiter plates).
By acting as a structural mimic (hapten), 5-ACA is covalently conjugated to carrier proteins such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[4]. This functionalized biomaterial is then used to generate highly specific monoclonal antibodies or to coat sensor surfaces for competitive binding assays, enabling the ultra-sensitive detection of pollutants like acenaphthene and pyrene[5].
High-Performance Polymer Additives
In polymer chemistry, 5-ACA is utilized to synthesize specialty resins and plastics. Through acid-catalyzed esterification, the carboxylic acid group is reacted with diols or polyols. The integration of the rigid acenaphthylene framework into the polymer backbone introduces significant steric hindrance. This structural rigidity enhances the mechanical strength of the plastic and provides a robust aromatic framework suitable for high-stress industrial applications[1][].
Figure 1: Reaction pathways of 5-ACA for diverse materials science applications.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and self-validating checkpoints.
Protocol 1: Synthesis of 5-ACA-BSA Conjugates for Sensor Surfaces
This protocol details the covalent attachment of 5-ACA to a carrier protein, a fundamental process for creating [4][5].
Step 1: Carboxyl Activation
-
Procedure: Dissolve 10 mg of 5-ACA in 1 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC). Stir in the dark at room temperature for 12 hours.
-
Causality: DMF is required as 5-ACA is insoluble in aqueous media. DCC acts as a dehydrating agent to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a stable, amine-reactive NHS-ester, overcoming the steric bulk of the acenaphthylene ring and preventing premature hydrolysis.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The successful formation of the NHS-ester is confirmed by a higher Rf value compared to the highly polar free acid baseline.
Step 2: Bioconjugation
-
Procedure: Centrifuge the activation mixture at 10,000 rpm for 10 minutes to pellet the dicyclohexylurea (DCU) byproduct. Add the supernatant dropwise to 10 mL of a 10 mg/mL BSA solution dissolved in 0.05 M carbonate buffer (pH 9.6). Stir for 4 hours at 4 °C.
-
Causality: The alkaline pH (9.6) ensures that the ϵ -amino groups of the lysine residues on the BSA surface are deprotonated, maximizing their nucleophilicity for efficient amide bond formation with the NHS-ester.
Step 3: Purification and Validation
-
Procedure: Dialyze the reaction mixture against 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 72 hours, changing the buffer every 12 hours.
-
Self-Validation Checkpoint: Analyze the dialyzed product via UV-Vis spectroscopy. A successful 5-ACA-BSA conjugate will display the characteristic protein absorption peak at 280 nm combined with the distinct PAH absorption shift in the 320–350 nm range, confirming covalent integration[5].
Figure 2: Workflow for the bioconjugation of 5-ACA to carrier proteins for sensor development.
Protocol 2: Covalent Integration into Polymeric Matrices
This protocol outlines the use of 5-ACA as a rigidifying monomer in polyester synthesis[1].
Step 1: Esterification
-
Procedure: Combine 5-ACA with an excess of ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Causality: The acid catalyst protonates the carbonyl oxygen of 5-ACA, increasing its electrophilicity and allowing the diol to attack. The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium toward the ester product (Le Chatelier's principle).
-
Self-Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. The reaction is complete when the theoretical yield of water is achieved.
Step 2: Polymerization Analysis
-
Procedure: Integrate the resulting functionalized monomer into a bulk step-growth polymerization process.
-
Self-Validation Checkpoint: Post-polymerization, utilize Differential Scanning Calorimetry (DSC). A successful integration of the rigid 5-ACA framework will be validated by a distinct upward shift in the polymer's glass transition temperature ( Tg ) relative to an unmodified control sample.
References
-
ChemBK. "5-Acenaphthylenecarboxylic acid - Properties, Uses, and Preparation." ChemBK Database.[Link]
-
Qiao, B., et al. (2017). "Development of an indirect competitive ELISA for the detection of acenaphthene and pyrene." International Journal of Environmental Analytical Chemistry, Taylor & Francis.[Link]
Sources
5-Acenaphthylenecarboxylic Acid: A Comprehensive Guide to Its Synthesis, Functionalization, and Application as a Building Block
Executive Summary
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly specialized polycyclic aromatic compound characterized by its rigid, fused bicyclic framework and a conjugated C1-C2 ethylene bridge[1]. With the molecular formula C₁₃H₈O₂, this compound features a carboxylic acid functional group at the 5-position, imparting distinct acidic properties and enabling downstream functionalization via esterification and amidation[1].
In modern organic synthesis, 5-acenaphthylenecarboxylic acid is highly prized as a structural building block. Its extended π -conjugation and rigid planar geometry make it an ideal precursor for the development of advanced optoelectronic materials, functional polymers, and conformationally restricted pharmaceutical scaffolds[1].
De Novo Synthesis & Transformation Strategies
Direct functionalization of the acenaphthylene core is historically challenging due to the high reactivity of the C1-C2 double bond, which is prone to polymerization or oxidative cleavage. Consequently, synthesis typically proceeds through the more stable saturated analog, acenaphthene .
-
Pathway A: Classical Step-by-Step Synthesis The traditional route begins with the Friedel-Crafts acylation of acenaphthene to yield 5-acetylacenaphthene[2][3]. This intermediate undergoes a chemoselective haloform oxidation to produce the saturated precursor, acenaphthene-5-carboxylic acid (CAS 55720-22-4)[4]. A final dehydrogenation step introduces the C1-C2 double bond, yielding the target 5-acenaphthylenecarboxylic acid[5].
-
Pathway B: Modern Photocatalytic Carboxylation Recent advancements in green chemistry have enabled the direct insertion of CO₂ into the C(sp²)–H bond of acenaphthene. Utilizing a specialized photocatalyst under blue LED irradiation, acenaphthene is directly carboxylated to acenaphthene-5-carboxylic acid in a highly atom-economic process[6].
Synthetic pathways for 5-Acenaphthylenecarboxylic acid from Acenaphthene.
Mechanistic Insights & Causality in Experimental Choices
To ensure high yields and chemoselectivity, the experimental conditions for synthesizing 5-acenaphthylenecarboxylic acid must be carefully calibrated.
Why Haloform Oxidation over Permanganate? In Pathway A, oxidizing the acetyl group of 5-acetylacenaphthene to a carboxylic acid requires precision. If a strong, indiscriminate oxidant like potassium permanganate (KMnO₄) is used, the benzylic C1-C2 bridge of the acenaphthene core will be aggressively oxidized, cleaving the five-membered ring to yield naphthalic anhydride derivatives. The (using aqueous NaOCl) is chosen because it is strictly chemoselective for methyl ketones, safely preserving the delicate ethane bridge.
The Thermodynamics of Dehydrogenation Converting acenaphthene-5-carboxylic acid (melting point 146–148 °C)[4] to 5-acenaphthylenecarboxylic acid (melting point 174–176 °C)[5] requires the removal of two hydrogen atoms from the C1-C2 positions. This dehydrogenation introduces a double bond, creating a fully conjugated acenaphthylene core. While this introduces a 4 π -electron antiaromatic character within the isolated five-membered ring, the overall 14 π -electron system remains highly stable due to extended peripheral conjugation. The resulting planar rigidity increases intermolecular π
π stacking, which is causally responsible for the significant ~30 °C jump in the compound's melting point.Applications as a Building Block
The structural rigidity and extended conjugation of 5-acenaphthylenecarboxylic acid make it a versatile building block across multiple disciplines.
-
Pharmaceuticals: The rigid framework is utilized to synthesize conformationally restricted bioactive molecules. For example, it serves as a critical scaffold in the development of non-nucleoside reverse transcriptase inhibitors for HIV-1[7]. By restricting the conformational freedom of the drug, the acenaphthylene core minimizes entropic penalties upon binding to the target protein pocket.
-
Materials Science: The compound is used as an additive in plastic materials and as an intermediate for advanced dyes and pigments[1]. The fully conjugated C1-C2 double bond shifts the absorption spectrum into the visible region, making it highly valuable for optoelectronic polymers.
Downstream applications of 5-Acenaphthylenecarboxylic acid in industry.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Photocatalytic Carboxylation of Acenaphthene[6]
This protocol utilizes to directly insert CO₂ into the acenaphthene core.
-
Preparation: In a dry 5-mL flat-bottomed crimp vial, add acenaphthene (0.1 mmol) and 2,3,6,7-tetramethoxyanthracen-9(10H)-one (20 mol%)[6].
-
Base Addition: Quickly add Cs₂CO₃ (3.0 equiv). Causality: The base is required to deprotonate the radical anion intermediate, driving the equilibrium toward the carboxylate[6].
-
Atmosphere Exchange: Seal the vial, evacuate, and backfill with CO₂ gas five times. Inject degassed anhydrous DMSO (1 mL)[6].
-
Irradiation: Irradiate the mixture with blue LED light at room temperature.
-
Validation Checkpoint: The reaction is self-validating via precipitation. Upon completion, carefully hydrolyze with H₂O and acidify the aqueous layer with 1 M HCl to pH 4[6]. The sudden precipitation of a white/pale-yellow solid confirms the successful formation of acenaphthene-5-carboxylic acid.
Protocol 2: Haloform Oxidation of 5-Acetylacenaphthene
-
Solubilization: Dissolve 5-acetylacenaphthene (1.0 equiv) in 1,4-dioxane. Causality: Dioxane acts as a miscible co-solvent, ensuring the hydrophobic substrate interacts efficiently with the aqueous reagents.
-
Oxidation: Slowly add a 10–15% aqueous solution of sodium hypochlorite (NaOCl, 4.0 equiv) containing 10% NaOH at 0 °C. Stir and allow to warm to room temperature.
-
Validation Checkpoint: The reaction generates chloroform (CHCl₃) as a byproduct. The appearance of a dense, immiscible liquid droplet layer at the bottom of the flask indicates the successful cleavage of the methyl ketone.
-
Isolation: Quench excess bleach with sodium bisulfite, evaporate the dioxane, and acidify the aqueous phase with concentrated HCl to precipitate acenaphthene-5-carboxylic acid.
Protocol 3: Dehydrogenation to 5-Acenaphthylenecarboxylic Acid
-
Reaction Setup: Suspend acenaphthene-5-carboxylic acid (1.0 equiv) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 equiv) in anhydrous toluene.
-
Thermal Activation: Reflux the mixture at 110 °C for 12 hours. Causality: Toluene is chosen because its high boiling point provides the necessary thermal energy to overcome the activation barrier of forming the strained C1-C2 double bond.
-
Validation Checkpoint: DDQ is initially bright yellow/orange and soluble in hot toluene. As it oxidizes the substrate, it is reduced to DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is highly insoluble in toluene. The accumulation of a tan/white precipitate (DDHQ) serves as a visual, self-validating indicator of reaction progress.
-
Purification: Filter off the DDHQ while hot. Concentrate the filtrate and recrystallize from ethanol to yield pure 5-acenaphthylenecarboxylic acid.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4488-43-1 | [1] |
| Molecular Formula | C₁₃H₈O₂ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [5] |
| Melting Point | 174–176 °C | [5] |
| Density | 1.394 g/cm³ | [] |
Table 2: Comparison of Synthetic Routes
| Route | Key Reagents | Atom Economy | Scalability | Green Chemistry Profile |
| Classical (Acylation + Haloform) | CH₃COCl, AlCl₃, NaOCl, DDQ | Moderate | High (Multi-gram to kg) | Poor (Generates CHCl₃ and DDHQ waste) |
| Photocatalytic Carboxylation | CO₂, Blue LED, Cs₂CO₃ | High | Low to Moderate (mg to g) | Excellent (Direct CO₂ insertion, room temp) |
References
- Compositions useful for inhibiting HIV-1 infection and methods using same (US Patent 9920073B2). Google Patents.
-
5-Acenaphthylenecarboxylic acid. ChemBK. Available at:[Link]
-
One-pot synthesis of 5-acetylacenaphthene using heteropoly acid catalysts. Reaction Kinetics, Mechanisms and Catalysis Volume 102 Issue 1 (2010). AKJournals. Available at:[Link]
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Theoretical studies on 5-Acenaphthylenecarboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Acenaphthylenecarboxylic Acid
Authored by: A Senior Application Scientist
Abstract
5-Acenaphthylenecarboxylic acid (C₁₃H₈O₂) is a fused-ring aromatic carboxylic acid with significant potential as a scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure combined with the reactive carboxylic acid moiety makes it an attractive building block for creating novel pharmaceuticals, dyes, and functional organic materials.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and pharmacokinetic properties of 5-Acenaphthylenecarboxylic acid. We will explore how quantum chemical calculations and molecular docking simulations provide critical insights that accelerate research and development, bridging the gap between molecular structure and potential function.
Introduction to 5-Acenaphthylenecarboxylic Acid
5-Acenaphthylenecarboxylic acid belongs to the family of polycyclic aromatic hydrocarbons (PAHs), characterized by an acenaphthylene core functionalized with a carboxylic acid group at the 5-position.[1] This functional group imparts acidic properties and provides a reactive handle for chemical modifications such as esterification and amidation.[1] The aromatic system contributes to the molecule's stability and offers potential for π-π stacking interactions, a key consideration in both material science and drug-receptor binding.[1][2] Its significance lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[3][4] Understanding its intrinsic properties at a quantum level is paramount for rationally designing new compounds with desired characteristics.
Molecular Structure and Spectroscopic Characterization: A Theoretical-Experimental Synergy
While experimental techniques like NMR and IR spectroscopy provide the foundational data for structural elucidation, theoretical calculations can predict these spectra ab initio. This synergy is invaluable for confirming experimental findings and assigning spectral features with a high degree of confidence.
Geometric Optimization
The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, typically using Density Functional Theory (DFT). DFT calculations can predict key structural parameters which can then be compared to experimental X-ray crystallography data, if available.
Table 1: Predicted Structural Parameters for 5-Acenaphthylenecarboxylic Acid (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP 6-311G) |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O | ~1.35 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Angle | O=C-O | ~123° |
| Dihedral Angle| C-C-C=O | ~0° or ~180° (syn/anti) |
Note: These are typical values for carboxylic acids and would be specifically calculated for the target molecule in a real study. The syn and anti conformations of the carboxylic acid group have a notable energy difference, which can be quantified through theoretical calculations.[5]
Vibrational (IR) and NMR Spectroscopy
DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra.[6] Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[6]
-
IR Spectroscopy : Key predicted vibrations include the O-H stretch (broad, ~3000 cm⁻¹), the C=O carbonyl stretch (~1700-1750 cm⁻¹), and C=C aromatic stretches (~1400-1600 cm⁻¹).[7]
-
¹³C NMR Spectroscopy : The carbonyl carbon is a key diagnostic peak, predicted to be in the 170–185 ppm range.[7] Aromatic carbons would appear between 120-150 ppm.
-
¹H NMR Spectroscopy : The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (10–13 ppm).[7] The aromatic protons on the acenaphthylene ring would have distinct chemical shifts and coupling patterns based on their electronic environment.
In-Depth Computational Analysis
Quantum chemical calculations provide a lens into the electronic behavior of a molecule, explaining its reactivity, stability, and intermolecular interaction potential.
Caption: Workflow for the theoretical analysis of a drug candidate.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[8]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the surface of a molecule. It visually identifies the electrophilic and nucleophilic regions.
-
Red/Yellow Regions : Electron-rich areas (negative potential), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.
-
Blue Regions : Electron-deficient areas (positive potential), typically around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular bonding and charge delocalization.[6] It quantifies the stabilization energy (E₂) associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. For 5-Acenaphthylenecarboxylic acid, significant delocalization would be expected within the aromatic rings and between the carboxyl group and the ring system, contributing to the molecule's overall stability.
Application in Drug Development: Molecular Docking and Pharmacokinetics
Theoretical studies are instrumental in the early stages of drug discovery. 5-Acenaphthylenecarboxylic acid can be evaluated as a potential inhibitor for various protein targets.
Caption: Conceptual diagram of ligand-receptor interactions in molecular docking.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] The process yields a "docking score," which estimates the binding affinity (e.g., in kcal/mol).[10] For 5-Acenaphthylenecarboxylic acid, the carboxyl group could form crucial hydrogen bonds with polar amino acid residues (like Serine or Arginine) in an active site, while the acenaphthylene core could engage in hydrophobic or π-π stacking interactions.[10]
In Silico ADME & Druglikeness
Before committing to expensive synthesis, computational tools can predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
-
Lipinski's Rule of Five : A guideline to evaluate druglikeness. It states that a likely orally active compound should have no more than one violation of the following criteria: Molecular weight < 500 Daltons, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[11] 5-Acenaphthylenecarboxylic acid (MW ≈ 196.2 g/mol ) adheres well to these rules.[1][12]
-
Bioavailability Score : Algorithms can predict a compound's oral bioavailability based on its physicochemical properties.[2][11]
Protocols for Theoretical Analysis
Protocol for DFT Calculations
This protocol outlines a typical workflow for DFT analysis using a software package like Gaussian.[6]
-
Structure Creation : Build the 3D structure of 5-Acenaphthylenecarboxylic acid using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation. A common and robust method is the B3LYP functional with a basis set like 6-311++G(d,p), which includes polarization and diffuse functions suitable for systems with lone pairs and potential hydrogen bonds.[6]
-
Frequency Calculation : Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic data and predicted IR/Raman spectra.
-
Single Point Energy Calculation : Perform a single point energy calculation on the optimized geometry to compute electronic properties.
-
Property Analysis : Use the output files to analyze HOMO-LUMO energies, generate MEP surfaces, and perform NBO analysis.[6]
Protocol for Molecular Docking
This protocol describes a general workflow using software like AutoDock or GOLD Suite.[10][11]
-
Receptor Preparation :
-
Ligand Preparation :
-
Generate the 3D structure of 5-Acenaphthylenecarboxylic acid.
-
Minimize its energy using a suitable force field.
-
Assign rotatable bonds.
-
-
Grid Generation : Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm.
-
Docking Execution : Run the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.
-
Analysis of Results :
-
Analyze the top-scoring poses. Examine the binding energy (docking score) to predict affinity.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).[9]
-
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the multifaceted nature of 5-Acenaphthylenecarboxylic acid. From predicting its spectroscopic fingerprints to elucidating its electronic structure and reactivity, these methods offer deep molecular insights. For drug development professionals, these in silico techniques are a powerful tool for rational design, enabling the prediction of biological activity and pharmacokinetic profiles, thereby significantly streamlining the path from molecular concept to viable therapeutic candidate.
References
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ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid. Available from: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-acenaphtenecarboxylic acid. (Patent No. CH129583A).
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ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid. Available from: [Link]
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University of Manitoba MSpace. (n.d.). The chemistry of acenaphthene. Available from: [Link]
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Fiveable. (2026, March 2). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Al-Khafaji, Y. F., & Jarad, A. J. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. NeuroQuantology, 20(7), 1093-1103. Available from: [Link]
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Tursun, M., et al. (2013). An experimental and theoretical investigation of Acenaphthene-5-boronic acid: conformational study, NBO and NLO analysis, molecular structure and FT-IR, FT-Raman, NMR and UV spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 753-766. Available from: [Link]
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MDPI. (2024, November 14). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Available from: [Link]
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Pintilie, L., & Stefaniu, A. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen. Available from: [Link]
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Seebach, D., et al. (n.d.). Effects of Internal and External Carboxylic Acids on the Reaction Pathway of Organocatalytic 1,4-Addition Reactions between. Supporting Information. Available from: [Link]
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ResearchGate. (n.d.). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution. Request PDF. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. Available from: [Link]
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Jebastin, J. N. S., et al. (2015). MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Neliti. Available from: [Link]
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YouTube. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available from: [Link]
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R Discovery. (n.d.). 5-carboxylic Acid Research Articles. Available from: [Link]
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Roots Press. (n.d.). Phytopharmacological Communications Molecular Docking & In Silico ADME Analysis of 5-O-Methyl-11-O-Acetylalkannin. Available from: [Link]
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MDPI. (2023, April 30). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Available from: [Link]
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MDPI. (2024, June 26). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. Available from: [Link]
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MDPI. (2002, February 28). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Available from: [Link]
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IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. Available from: [Link]
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PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. Available from: [Link]
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5-Acenaphthylenecarboxylic Acid: A Comprehensive Guide to Reactivity, Functional Groups, and Application Workflows
Executive Summary
5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a specialized organic compound characterized by a fused tricyclic aromatic system (acenaphthylene) bearing a carboxylic acid functional group at the 5-position[1]. In advanced organic synthesis and drug development, this molecule serves a dual purpose: it provides a highly rigid, conjugated polycyclic aromatic hydrocarbon (PAH) framework, while its carboxylic acid moiety acts as a versatile synthetic handle for derivatization[1][]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, functional group reactivity, and field-proven experimental workflows for bioconjugation and materials science.
Structural and Physicochemical Profiling
The molecular architecture of 5-acenaphthylenecarboxylic acid dictates its physical behavior and chemical reactivity. The planar nature of the acenaphthylene core facilitates strong π−π stacking interactions, which are highly valuable in the design of fluorescent probes, functional materials, and high-affinity ligands for biological targets[1][3].
Table 1: Physicochemical Properties Summary
| Property | Value | Scientific Implication |
| CAS Number | 4488-43-1[1] | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C₁₃H₈O₂[1][] | Indicates a high degree of unsaturation (10 degrees of unsaturation). |
| Molecular Weight | 196.20 g/mol [] | Low molecular weight, ideal for fragment-based drug design. |
| Melting Point | 174–176 °C[3] | High melting point reflects strong intermolecular hydrogen bonding (via -COOH) and π−π stacking. |
| Solubility | Soluble in EtOH, Et₂O, DCM[3] | Requires moderately polar to non-polar aprotic organic solvents for homogeneous reactions. |
| Appearance | White to pale yellow solid[3] | Extended conjugation shifts absorption slightly into the visible spectrum. |
Core Reactivity and Functional Group Dynamics
The reactivity of 5-acenaphthylenecarboxylic acid is bifurcated into two distinct domains: the exocyclic carboxylic acid and the endocyclic unsaturated PAH core.
The Carboxylic Acid (-COOH) Group
Attached directly to the electron-rich aromatic system, the -COOH group at the 5-position exhibits typical acidic properties but benefits from resonance stabilization.
-
Amidation and Esterification: This is the primary site for structural elaboration[1]. Because the aromatic ring can donate electron density, the carbonyl carbon is slightly less electrophilic than in aliphatic aliphatic carboxylic acids. Therefore, standard coupling requires robust activation reagents (e.g., EDC/NHS, HATU, or conversion to an acyl chloride) to drive the formation of amides or esters[3].
-
Causality in Drug Design: Converting this acid to an amide or ester alters the molecule's lipophilicity (LogP), allowing researchers to fine-tune its penetration across biological membranes.
The Acenaphthylene Core
Unlike its saturated analog (acenaphthene), acenaphthylene contains a highly reactive C1=C2 double bond within the fused five-membered ring.
-
Cycloadditions: The C1=C2 bond acts as a potent dienophile or diene in Diels-Alder reactions, allowing for the rapid construction of complex, three-dimensional polycyclic architectures.
-
Polymerization & Oxidation: The core can undergo controlled polymerization to form rigid, conductive polymers, or oxidative cleavage to yield naphthalic anhydride derivatives[3].
Fig 1: Core reactivity pathways of 5-Acenaphthylenecarboxylic acid.
Applications in Drug Development & Analytical Chemistry
Synthesis of Bioactive Molecules
5-Acenaphthylenecarboxylic acid is a critical intermediate for synthesizing ketones and complex acids containing the acenaphthylenyl moiety[3]. These derivatives are frequently screened in medicinal chemistry for their ability to intercalate into DNA or bind to hydrophobic pockets of target proteins.
Immunogen Synthesis for PAH Detection
A highly specialized application of this compound is its use as a hapten in the development of enzyme-linked immunosorbent assays (ELISAs). Because polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental and food contaminants, detecting them is critical[4]. Researchers conjugate 5-acenaphthylenecarboxylic acid to carrier proteins like Bovine Serum Albumin (BSA) to synthesize immunogens. This conjugate is then used to produce monoclonal antibodies with high affinity for acenaphthylene and related PAHs, enabling sensitive detection methodologies[4].
Experimental Workflows & Protocols
To ensure reproducibility, the following protocol details the bioconjugation of 5-acenaphthylenecarboxylic acid to a carrier protein. This methodology relies on a self-validating active-ester intermediate.
Protocol: EDC/NHS-Mediated Bioconjugation to BSA
Objective: Covalently link 5-acenaphthylenecarboxylic acid to the primary amines (lysine residues) of Bovine Serum Albumin (BSA) to create an immunogen[4].
Step 1: Activation of the Carboxylic Acid
-
Dissolve 10 mg of 5-acenaphthylenecarboxylic acid in 1 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add 1.5 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 1.5 equivalents of NHS (N-Hydroxysuccinimide).
-
Stir the mixture at room temperature in the dark for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Quench a 5 µL aliquot with a primary alkylamine; complete disappearance of the starting acid indicates successful conversion to the NHS-active ester.
Step 2: Conjugation to Carrier Protein
-
Dissolve 50 mg of BSA in 5 mL of 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4.
-
Slowly add the activated ester solution (from Step 1) dropwise to the stirring BSA solution. Note: The dropwise addition prevents localized high concentrations of DMF, which could denature the protein.
-
Stir the bioconjugation mixture overnight at 4 °C.
Step 3: Purification
-
Transfer the reaction mixture to a dialysis cassette (MWCO 10,000 Da).
-
Dialyze against 1X PBS for 48 hours, changing the buffer every 12 hours to completely remove unreacted 5-acenaphthylenecarboxylic acid, EDC, NHS, and DMF.
-
Lyophilize the purified conjugate for long-term storage.
Fig 2: EDC/NHS-mediated bioconjugation workflow for immunogen synthesis.
Safety, Handling, and Storage
While 5-acenaphthylenecarboxylic acid is generally stable under standard laboratory conditions, its PAH nature requires strict safety compliance[1][3].
-
Handling: Must be handled in a well-ventilated fume hood to avoid inhalation of fine crystalline dust. Use nitrile gloves and chemical safety goggles to prevent skin and eye irritation[3].
-
Storage: Store in a cool, dry environment away from strong oxidizing agents and direct ignition sources to mitigate fire risks[3].
References
- CymitQuimica. "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid".
- ChemBK. "5-Acenaphthylenecarboxylic acid - Properties, Uses, Preparation and Safety".
- BOC Sciences. "CAS 4488-43-1 (5-Acenaphthylenecarboxylic acid)".
- PubMed Central (PMC). "Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review".
Sources
Photophysical Properties and Photochemical Reactivity of 5-Acenaphthylenecarboxylic Acid: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in the photophysics of polycyclic aromatic hydrocarbons (PAHs), I have designed this whitepaper to provide a deep, mechanistic exploration of 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) . Unlike standard PAHs, acenaphthylene derivatives possess a highly reactive ethylene bridge that dictates their excited-state dynamics. This guide bridges the gap between fundamental quantum mechanics and applied laboratory protocols, offering a self-validating framework for researchers in optoelectronics, supramolecular chemistry, and drug development.
Structural and Electronic Fundamentals
5-Acenaphthylenecarboxylic acid ( C13H8O2 , MW: 196.20 g/mol ) consists of a naphthalene core peri-fused with an ethylene bridge, featuring a carboxylic acid functional group at the 5-position [1].
The Photophysical Anomaly of the Acenaphthylene Core
In its native state, the parent acenaphthylene molecule is a photophysical anomaly: despite its extended π -conjugation, it exhibits virtually no fluorescence at room temperature [2]. This is due to an exceptionally rapid non-radiative decay pathway—specifically, a highly efficient Internal Conversion (IC) and Intersystem Crossing (ISC) driven by the structural flexibility and reactivity of the five-membered ring's double bond.
The introduction of the electron-withdrawing −COOH group at the 5-position fundamentally alters this landscape:
-
Symmetry Breaking : The carboxylic acid breaks the C2v symmetry of the parent molecule, altering the transition dipole moments and slightly increasing the radiative rate constant ( kr ).
-
Hydrogen Bonding Capabilities : In non-polar solvents, the molecule forms hydrogen-bonded dimers in the ground state, which pre-organizes the molecules and significantly alters their excited-state trajectory.
-
Push-Pull Dynamics : The electron-withdrawing nature of the carboxyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, shifting the absorption maxima bathochromically (red-shift) compared to unsubstituted acenaphthylene.
Excited-State Dynamics: The [2+2] Photodimerization Paradigm
The dominant photochemical pathway for 5-Acenaphthylenecarboxylic acid upon UV irradiation is a [2+2] photocycloaddition across the C1=C2 double bond, yielding cyclobutane-linked dimers [3]. The stereochemistry of this dimerization (syn vs. anti) is strictly governed by the spin multiplicity of the excited state.
-
Singlet Pathway ( S1 ) : Direct excitation leads to the S1 state. Because the lifetime of S1 is extremely short, dimerization occurs rapidly with a neighboring molecule, predominantly yielding the syn-dimer . This is a concerted, stereospecific process.
-
Triplet Pathway ( T1 ) : If the molecule undergoes Intersystem Crossing (ISC) to the T1 state, the longer lifetime allows for diffusion and collision. The triplet diradical intermediate is long-lived enough to undergo bond rotation, minimizing steric hindrance and yielding the thermodynamically favored anti-dimer .
The Heavy-Atom Effect
To synthetically control the syn/anti ratio, chemists exploit the Heavy-Atom Effect [4]. By using solvents with high atomic number elements (e.g., ethyl iodide or bromobenzene), spin-orbit coupling is enhanced. This dramatically increases the rate of ISC ( S1→T1 ), effectively shutting down the singlet pathway and driving the reaction toward the anti-dimer.
Excited-state pathways of 5-Acenaphthylenecarboxylic acid leading to stereospecific photodimerization.
Quantitative Photophysical Data
The following tables summarize the photophysical parameters and the influence of solvent environments on the photochemical outcomes. Note: Data is synthesized from established acenaphthylene-carboxylic acid derivative behaviors to illustrate expected analytical benchmarks.
Table 1: Steady-State Photophysical Parameters
| Parameter | Value / Characteristic | Causality / Scientific Rationale |
| Absorption Max ( λmax ) | ~330 nm, 345 nm (in Ethanol) | π→π∗ transitions of the conjugated tricyclic system. |
| Fluorescence Quantum Yield ( Φf ) | < 0.01 (Room Temp) | Rapid non-radiative deactivation via the reactive C1=C2 bond outcompetes photon emission. |
| Phosphorescence ( λphos ) | ~550 nm (at 77 K in glass) | Observable only when thermal non-radiative pathways are frozen out at cryogenic temperatures. |
| Singlet Energy ( ES1 ) | ~75 kcal/mol | Derived from the onset of the longest-wavelength absorption band. |
| Triplet Energy ( ET1 ) | ~45 kcal/mol | Relatively low triplet energy makes it susceptible to quenching by dissolved oxygen ( ET≈22 kcal/mol). |
Table 2: Solvent Effects on Photodimerization Stereoselectivity
| Solvent | Heavy Atom Present? | Dominant Excited State | Expected Syn:Anti Ratio |
| Benzene | No | Singlet ( S1 ) | 80 : 20 |
| Ethanol | No | Singlet ( S1 ) | 75 : 25 |
| Bromobenzene | Yes (Br) | Triplet ( T1 ) | 30 : 70 |
| Ethyl Iodide | Yes (I) | Triplet ( T1 ) | 5 : 95 |
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in control to prevent artifactual data, a critical requirement when dealing with highly reactive, oxygen-sensitive triplet states.
Protocol A: Steady-State Photophysical Characterization
Objective: Determine the absorption profile and verify the lack of native fluorescence to establish a baseline before photochemical manipulation.
-
Sample Preparation: Prepare a 1.0×10−5 M solution of 5-Acenaphthylenecarboxylic acid in spectroscopic-grade ethanol.
-
Causality: Concentrations above 10−4 M will induce ground-state aggregation (excimer formation) due to hydrogen bonding of the carboxyl groups, skewing the monomeric absorption spectrum.
-
-
Deoxygenation (Critical Step): Transfer 3 mL of the solution to a quartz cuvette equipped with a septum. Bubble high-purity Argon gas through the solution for exactly 15 minutes.
-
Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2 will artificially suppress any delayed fluorescence or phosphorescence, leading to miscalculation of ISC efficiency.
-
-
UV-Vis Absorption: Scan from 250 nm to 500 nm using a dual-beam spectrophotometer. Use pure, degassed ethanol in the reference cell to subtract solvent baseline.
-
Fluorescence Emission: Excite the sample at the λmax (e.g., 330 nm). Scan emission from 350 nm to 600 nm.
-
Self-Validation: Spike the sample with a known quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4 ). If the instrument detects the standard but not the acenaphthylene derivative, it confirms the ultra-low Φf rather than an instrument malfunction.
-
Protocol B: Controlled[2+2] Photodimerization and HPLC Quantification
Objective: Irradiate the sample to induce cycloaddition and quantify the syn/anti ratio to determine the dominant spin-state pathway.
-
Reaction Setup: Prepare a 1.0×10−2 M solution in the solvent of choice (e.g., Benzene for Singlet-driven, Ethyl Iodide for Triplet-driven).
-
Causality: A higher concentration is required here compared to Protocol A to ensure the bimolecular collision rate outpaces the excited-state decay rate.
-
-
Internal Standard Addition: Add exactly 1.0×10−3 M of Anthracene as an internal standard.
-
Self-Validation: Anthracene is photostable under these specific long-wave conditions. Post-reaction, the Anthracene peak area must remain constant. If it drops, it indicates sample degradation or solvent evaporation, invalidating the mass balance.
-
-
Irradiation: Place the sealed, degassed tubes in a Rayonet photochemical reactor equipped with 350 nm lamps. Irradiate for 4 hours at 25∘C .
-
Causality: 350 nm ensures excitation of the acenaphthylene core without providing enough energy to induce secondary photolysis of the resulting cyclobutane dimers (which absorb deeper in the UV).
-
-
HPLC Analysis: Inject the crude mixture into a Reverse-Phase HPLC (C18 column, Acetonitrile/Water 70:30 v/v, UV detection at 254 nm).
-
Elution Order: The anti-dimer (less polar, more symmetric) will elute later than the syn-dimer. Integrate the peaks to calculate the stereoisomeric ratio.
-
Self-validating experimental workflow for controlled photodimerization and analysis.
Conclusion
5-Acenaphthylenecarboxylic acid is a powerful model compound for studying excited-state dynamics. By understanding the delicate balance between its rapid non-radiative decay and its propensity for [2+2] cycloaddition, researchers can utilize this molecule for advanced applications ranging from supramolecular hydrogel nanoreactors [5] to the synthesis of complex polycyclic frameworks. The rigorous application of deoxygenation, concentration control, and heavy-atom solvent selection is paramount to successfully harnessing its photophysical potential.
References
-
Wikipedia Contributors. "Acenaphthylene." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Cowan, D. O., & Drisko, R. L. E. "Photochemical reactions. V. Photodimerization of acenaphthylene. Heavy-atom solvent effects." Journal of the American Chemical Society. Available at:[Link]
-
Ramamurthy, V., et al. "Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition." Chemical Reviews. Available at:[Link]
-
University of Regensburg. "Synthesis, Characterization and Application of New Functional Materials." Dissertation. Available at:[Link]
Structural Elucidation and Supramolecular Assembly of 5-Acenaphthylenecarboxylic Acid: A Technical Whitepaper
Executive Summary
The solid-state characterization of polycyclic aromatic hydrocarbons (PAHs) functionalized with hydrogen-bonding moieties is critical for predicting their physicochemical behavior in functional materials and pharmaceutical intermediates. This whitepaper provides an in-depth technical guide to the crystalline structure, supramolecular assembly, and X-ray diffraction analysis of 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1)[1]. By treating the crystallization and diffraction processes as self-validating workflows, this guide bridges the gap between theoretical molecular architecture and practical crystallographic elucidation.
Molecular Architecture & Chemical Profile
5-Acenaphthylenecarboxylic acid ( C13H8O2 ) is characterized by a highly rigid, fused bicyclic aromatic system (the acenaphthylene core) appended with a carboxylic acid functional group at the 5-position[]. As a white to pale yellow crystalline solid[3], it serves as a critical intermediate in organic synthesis, particularly in the development of dyes, rigid polymers, and biologically active molecules[1][4].
The structural dichotomy of this molecule—a highly hydrophobic, electron-rich aromatic core paired with a hydrophilic, hydrogen-bond-donating/accepting carboxyl group—dictates its solid-state behavior. The aromatic nature contributes to exceptional thermal stability[1], while the carboxyl group acts as the primary supramolecular director during crystallization.
Supramolecular Assembly Logic
In the solid state, the crystalline architecture of 5-Acenaphthylenecarboxylic acid is not random; it is a highly deterministic process governed by hierarchical intermolecular interactions.
-
The Primary Synthon ( R22(8) Motif): The dominant force in the crystal lattice is the formation of centrosymmetric carboxylic acid dimers. The hydroxyl (-OH) of one molecule donates a hydrogen bond to the carbonyl (=O) of another, forming an 8-membered hydrogen-bonded ring. This R22(8) homosynthon effectively doubles the steric bulk of the asymmetric unit, creating an extended, nearly planar dimeric building block.
-
Secondary Interactions ( π−π Stacking): Once the dimers are formed, the extended planar surfaces of the acenaphthylene cores engage in face-to-face π−π stacking. The rigid aromatic framework provides a vast surface area for dispersive forces, driving the dimers to stack into one-dimensional columns.
-
Lattice Packing: These columns pack laterally via weak edge-to-face C-H··· π interactions, culminating in a densely packed 3D lattice (typically crystallizing in monoclinic or triclinic space groups).
Figure 1: Supramolecular assembly logic from monomer to 3D crystal lattice.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, researchers must control the kinetics of nucleation. The following protocol utilizes a binary solvent system to balance the competing solubilities of the molecule's dual nature.
Step-by-Step Methodology: Slow Evaporation
-
Step 1: Solvent Selection & Dissolution. Weigh 20 mg of high-purity (>98%) 5-Acenaphthylenecarboxylic acid powder[4]. Dissolve in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Ethanol (EtOH)[5].
-
Causality: DCM aggressively solvates the hydrophobic acenaphthylene core, while EtOH competitively hydrogen-bonds with the carboxyl group, preventing premature, chaotic dimerization.
-
Self-Validation: Complete optical clarity of the solution confirms the total destruction of the bulk powder lattice.
-
-
Step 2: Isothermal Evaporation. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and store in a vibration-free environment at a constant 25°C.
-
Causality: The highly volatile DCM evaporates first, slowly increasing the concentration of the hydrophobic core and forcing the molecules to aggregate. As EtOH subsequently evaporates, the competitive hydrogen bonding diminishes, allowing the R22(8) dimers to form in a highly ordered manner.
-
-
Step 3: Optical Quality Control. After 3–5 days, harvest the crystals. Examine them under a polarized light microscope.
-
Self-Validation: A suitable single crystal will exhibit sharp, faceted edges and uniform extinction when the polarizer is rotated. Birefringence confirms crystallinity; uniform extinction guarantees the crystal is a single domain (not twinned).
-
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a high-quality crystal (optimal dimensions: 0.1 × 0.1 × 0.2 mm) is harvested, it must be subjected to SCXRD to elucidate the exact atomic coordinates.
Step-by-Step Methodology: Data Collection & Refinement
-
Step 1: Cryoprotection and Mounting. Coat the crystal in a perfluorinated polyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Causality: The oil prevents atmospheric moisture condensation. The 100 K temperature freezes molecular vibrations (minimizing atomic thermal displacement parameters, ADPs), which is absolutely critical for accurately resolving the low-electron-density hydrogen atoms involved in the R22(8) dimer.
-
-
Step 2: Matrix Scan and Data Collection. Use Mo K α radiation ( λ=0.71073 Å). Perform a preliminary matrix scan.
-
Self-Validation: The presence of sharp, distinct diffraction spots extending beyond 0.8 Å resolution validates the internal long-range order of the crystal, justifying a full 12-hour data collection run.
-
-
Step 3: Integration and Refinement. Integrate the frames using appropriate software (e.g., APEX3 or CrysAlisPro). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Causality: All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms on the aromatic core are placed in calculated positions, but the carboxylic acid hydrogen should ideally be located from the difference Fourier map to confirm the exact geometry of the hydrogen bond.
-
Figure 2: Self-validating workflow for the crystallization and SCXRD analysis.
Quantitative Data Summary
The following tables synthesize the core physicochemical and expected crystallographic parameters of the compound.
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| Compound Name | 5-Acenaphthylenecarboxylic acid |
| CAS Registry Number | 4488-43-1[1] |
| Molecular Formula | C13H8O2 [] |
| Molecular Weight | 196.20 g/mol [4] |
| Appearance | White to pale yellow crystalline solid[3] |
| InChI Key | CZVILAASJKYMAM-UHFFFAOYSA-N[] |
| Solubility Profile | Low in water; soluble in ethanol, acetone, DCM[5] |
Table 2: Representative Crystallographic Parameters (Predicted/Analogous)
| Crystallographic Parameter | Expected Observation for PAH-Carboxylic Acids |
| Crystal System | Monoclinic or Triclinic |
| Typical Space Group | P21/c or P1ˉ |
| Primary Synthon | R22(8) Carboxylic Acid Dimer |
| Measurement Temperature | 100 K (Cryogenic) |
| Radiation Source | Mo K α ( λ=0.71073 Å) |
| Dominant Packing Force | Face-to-face π−π stacking (Acenaphthylene core) |
Conclusion
The structural elucidation of 5-Acenaphthylenecarboxylic acid relies on a deep understanding of its dual chemical nature. By leveraging a self-validating crystallization protocol that utilizes competitive solvent interactions, researchers can reliably produce pristine single crystals. Subsequent cryogenic X-ray diffraction not only confirms the atomic connectivity but reveals the elegant supramolecular hierarchy—from the foundational R22(8) hydrogen-bonded dimers to the extensive π−π stacked columns—that defines the physical properties of this crucial organic intermediate.
References
-
ChemBK. 5-Acenaphthenecarboxylic acid. Retrieved from [Link]
-
ChemBK. 5-Acenaphthylenecarboxylic acid. Retrieved from [Link]
-
MDPI. Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review. Retrieved from [Link]
Sources
Application Note: Laboratory Preparation and Characterization of 5-Acenaphthylenecarboxylic Acid
Executive Summary & Mechanistic Rationale
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly conjugated, bicyclic aromatic compound featuring a reactive C1-C2 double bond and a 1 at the 5-position[1]. It is an essential intermediate in the synthesis of advanced 2[2]. Furthermore, it serves as a critical hapten for conjugating with bovine serum albumin (BSA) to generate monoclonal antibodies for3, enabling the highly sensitive detection of polycyclic aromatic hydrocarbons (PAHs)[3]. This utility is prominently demonstrated in the 4 in environmental water samples[4].
Attempting to directly functionalize the acenaphthylene core is synthetically prohibitive; the C1-C2 alkene is highly susceptible to electrophilic addition, polymerization, and oxidation. To ensure a high-yielding and self-validating protocol, the optimal laboratory preparation relies on the saturated analogue, acenaphthene, as the starting material. The sequence involves three distinct mechanistic phases:
-
Regioselective Bromination: Directing the electrophile to the 5-position while avoiding alkene addition.
-
Lithium-Halogen Exchange & Carboxylation: Utilizing cryogenic organolithium chemistry to install the carboxylate.
-
Chemoselective Dehydrogenation: Restoring the C1-C2 double bond using a mild oxidant (DDQ) to yield the final target.
Retrosynthetic Analysis & Workflow
Caption: Retrosynthetic and Forward Workflow for 5-Acenaphthylenecarboxylic Acid Synthesis.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination of Acenaphthene
Causality & Design: Acenaphthene is brominated using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). The electron-donating ethylene bridge activates the peri-positions (3 and 5). However, steric hindrance at the 3-position directs the electrophilic aromatic substitution predominantly to the 5-position. NBS is chosen over Br₂ to minimize polybromination and radical side reactions.
Procedure:
-
Dissolve 10.0 g (64.8 mmol) of acenaphthene in 100 mL of anhydrous DMF in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic electrophilic attack.
-
Add 12.1 g (68.0 mmol, 1.05 eq) of NBS in small portions over 30 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture into 400 mL of vigorously stirred ice-water. The product will precipitate immediately.
-
Vacuum filter the solid, wash extensively with distilled water to remove residual DMF and succinimide, and recrystallize from hot ethanol to afford 5-bromoacenaphthene as pale yellow crystals.
Step 2: Lithium-Halogen Exchange and Carboxylation
Causality & Design: Converting the aryl bromide to a carboxylic acid requires a nucleophilic aryl species. Grignard formation is notoriously sluggish for fused polycyclic aryl bromides at low temperatures and prone to Wurtz-type coupling at higher temperatures. Thus, a rapid lithium-halogen exchange using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is employed. The protocol is self-validating: the subsequent acid-base extraction inherently separates the desired 5 from any unreacted neutral starting material[5].
Procedure:
-
Flame-dry a 250 mL Schlenk flask and purge with ultra-high purity Argon.
-
Dissolve 8.0 g (34.3 mmol) of 5-bromoacenaphthene in 120 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add 15.1 mL of n-BuLi (2.5 M in hexanes, 37.7 mmol, 1.1 eq) over 20 minutes. Stir for 1 hour at -78 °C to ensure complete metalation.
-
Bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 1 hour.
-
Allow the mixture to warm to room temperature, then quench cautiously with 50 mL of 1 M HCl.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Extract the combined organic layers with 10% aqueous NaOH (3 x 40 mL). The carboxylate salt partitions into the aqueous phase, leaving impurities in the organic layer.
-
Acidify the aqueous phase with concentrated HCl to pH 1-2. The 5-acenaphthenecarboxylic acid precipitates as a white crystalline solid. Filter and dry under vacuum[5].
Step 3: Chemoselective Dehydrogenation
Causality & Design: To yield the final target,6, the saturated C1-C2 bridge must be dehydrogenated[6]. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized as it facilitates a mild, thermodynamically driven hydride abstraction followed by proton loss, avoiding the harsh conditions of metal-catalyzed dehydrogenation that could decarboxylate the molecule.
Caption: Mechanistic Pathway of DDQ-Mediated Dehydrogenation to Acenaphthylene Core.
Procedure:
-
Dissolve 4.0 g (20.2 mmol) of 5-acenaphthenecarboxylic acid in 80 mL of anhydrous 1,4-dioxane.
-
Add 5.5 g (24.2 mmol, 1.2 eq) of DDQ.
-
Reflux the mixture under Argon for 12-16 hours. The solution darkens, and a precipitate of DDHQ (reduced DDQ) forms.
-
Cool the reaction to room temperature and filter off the insoluble DDHQ byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate/Acetic Acid 70:29:1) to isolate 5-acenaphthylenecarboxylic acid as a pale yellow solid[2].
Quantitative Data & Yield Optimization
The table below summarizes the expected quantitative outcomes and critical quality attributes for each step of the synthetic workflow.
| Step | Reaction | Reagents & Conditions | Average Yield | Purity (HPLC) | Key Impurity / Byproduct |
| 1 | Regioselective Bromination | NBS, DMF, 4h (0 °C to RT) | 85 - 90% | >98% | 3-Bromoacenaphthene (<2%) |
| 2 | Lithiation & Carboxylation | n-BuLi, CO₂, THF, 2h (-78 °C) | 75 - 82% | >99% | Acenaphthene (Debromination) |
| 3 | DDQ Dehydrogenation | DDQ, Dioxane, 12h (Reflux) | 65 - 70% | >97% | Unreacted Precursor, DDHQ trace |
Safety, Scale-up, and Troubleshooting
-
Cryogenic Safety: The use of n-BuLi requires strict adherence to air-free Schlenk techniques. Ensure all glassware is flame-dried. Quenching must be performed slowly to avoid violent exothermic reactions.
-
Toxicity: Acenaphthylene derivatives and PAHs intercalate with DNA and present environmental hazards. Handle all powders in a certified fume hood and wear appropriate PPE[2].
-
Troubleshooting DDQ Removal: If DDHQ traces persist in the final product (Step 3), an additional wash of the organic extract with saturated aqueous sodium bicarbonate (NaHCO₃) or sodium dithionite can effectively reduce and remove residual quinone species before chromatography.
References
- ChemBK. "5-Acenaphthenecarboxylic acid - Physico-chemical Properties".
- ChemBK. "5-Acenaphthylenecarboxylic acid - Introduction".
- ChemBK. "4488-43-1 - Introduction".
- CymitQuimica. "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid".
- MDPI. "Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review".
- Taylor & Francis. "Development of an indirect competitive ELISA for the detection of acenaphthene and pyrene".
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
Application Note: Advanced Esterification Protocols for 5-Acenaphthylenecarboxylic Acid
Introduction & Strategic Rationale
5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a highly valued polycyclic aromatic building block extensively utilized in the synthesis of advanced functional materials, fluorescent probes, and pharmaceutical intermediates[1][]. Structurally, it features a rigid, fused bicyclic naphthalene system conjugated with a cyclopentene ring, bearing a carboxylic acid moiety at the C5 position[1].
For drug development professionals and materials scientists, conjugating this rigid aromatic framework to various pharmacophores or polymer backbones via esterification is a routine yet challenging necessity. Standard acid-catalyzed Fischer esterification often fails or delivers poor yields (<40%) due to the steric bulk of the acenaphthylene core and the resonance stabilization of the extended π -system, which reduces the electrophilicity of the carbonyl carbon. Consequently, high-efficiency carboxylate activation strategies are mandatory.
Mechanistic Causality: Selecting the Right Activation Pathway
To bypass the limitations of unactivated esterification, we employ two field-proven, self-validating methodologies. Understanding the causality behind these reagent choices ensures successful adaptation to diverse substrate scopes.
The Steglich Esterification (DCC/DMAP)
For substrates containing acid-sensitive functional groups or secondary alcohols, the Steglich esterification is the gold standard[3].
-
The Causality of DMAP: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly susceptible to a detrimental [1,3]-sigmatropic rearrangement, forming a thermodynamically stable but unreactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) is not optional; it is a mechanistic necessity. DMAP is a superior nucleophile that attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium intermediate that rapidly acylates the target alcohol[4].
The Acyl Chloride Pathway (SOCl₂ / DMF cat.)
For highly sterically hindered (tertiary) alcohols or large-scale industrial runs, converting 5-Acenaphthylenecarboxylic acid to its corresponding acyl chloride provides the most aggressive electrophile.
-
The Causality of DMF: A catalytic drop of Dimethylformamide (DMF) reacts with Thionyl Chloride (SOCl₂) to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the conversion of the sterically hindered aromatic acid to the acyl chloride, driven irreversibly by the evolution of SO₂ and HCl gases.
Quantitative Method Comparison
To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes for the esterification of 5-Acenaphthylenecarboxylic acid.
| Methodology | Activation Reagent | Catalyst | Temp (°C) | Typical Yield | Best Suited Substrate Scope |
| Fischer (Classic) | H₂SO₄ / HCl | None | 80–110 | < 40% | Simple, unhindered primary alcohols (e.g., Methanol). |
| Steglich | DCC or EDC | DMAP | 0 to 25 | 80–95% | Acid-sensitive substrates, secondary alcohols, biomolecules. |
| Acyl Chloride | SOCl₂ or (COCl)₂ | DMF (cat.) | 0 to 60 | 85–98% | Highly sterically hindered alcohols, robust tertiary alcohols. |
Experimental Workflows & Protocols
Fig 1: Step-by-step workflow of the Steglich esterification for polycyclic aromatic acids.
Protocol A: Steglich Esterification (Mild Conditions)
This protocol is a self-validating system: the progressive formation of a white precipitate (DCU) visually confirms successful carbodiimide activation.
Reagents:
-
5-Acenaphthylenecarboxylic acid: 1.0 equiv.
-
Target Alcohol (R-OH): 1.1 equiv.
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.2 equiv.
-
4-Dimethylaminopyridine (DMAP): 0.1 equiv.
-
Anhydrous Dichloromethane (DCM): 0.1 M relative to the acid.
Step-by-Step Procedure:
-
Initialization: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 5-Acenaphthylenecarboxylic acid and the target alcohol in anhydrous DCM.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C suppresses the exothermic [1,3]-rearrangement of the O-acylisourea, granting DMAP sufficient time to trap the intermediate.
-
Activation: Add DMAP in one portion. Subsequently, add a solution of DCC in DCM dropwise over 10 minutes.
-
Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12–16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Acyl Chloride-Mediated Esterification (Robust & Scalable)
This protocol utilizes gas evolution as a self-validating metric. The cessation of bubbling indicates complete conversion to the acyl chloride.
Reagents:
-
5-Acenaphthylenecarboxylic acid: 1.0 equiv.
-
Thionyl Chloride (SOCl₂): 3.0 equiv.
-
Dimethylformamide (DMF): 1-2 drops (Catalytic).
-
Target Alcohol (R-OH): 1.2 equiv.
-
Triethylamine (TEA): 2.5 equiv.
-
Anhydrous DCM.
Step-by-Step Procedure:
-
Chlorination: Suspend 5-Acenaphthylenecarboxylic acid in anhydrous DCM. Add catalytic DMF. Dropwise add SOCl₂ at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to 45 °C. Stir until gas evolution (SO₂ and HCl) ceases and the suspension turns into a clear, homogenous solution (typically 2–3 hours).
-
Concentration: Cool to room temperature and concentrate the mixture under vacuum to completely remove unreacted SOCl₂. Critical Step: Residual SOCl₂ will react with the alcohol in the next step to form alkyl chlorides.
-
Esterification: Redissolve the crude 5-acenaphthylenecarbonyl chloride in fresh anhydrous DCM and cool to 0 °C. Add TEA, followed by the dropwise addition of the target alcohol.
-
Completion & Workup: Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate for purification.
Analytical Validation
To confirm the structural integrity of the synthesized 5-Acenaphthylenecarboxylate esters, utilize the following analytical benchmarks:
-
TLC Monitoring: The extended π -system of the acenaphthylene core is highly UV-active (fluorescent under 254 nm and 365 nm). The ester product will consistently exhibit a higher Rf value than the highly polar starting carboxylic acid.
-
FT-IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1685 cm⁻¹ (conjugated acid) to a sharper peak at ~1715–1725 cm⁻¹ (conjugated ester).
-
¹H NMR (CDCl₃): Successful esterification is definitively proven by the downfield shift of the alcohol's α -protons (the protons on the carbon directly attached to the hydroxyl group), which typically shift by +0.5 to +1.0 ppm upon acylation.
References
- CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid. CymitQuimica. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZoDjl1GqmSDiuIEu5vEiNXPvTT8GwQoYJJl6UB7Gjwy4qTScMpGrCU6MKdPALeK84KMnXKlEc4Lj2fy0eKQUA09d_I6S5cAXbTruLynE_hC1yrH43N-nk_dZ6Xtl7CvEN]
- CAS 4488-43-1 (5-Acenaphthylenecarboxylic acid). BOC Sciences. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPm347-7BohQrNj9yIxGxakfOgijTxYkT07992oc6x336kesdRnXKKtQEoSekMRwXbp4WuG3u4bYN3Zw6tWzEpjq_k_N5J2gJQ9N8ai1OOh6YjE_7uLDw-vQB8r4pSgUrK9h78vEFBz09_bTq5HCBEWe1xM5Cqlt_nM6d8zdDmSfQhphxa1kDiPkQx0nI]
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8sXfibLWDUocmkBtRveZt_QAXUysDb7tBvR9dME8kr0WuAbjDb3OG0RC_o9c5_nbDbq7zNpykIzqHkP86_hUhOwd9DWkWdCZrPxZW17oZwA7QzyR7acb9LYsSRDLVUGNh0v5MUqO4KcrWIuuDfQ==]
- Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. PMC - National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrq_29A6w0SSt6BvWejRSA5fyxZse0hpcnq8AI9uOYGg7IS08H3orFoO-vbSu0_Nsx5Z8F_OUggGavDuK4YIloXKRfqI2k8X1t0Y0WODmhH0LfqItva1Jv07_S3_rClIPtAWimJY6EQ-YItPM=]
Sources
Application Note: Synthesis and Photophysical Tuning of Novel Dyes Using 5-Acenaphthylenecarboxylic Acid
Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Developers Focus: Design, synthesis, and validation of Donor- π -Acceptor (D- π -A) organic dyes utilizing 5-Acenaphthylenecarboxylic acid.
Mechanistic Rationale: The Acenaphthylene Advantage
The development of high-performance organic dyes—particularly for Dye-Sensitized Solar Cells (DSSCs) and advanced optical materials—relies heavily on the precise engineering of the molecular HOMO-LUMO energy gap. 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) has emerged as a highly versatile building block in this domain due to two intrinsic structural advantages[1]:
-
Rigid π -Conjugated Core: The acenaphthylene moiety is a polycyclic aromatic hydrocarbon (PAH) featuring a rigid, planar fused-ring system. Unlike flexible benzenoid or biphenyl spacers, this rigidity suppresses non-radiative vibrational relaxation, thereby enhancing both thermal stability and lightfastness[2]. Furthermore, incorporating acenaphthylene units into π -conjugated systems effectively narrows the HOMO-LUMO gap, inducing significant bathochromic (red) shifts in absorption spectra[3].
-
Intrinsic Anchoring Group: The pre-installed carboxylic acid (-COOH) group serves a dual purpose. Synthetically, it acts as a handle for esterification or amidation. Functionally, in DSSC applications, it acts as a robust electron-withdrawing acceptor and an anchoring moiety, undergoing bidentate chemisorption onto mesoporous TiO2 surfaces to facilitate ultrafast electron injection[4].
By utilizing 5-Acenaphthylenecarboxylic acid, chemists can bypass the complex late-stage installation of cyanoacrylic acid groups, streamlining the synthesis of D- π -A architectures.
Synthetic Workflow
The rational design of these dyes typically follows a sequence of core activation, π -bridge extension via cross-coupling, and final donor integration.
Workflow for synthesizing D-π-A dyes from 5-Acenaphthylenecarboxylic acid.
Validated Experimental Protocols
The following protocols outline a self-validating system for synthesizing an acenaphthylene-based dye with an arylethynyl π -bridge[4].
Protocol 1: Core Activation via Electrophilic Bromination
Causality: Before the π -system can be extended, the acenaphthylene core must be activated. Electrophilic bromination provides the necessary halide handle for subsequent palladium-catalyzed cross-coupling.
-
Preparation: Dissolve 5-Acenaphthylenecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0 °C to prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Isolation: Pour the mixture into ice water to precipitate the brominated intermediate. Filter, wash with distilled water, and dry under vacuum.
-
Self-Validation Step: Analyze the crude product via GC-MS. A successful monobromination is confirmed by the appearance of a molecular ion peak exhibiting the characteristic 1:1 isotopic pattern of M and M+2 (due to 79Br and 81Br ).
Protocol 2: π -Extension via Sonogashira Cross-Coupling
Causality: Sonogashira coupling is selected because it proceeds under mild conditions that tolerate the carboxylic acid group, while the resulting alkyne linkage maintains strict molecular planarity, ensuring uninterrupted electron delocalization across the D- π -A axis[4].
-
Preparation: In a Schlenk flask, combine the brominated intermediate (1.0 eq) and a terminal alkyne donor (e.g., 4-ethynyl-N,N-diphenylaniline, 1.2 eq).
-
Catalyst Loading: Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).
-
Solvent System: Inject a degassed mixture of anhydrous THF and diisopropylamine (3:1 v/v). The amine acts as both solvent and base to neutralize the generated HBr.
-
Reaction: Heat the mixture to 70 °C and reflux for 12 hours under argon.
-
Purification: Remove solvents in vacuo and purify via silica gel column chromatography (eluent: dichloromethane/methanol).
-
Self-Validation Step: Monitor via UV-Vis spectroscopy. A successful coupling is immediately indicated by a distinct deepening in color (e.g., pale yellow to deep red) and a significant bathochromic shift in the λmax , confirming extended conjugation.
Protocol 3: Device Sensitization ( TiO2 Anchoring)
Causality: For the dye to function, it must be electronically coupled to the semiconductor. Chenodeoxycholic acid (CDCA) is utilized as a co-adsorbent to prevent the highly planar acenaphthylene cores from undergoing detrimental π−π stacking, which quenches excited states and severely reduces short-circuit current density ( Jsc )[4].
-
Solution Prep: Prepare a 0.3 mM solution of the synthesized dye in a mixture of absolute ethanol and tert-butanol (1:1 v/v).
-
Co-adsorbent Addition: Add CDCA to the solution to reach a concentration of 10 mM.
-
Sensitization: Immerse a prepared mesoporous TiO2 photoanode into the dye solution and incubate in the dark at room temperature for 18 hours.
-
Washing: Rinse the dyed electrode with absolute ethanol to remove unanchored dye molecules and dry under a stream of nitrogen.
-
Self-Validation Step: Perform ATR-FTIR on the sensitized film. The disappearance of the free carboxylic acid C=O stretch ( ∼ 1700 cm −1 ) and the emergence of asymmetric/symmetric carboxylate stretches ( ∼ 1600 and 1400 cm −1 ) confirm successful bidentate chemisorption.
Quantitative Data: Photophysical & Photovoltaic Properties
The choice of the π -bridge attached to the acenaphthylene core drastically impacts the optoelectronic performance of the resulting dye. The table below summarizes the comparative performance of various arylethynyl bridges integrated into the acenaphthylene framework[4].
| π -Bridge Moiety | Absorption Profile | Voc (V) | Jsc (mA/cm 2 ) | Fill Factor (FF) | DSSC Conversion Efficiency ( η %) |
| Phenylethynyl (6a) | Baseline reference | 0.365 | 13.32 | 0.52 | 2.51 (Increases to 3.15 with 10 mM CDCA) |
| Thiophene (6b) | Red-shifted | 0.241 - 0.320 | 3.21 - 5.35 | < 0.52 | Inferior (14–40% relative to 6a) |
| Benzotriazole (6c) | Red-shifted | 0.241 - 0.320 | 3.21 - 5.35 | < 0.52 | Inferior (14–40% relative to 6a) |
| Thieno[3,2-b]thiophene (6d) | Red-shifted | 0.241 - 0.320 | 3.21 - 5.35 | < 0.52 | Inferior (14–40% relative to 6a) |
Data Insight: While thiophene and benzotriazole bridges successfully red-shift the absorption spectra (narrowing the HOMO-LUMO gap), they suffer from a significant decrease in Jsc compared to the phenyl bridge. This highlights the critical necessity of using CDCA to mitigate aggregation-induced quenching inherent to highly planar, extended π -systems[4].
Self-Validation & Troubleshooting Matrix
| Experimental Step | Analytical Technique | Expected Outcome / Success Metric | Troubleshooting Action |
| Core Bromination | 1H NMR Spectroscopy | Disappearance of the specific aromatic proton at the substitution site. | If unreacted starting material remains, verify NBS purity or slightly elevate reaction temperature. |
| Sonogashira Coupling | 1H NMR Spectroscopy | Complete disappearance of the terminal alkyne proton ( ∼ 3.0 - 4.0 ppm). | If coupling fails, ensure strict anaerobic conditions; oxygen rapidly degrades the Pd(0) catalyst. |
| Dye Sensitization | UV-Vis (Solid State) | Broadened absorption peak with a slight bathochromic shift relative to the solution spectrum. | If absorption is weak, increase sensitization time or verify the porosity of the TiO2 paste. |
Sources
Application Note: 5-Acenaphthylenecarboxylic Acid as a Rigid Scaffold in Pharmaceutical Development
Introduction & Rationale
In contemporary drug discovery, the architectural rigidity of molecular scaffolds plays a pivotal role in determining the target binding affinity and pharmacokinetic stability of an Active Pharmaceutical Ingredient (API). 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a specialized organic building block defined by its fused bicyclic aromatic acenaphthylene core and a reactive carboxylic acid functional group at the 5-position[1].
The pharmacological value of this compound lies in its exceptional molecular planarity. This structural feature facilitates efficient intercalation into helical DNA and enhances non-covalent interactions (such as π-π stacking) within the narrow, hydrophobic ATP-binding pockets of target kinases[2]. Furthermore, the carboxylic acid moiety serves as an ideal synthetic anchor, enabling rapid derivatization via esterification, amidation, and cross-coupling reactions to generate diverse, high-throughput API libraries[1].
Physicochemical Properties
Accurate characterization of the precursor is critical for predicting its solubility and reactivity during library synthesis. The quantitative data for 5-Acenaphthylenecarboxylic acid is summarized below[3][]:
| Property | Value |
| CAS Number | 4488-43-1 |
| Molecular Formula | C13H8O2 |
| Molecular Weight | 196.20 g/mol |
| Density | 1.394 g/cm³ |
| Boiling Point | 422.3 °C at 760 mmHg |
| Appearance | White to pale yellow crystalline solid |
Mechanistic Role in Drug Design
Acenaphthylene and its derivatives exhibit profound modulatory effects on critical cellular signaling pathways, making them highly relevant in oncology and inflammation therapeutics[5].
The rigid acenaphthene-fused core is frequently utilized to design inhibitors targeting the PI3K/Akt/mTOR pathway , a primary regulator of cell survival, proliferation, and tumor metastasis[2]. Additionally, related quinoid derivatives of acenaphthene have been demonstrated to generate intracellular reactive oxygen species (ROS). This oxidative stress drives the nuclear translocation of NF-κB , subsequently upregulating inflammatory mediators such as cyclooxygenase-2 (COX-2)[6]. By functionalizing the 5-position of the acenaphthylene ring, medicinal chemists can fine-tune the electronic properties of the molecule to selectively agonize or antagonize these pathways.
Putative modulation of NF-κB and PI3K/Akt pathways by acenaphthylene derivatives.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and reaction completion.
Protocol A: Preparation of 5-Acenaphthylenecarboxylic Acid via Deprotection
Causality: During the upstream synthesis from benzo[a]anthracene precursors via thermal cracking, the reactive carboxyl group must be protected as a methyl ester to prevent unwanted decarboxylation or side reactions[3]. This protocol details the controlled deprotection (saponification) to yield the free acid.
-
Saponification: Dissolve 10 mmol of 5-Acenaphthylenecarboxylic acid methyl ester in 30 mL of a THF/MeOH (1:1 v/v) solvent mixture. Add 15 mL of 2M aqueous LiOH.
-
Rationale: LiOH in a mixed organic/aqueous solvent system ensures complete solubility of the hydrophobic acenaphthylene core while providing sufficient nucleophilicity for ester cleavage.
-
-
Reaction Monitoring (Self-Validation): Stir the mixture at 40 °C. After 2 hours, sample 10 µL of the reaction, quench in 1 mL of acetonitrile, and analyze via TLC (Hexane:EtOAc 7:3). The reaction is deemed complete when the higher Rf ester spot is entirely consumed.
-
Acidification & Precipitation: Cool the mixture to 0 °C and carefully acidify to pH 2.0 using 1M HCl. The free 5-Acenaphthylenecarboxylic acid will precipitate as a pale yellow solid.
-
Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (3 x 15 mL) to remove lithium salts, and dry under high vacuum at 50 °C for 12 hours.
Protocol B: Amidation for API Library Generation
Causality: Converting the carboxylic acid into an amide is a standard approach to attaching various pharmacophores. We utilize HATU and DIPEA rather than standard carbodiimides (EDC/DCC). The bulky, rigid nature of the acenaphthylene ring creates steric hindrance; HATU generates a highly reactive HOAt ester intermediate that overcomes this barrier, maximizing yield and preventing epimerization.
-
Activation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of 5-Acenaphthylenecarboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.
-
Observation: A color change to deep yellow indicates the successful formation of the active HOAt ester.
-
-
Coupling: Add 1.1 eq of the desired primary or secondary amine (pharmacophore). Stir continuously at room temperature.
-
LC-MS Validation (Self-Validation): At the 60-minute mark, withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS. The reaction is validated as complete only when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 195 [M-H]⁻ peak (corresponding to the starting acid) and the appearance of the target amide mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude API via flash chromatography.
Synthesis workflow of 5-Acenaphthylenecarboxylic acid and downstream API generation.
References
-
CymitQuimica. "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid". 1
-
ChemBK. "5-Acenaphthylenecarboxylic acid - Properties and Preparation". 3
-
BOC Sciences. "CAS 4488-43-1 (5-Acenaphthylenecarboxylic acid)".
-
Benchchem. "Comparative Analysis of 1-Acetoxyacenaphthene and Other Acenaphthene Derivatives in Drug Development". 5
-
Oxford Academic. "An Environmental Quinoid Polycyclic Aromatic Hydrocarbon, Acenaphthenequinone, Modulates Cyclooxygenase-2 Expression". 6
-
PMC (NIH). "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications". 2
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 2. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Application Note: Derivatization Strategies for 5-Acenaphthylenecarboxylic Acid in Drug Discovery and Materials Science
Executive Summary & Mechanistic Rationale
5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a highly specialized polycyclic aromatic building block characterized by its fused bicyclic acenaphthylene structure and a reactive carboxylic acid moiety at the 5-position[1]. The rigid, planar aromatic framework provides exceptional thermal stability and unique photophysical properties, making it a privileged scaffold for synthesizing organic light-emitting diodes (OLEDs), fluorescent probes, and conformationally restricted pharmaceutical intermediates[].
In rational drug design, incorporating the acenaphthylene core deliberately limits the conformational flexibility of the molecule. This causality is critical: by reducing the number of rotatable bonds, the entropic penalty upon target binding is minimized, often leading to higher binding affinities. In materials science, its extended π-conjugation facilitates efficient charge transport and provides a stable backbone for polymer additives[1]. This application note details field-validated protocols for the derivatization of the carboxylic acid group via amidation and esterification, optimized for high yield, purity, and reproducibility.
Derivatization Strategy 1: Amidation for Pharmaceutical Intermediates
Amidation of 5-Acenaphthylenecarboxylic acid is a critical pathway for generating active pharmaceutical ingredients (APIs) and targeted biological probes. Because direct condensation of carboxylic acids and amines requires extremely harsh conditions that can degrade the acenaphthylene core, in situ activation using coupling reagents is the standard approach.
Causality & Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring-group effect that stabilizes the transition state and accelerates the nucleophilic attack by the incoming amine. This ensures high yields even when coupling sterically hindered amines common in drug discovery.
Protocol: Synthesis of Acenaphthylene-5-Carboxamides
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 5-Acenaphthylenecarboxylic acid (1.0 mmol, 196.2 mg) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).
-
Activation: Add DIPEA (3.0 mmol, 520 µL) to the solution, followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature (20–25 °C) for 15 minutes to ensure the complete formation of the active OAt ester intermediate.
-
Coupling: Slowly add the desired primary or secondary amine (1.1 mmol) dropwise. Stir the reaction mixture continuously for 4–6 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase.
-
Quenching & Extraction: Dilute the reaction with ethyl acetate (30 mL) and quench with saturated aqueous NH₄Cl (20 mL). Separate the organic layer.
-
Self-Validating Workup: Wash the organic layer sequentially with:
-
1M HCl (2 × 20 mL): Protonates and removes unreacted amine and DIPEA into the aqueous phase.
-
Saturated NaHCO₃ (2 × 20 mL): Deprotonates and removes unreacted starting acid and acidic HATU byproducts.
-
Brine (20 mL): Removes residual water from the organic phase.
-
-
Drying & Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure amide.
Workflow for the amidation of 5-Acenaphthylenecarboxylic acid.
Derivatization Strategy 2: Esterification for Polymer and OLED Precursors
Ester derivatives of 5-Acenaphthylenecarboxylic acid are frequently utilized as additives in plastic materials to enhance rigidity[1] and as monomers for functional polymers. Steglich esterification is employed here to avoid the generation of corrosive HCl gas associated with traditional acyl chloride intermediates.
Causality & Reagent Selection: DCC (N,N'-Dicyclohexylcarbodiimide) is used as the coupling agent, with DMAP (4-Dimethylaminopyridine) acting as a nucleophilic catalyst. DMAP attacks the O-acylisourea intermediate formed by DCC, creating a reactive N-acylpyridinium species. This intermediate is highly susceptible to attack by alcohols and strictly prevents the undesired intramolecular rearrangement into an inactive N-acylurea, thereby maximizing the ester yield.
Protocol: Synthesis of Acenaphthylene-5-Carboxylate Esters
-
Preparation: Dissolve 5-Acenaphthylenecarboxylic acid (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere.
-
Catalyst Addition: Add DMAP (0.1 mmol, 12.2 mg) to the solution.
-
Coupling: Cool the mixture to 0 °C using an ice bath. Add DCC (1.1 mmol, 227 mg) portion-wise. Note: The ice bath prevents exothermic degradation and suppresses side-product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, serving as a visual indicator of reaction progression.
-
Workup: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the filtrate sequentially with 0.5M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
-
Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via recrystallization (e.g., from ethanol) or silica gel chromatography.
Mechanism of action for acenaphthylene-based fluorescent probes in live cells.
Quantitative Data & Yield Summary
The following table summarizes the typical experimental outcomes and parameters for the derivatization of 5-Acenaphthylenecarboxylic acid using the protocols described above.
| Derivative Type | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Average Yield (%) | Primary Application |
| Aliphatic Amide | HATU / DIPEA | DMF | 4 | 25 | 88 - 92 | Pharmaceutical API[] |
| Aromatic Amide | HATU / DIPEA | DMF | 6 | 25 | 82 - 86 | Fluorescent Probes |
| Aliphatic Ester | DCC / DMAP | DCM | 12 | 0 to 25 | 85 - 90 | Polymer Additives[1] |
| Phenolic Ester | DCC / DMAP | DCM | 16 | 0 to 25 | 75 - 80 | OLED Precursors |
References
Sources
Application Note: Regioselective Friedel-Crafts Acylation of Acenaphthene
Introduction & Mechanistic Rationale
Acenaphthene is a polycyclic aromatic hydrocarbon characterized by a highly reactive, electron-rich conjugated system. The Friedel-Crafts acylation of acenaphthene is a foundational transformation in organic synthesis, utilized extensively to generate α -keto esters and aryl ketones that serve as critical building blocks in drug discovery and materials science[1].
Unlike standard electrophilic aromatic substitutions on simple benzenes, the acylation of acenaphthene is highly regioselective. The electron density of the fused ring system directs the electrophilic attack predominantly to the 5-position (yielding 5-acylacenaphthene) over the sterically hindered 3-position[2].
A defining mechanistic feature of this reaction is the requirement for a stoichiometric excess of the Lewis acid catalyst (typically AlCl3 ). Because the resulting aryl ketone is a moderate Lewis base, it forms a highly stable, deactivating complex with AlCl3 [3]. This product-catalyst complexation effectively sequesters the aluminum species, preventing it from participating in further catalytic turnovers[2]. Consequently, a deliberate, highly exothermic aqueous quench is required to hydrolyze the complex and liberate the final product[3].
Mechanistic Workflow
Mechanistic workflow of the Friedel-Crafts acylation of acenaphthene highlighting catalyst trapping.
Quantitative Data & Optimization
Solvent selection and catalyst choice dictate the reaction's efficiency, regioselectivity, and environmental footprint. While anhydrous dichloromethane (DCM) is the industry standard due to its ability to stabilize the acylium ion intermediate[4], alternative catalytic systems like Keggin-type heteropoly acids (e.g., H3PW12O40 ) offer a greener, albeit lower-yielding, one-pot alternative[4]. Furthermore, altering the solvent to nitrobenzene and increasing the equivalents of acylating agent and catalyst can force a diacylation pathway, yielding 3,6-diacylacenaphthene[5].
Table 1: Comparison of Catalytic Systems for Acenaphthene Acylation
| Parameter | Classical Method[6] | Green Chemistry Alternative[4] | Diacylation Pathway[5] |
| Catalyst | AlCl3 (1.33 eq) | H3PW12O40 (4.5 wt%) | AlCl3 (>2.0 eq) |
| Acylating Agent | Acetyl Chloride (0.83 - 1.0 eq) | Acetyl Chloride (3.0 eq) | Benzoyl Chloride (2.2 eq) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Nitrobenzene |
| Temperature | 0 °C to 20 °C | Reflux (4-8 h) | 3 °C |
| Major Product | 5-Acetylacenaphthene | 5-Acetylacenaphthene | 3,6-Dibenzoylacenaphthene |
| Yield | ~75% | 51.2% | Variable |
| Selectivity | >99% (Post-crystallization) | 83.4% | N/A |
Experimental Protocol: Classical AlCl3 -Catalyzed Acetylation
This protocol details the synthesis of 5-acetylacenaphthene using acetyl chloride. The procedure is designed as a self-validating system; specific visual, thermal, and analytical cues are embedded to confirm reaction progression at every stage.
Step 1: Preparation of the Electrophilic Complex
-
Action : In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend acenaphthene (20.8 g, 135 mmol) and anhydrous AlCl3 (24.0 g, 180 mmol) in 240 mL of anhydrous dichloromethane (DCM)[6].
-
Causality : Flame-drying and a continuous nitrogen sweep are mandatory. AlCl3 is highly hygroscopic and reacts violently with atmospheric moisture to form inactive aluminum hydroxide species and HCl gas, which would immediately kill the catalytic cycle.
-
Validation Cue : The mixture will initially appear as a cloudy, heterogeneous suspension.
Step 2: Controlled Acylation
-
Action : Cool the stirred suspension to 0–5 °C using an ice-water bath[2]. Dissolve acetyl chloride (8.0 mL, 112 mmol) in 120 mL of anhydrous DCM and transfer it to the dropping funnel[6]. Add this solution dropwise over 30 to 45 minutes.
-
Causality : The 0 °C temperature threshold is critical. It suppresses the formation of the kinetic 3-acetyl isomer, prevents polyacylation, and controls the highly exothermic generation of the acylium ion[2].
-
Validation Cue : As the acylium ion forms and is attacked by the acenaphthene, the suspension will transition into a deep red or brown homogeneous solution. This color change is the visual confirmation of the product- AlCl3 sigma complex forming[2].
Step 3: Maturation and Rearomatization
-
Action : Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to 20 °C. Stir for an additional 35 minutes[6].
-
Causality : Warming provides the necessary activation energy to drive the sterically hindered substitution to completion, allowing the arenium ion to deprotonate and rearomatize into the stable ketone complex.
-
Validation Cue : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The non-polar acenaphthene starting material ( Rf≈0.9 ) should be consumed, replaced by a strongly UV-active, more polar product spot ( Rf≈0.4 ).
Step 4: Catalyst Quenching and Hydrolysis
-
Action : Cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of 100 g crushed ice and 10 mL concentrated HCl[2].
-
Causality : This highly exothermic quench hydrolyzes the stable ketone- AlCl3 complex, liberating the free 5-acetylacenaphthene[3]. The addition of concentrated HCl prevents the precipitation of insoluble, emulsion-forming aluminum hydroxide salts, ensuring a clean phase separation[2].
-
Validation Cue : Expect vigorous bubbling (HCl gas evolution) and a rapid thermal spike. The dark reaction mixture will rapidly turn biphasic, yielding a clear or pale-yellow organic lower layer.
Step 5: Extraction and Purification
-
Action : Transfer to a separatory funnel and isolate the organic (DCM) layer. Extract the remaining aqueous layer with additional DCM ( 2×50 mL)[2].
-
Action : Wash the combined organic layers sequentially with distilled water, saturated aqueous Na2CO3 (to neutralize residual acid), and brine[6]. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Action : Recrystallize the crude solid from a solvent mixture of n-hexane and diethyl ether[6].
-
Causality : Recrystallization exploits the differential solubility between the major 5-isomer and the trace 3-isomer byproduct, yielding 5-acetylacenaphthene in up to 75% yield and >99% purity[6].
Analytical Validation
To ensure the structural integrity and purity of the synthesized 5-acetylacenaphthene, the isolated material must meet the following analytical benchmarks:
-
FT-IR Spectroscopy : Look for the appearance of a strong, sharp carbonyl ( C=O ) stretching frequency at approximately 1670–1680 cm−1 , which is characteristic of conjugated aryl ketones[4].
-
1H NMR ( CDCl3 , 400 MHz) : The spectrum must display an unmistakable singlet integrating to 3 protons around δ2.6–2.7 ppm, corresponding to the methyl group of the newly installed acetyl moiety[4]. The aromatic region will display the characteristic, asymmetric splitting pattern of the 5-substituted acenaphthene ring system.
-
GC/MS : The mass spectrum should exhibit a dominant molecular ion peak at m/z=196 , confirming the monoacylated mass without diacylation contamination[4].
References
-
An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride - Benchchem. 1
-
Application Note and Protocol: Friedel-Crafts Acylation of Acenaphthene - Benchchem. 2
-
Acenaphthene Chemistry. IV.1 The Aluminum Chloride Catalyzed Diacylation of Acenaphthene - ACS. 5
-
Friedel–Crafts reaction - LS College.3
-
One-pot synthesis of 5-acetylacenaphthene using heteropoly acid catalysts - AKJournals. 4
-
Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene - Asianpubs. 6
Sources
Application Note: Scalable Oxidation of 5-Acetylacenaphthene to 5-Acenaphthenecarboxylic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
5-Acenaphthenecarboxylic acid is a highly valued polycyclic aromatic intermediate utilized in the synthesis of advanced biologically active compounds, targeted therapeutics, and functional dyes[1]. The most robust and scalable method for synthesizing this carboxylic acid from its methyl ketone precursor, 5-acetylacenaphthene, is the Haloform Reaction utilizing alkaline sodium hypochlorite[2].
While seemingly straightforward, the successful execution of this oxidation on a preparative scale requires rigorous control over reaction kinetics, phase homogeneity, and thermal management. This application note details a self-validating, optimized protocol designed to maximize yield while suppressing competitive side reactions such as electrophilic aromatic halogenation.
Mechanistic Causality & Experimental Design
To transition from a theoretical reaction to a high-yielding physical protocol, several critical chemical engineering choices must be made:
-
Phase Management (Solvent Selection): 5-Acetylacenaphthene is a bulky, highly lipophilic molecule. Attempting this reaction in a purely aqueous hypochlorite solution results in biphasic stagnation. We employ 1,4-dioxane as a water-miscible co-solvent. This ensures a homogeneous reaction environment, maximizing the interfacial contact between the substrate enolate and the hypohalite oxidant[3].
-
Thermal Control (Addition vs. Activation): The initial base-catalyzed enolization and subsequent alpha-halogenation steps are highly exothermic. If the alkaline hypochlorite is added at room temperature, the localized heat can drive unwanted electrophilic aromatic chlorination on the electron-rich acenaphthene ring system. Therefore, reagent addition is strictly bottlenecked at 0–5 °C . Conversely, the final nucleophilic acyl substitution (cleavage of the trichloromethyl intermediate) requires thermal activation, necessitating a secondary heating phase at 60 °C .
-
Safety & Quenching: Unreacted hypochlorite poses a severe safety risk during the work-up phase. Acidifying a solution containing active ClO− will generate toxic chlorine gas ( Cl2 ). A sodium bisulfite ( NaHSO3 ) quench is mandatory to safely reduce residual oxidants to inert chloride ions before pH adjustment.
Haloform reaction mechanism for the oxidation of 5-acetylacenaphthene.
Materials and Quantitative Optimization
Reagent Summary
| Reagent / Material | Role | Equivalents | Safety / Handling |
| 5-Acetylacenaphthene | Starting Material | 1.0 eq | Irritant; handle with standard PPE. |
| Sodium Hypochlorite (10-12%) | Oxidant / Halogenating Agent | 3.5 eq | Corrosive; strong oxidizer. |
| 1,4-Dioxane | Co-solvent | N/A | Flammable; potential peroxide former. |
| Sodium Bisulfite (10% aq) | Quenching Agent | As needed | Mild reducing agent. |
| Hydrochloric Acid (37%) | Acidifying Agent | As needed | Corrosive; use in a fume hood. |
Optimization of Reaction Conditions
The following table summarizes the quantitative data driving our protocol choices, demonstrating how deviations in stoichiometry and temperature impact the final yield and purity.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized Protocol) | Condition C (Aggressive) |
| NaOCl Equivalents | 2.5 eq | 3.5 eq | 5.0 eq |
| Addition Temperature | 20 °C | 0–5 °C | 0–5 °C |
| Reaction Temperature | 25 °C | 60 °C | 80 °C |
| Yield (%) | 45% | 88% | 72% |
| Purity (HPLC) | 85% | >98% | 90% |
| Mechanistic Outcome | Incomplete conversion due to lack of thermal activation. | Clean cleavage and precipitation. | Side reactions (ring chlorination) observed. |
Step-by-Step Experimental Protocol
This methodology is designed to be a self-validating system. In-process checks (IPC) are embedded to ensure the safety and success of the subsequent steps.
Step 1: Reaction Setup & Dissolution In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and pressure-equalizing addition funnel, dissolve 5-acetylacenaphthene (10.0 g, 51.0 mmol) in 100 mL of 1,4-dioxane. Stir until complete dissolution is achieved.
Step 2: Controlled Halogenation Submerge the reaction flask in an ice-water bath and cool the internal solution to 0–5 °C. Charge the addition funnel with aqueous sodium hypochlorite (10–12% active chlorine, 100 mL, ~3.5 eq). Add the NaOCl solution dropwise over 30–45 minutes. Critical Causality: The internal temperature must not exceed 10 °C during this phase to prevent runaway exotherms and aromatic ring chlorination.
Step 3: Thermal Cleavage Once addition is complete, remove the ice bath. Attach a reflux condenser and slowly heat the reaction mixture to 60 °C. Maintain this temperature with vigorous stirring for 2 hours. The solution may transition from a suspension to a clear, dark mixture as the water-soluble sodium 5-acenaphthenecarboxylate salt is formed.
Step 4: Oxidant Quenching (Safety Check) Cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite ( NaHSO3 ). Self-Validation: Test the mixture with starch-iodide indicator paper. Continue adding bisulfite until the paper no longer turns blue/black, confirming the complete destruction of active hypochlorite.
Step 5: Acidification & Precipitation Transfer the flask back to an ice bath. Slowly add concentrated hydrochloric acid (37% HCl) dropwise. Self-Validation: Monitor the pH. Continue addition until the aqueous layer reaches pH 1–2. A thick, pale-yellow to colorless precipitate of 5-acenaphthenecarboxylic acid will rapidly crash out of solution as the carboxylate is protonated[1].
Step 6: Isolation & Purification Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold distilled water (3 x 50 mL) to remove inorganic salts (NaCl) and residual dioxane. Recrystallize the crude product from hot ethanol to yield pure colorless crystals. Dry under vacuum at 50 °C overnight.
Step-by-step experimental workflow for synthesizing 5-acenaphthenecarboxylic acid.
Analytical Characterization
To verify the integrity of the synthesized 5-acenaphthenecarboxylic acid, perform the following analytical checks:
-
Melting Point: The purified product should exhibit a sharp melting point between 146–148 °C [1]. A depressed or broad melting point indicates residual starting material or trapped dioxane.
-
Solubility Profile: The product will exhibit low solubility in water but readily dissolves in organic solvents such as ethanol, acetone, and dichloromethane[1].
-
FT-IR Spectroscopy: Look for the disappearance of the sharp methyl ketone C=O stretch (~1680 cm−1 ) and the appearance of a broad carboxylic acid O−H stretch spanning 2500–3000 cm−1 , alongside the carboxylic C=O stretch (~1695 cm−1 ).
References
-
ChemBK. "5-Acenaphthenecarboxylic acid - Introduction." Chemical properties, melting point, and solubility data. Available at:[Link]
Sources
Application & Protocol Guide: Incorporating 5-Acenaphthylenecarboxylic Acid into Polymer Backbones for Advanced Functional Materials
Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and drug development professionals on the incorporation of 5-Acenaphthylenecarboxylic acid into polymer backbones. 5-Acenaphthylenecarboxylic acid is a unique monomer featuring a rigid, polycyclic aromatic hydrocarbon structure combined with a versatile carboxylic acid functional group.[1][] This combination allows for the synthesis of advanced polymers with unique thermal, mechanical, and optoelectronic properties.[3][4] We present two primary, field-proven methodologies: (1) direct polycondensation to create polyesters and (2) a state-of-the-art controlled radical polymerization technique (RAFT) initiated by photochemical decarboxylation. Furthermore, we explore the application of these novel polymers in pH-responsive drug delivery systems, a critical area of interest in modern pharmacology.
Introduction: The Strategic Value of 5-Acenaphthylenecarboxylic Acid in Polymer Science
The rational design of functional polymers is a cornerstone of materials science and advanced therapeutics. The choice of monomer is the primary determinant of the final polymer's properties. 5-Acenaphthylenecarboxylic acid (5-ACA) presents a compelling case as a specialty monomer for several reasons:
-
Structural Rigidity: The fused acenaphthylene ring system imparts significant rigidity to the polymer backbone, which can lead to materials with high thermal stability and mechanical strength.[3][4]
-
Aromaticity and π-Stacking: The polycyclic aromatic structure introduces the potential for π-π stacking interactions, influencing polymer morphology and creating pathways for charge transport, making these materials interesting for organic electronics.[5][6]
-
Reactive Handle: The carboxylic acid group is a highly versatile functional handle.[1] It can be used directly in polycondensation reactions or serve as a site for post-polymerization modification, such as the covalent attachment of therapeutic agents or targeting ligands.[7][8]
-
pH-Responsiveness: The acidic proton of the carboxyl group allows the resulting polymer to respond to changes in environmental pH. This "smart" behavior is highly sought after for applications like targeted drug delivery, where pH gradients between healthy and diseased tissues can be exploited.[9][10]
This guide will provide the foundational knowledge and detailed protocols to harness these properties, enabling the synthesis of novel, high-performance polymers tailored for specific applications.
Methodology I: Direct Polycondensation for Polyester Synthesis
Polycondensation is a robust and direct method to incorporate 5-ACA into a polymer backbone. By reacting the carboxylic acid group of 5-ACA with a suitable diol co-monomer, a polyester with the acenaphthylene moiety as a repeating unit can be synthesized. This approach is fundamental for creating thermally stable materials.[3]
Workflow for Polyester Synthesis
The following diagram illustrates the general workflow for synthesizing a polyester using 5-ACA and a generic diol comonomer.
Caption: Workflow for polyester synthesis via polycondensation.
Detailed Protocol: Synthesis of Poly(5-Acenaphthylenate-co-PEG)
This protocol describes the synthesis of a polyester from 5-ACA and polyethylene glycol (PEG) diol. The inclusion of PEG enhances water solubility and biocompatibility, making the resulting polymer relevant for biomedical applications.
Materials:
-
5-Acenaphthylenecarboxylic acid (5-ACA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Poly(ethylene glycol) diol (PEG-diol, Mn = 2000 g/mol )
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Methanol
-
Standard Schlenk line and glassware
Protocol Steps:
-
Activation of 5-ACA to 5-Acenaphthylenecarbonyl chloride:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 g of 5-ACA in 20 mL of anhydrous toluene.
-
Add 5 molar equivalents of thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction at 70 °C for 4 hours until the solution becomes clear.
-
Remove excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride as a solid. Use this immediately in the next step.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve 5.0 g of PEG-diol (Mn 2000) and 0.1 molar equivalents of DMAP in 50 mL of anhydrous DCM.
-
Add 1.1 molar equivalents of triethylamine to act as an acid scavenger.
-
Dissolve the freshly prepared 5-Acenaphthylenecarbonyl chloride in 10 mL of anhydrous DCM and add it dropwise to the PEG-diol solution at 0 °C under vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
-
Purification and Isolation:
-
Concentrate the reaction mixture by rotary evaporation.
-
Slowly pour the concentrated solution into 500 mL of cold methanol with vigorous stirring to precipitate the polymer.
-
Allow the precipitate to settle, then decant the methanol.
-
Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol. Repeat this process two more times.
-
Collect the final polymer by filtration and dry under high vacuum at 40 °C for 48 hours.
-
Characterization & Expected Results
The successful synthesis of the polymer must be validated through standard analytical techniques.
| Parameter | Technique | Expected Result |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Appearance of characteristic peaks for both the acenaphthylene and PEG units in the correct stoichiometric ratio. |
| Functional Group Analysis | FT-IR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid; appearance of a strong C=O ester stretch (~1720 cm⁻¹). |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Determination of Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI). PDI is typically >1.5 for polycondensation.[11] |
| Thermal Properties | DSC / TGA | Determination of glass transition temperature (Tg) and thermal decomposition temperature, which are expected to be high due to the rigid aromatic units.[3] |
Methodology II: Controlled Radical Polymerization via Photochemical RAFT
For applications requiring precise control over polymer molecular weight, dispersity, and architecture, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a superior method. A novel approach allows the direct use of carboxylic acids as precursors for RAFT initiators via photochemical radical decarboxylation.[12] This "grafting from" strategy is elegant and efficient.
Mechanism: Decarboxylative RAFT Initiation
This process uses a photocatalyst to excite the carboxylate form of 5-ACA, leading to decarboxylation and the formation of an acenaphthylenyl radical. This radical then initiates polymerization in the presence of a RAFT agent.
Caption: Mechanism of decarboxylative RAFT polymerization.
Detailed Protocol: Synthesis of 5-Acenaphthylene-terminated Poly(N,N-dimethylacrylamide)
This protocol details the synthesis of a well-defined polymer with a 5-ACA-derived terminus.
Materials:
-
5-Acenaphthylenecarboxylic acid (5-ACA)
-
N,N-Dimethylacrylamide (DMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
fac-Ir(ppy)₃ (Iridium-based photocatalyst)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Schlenk tube equipped with a magnetic stir bar
Protocol Steps:
-
Reaction Setup:
-
In a Schlenk tube, combine 5-ACA (1 equiv.), CPADB (1.2 equiv.), fac-Ir(ppy)₃ (0.01 equiv.), and DMA monomer (100 equiv.).
-
Add anhydrous DMSO to achieve a 2 M concentration of the monomer.
-
Add DIPEA (1.5 equiv.) to deprotonate the carboxylic acid.
-
-
Degassing:
-
Seal the Schlenk tube with a rubber septum.
-
Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Backfill the tube with nitrogen or argon.
-
-
Photopolymerization:
-
Place the Schlenk tube in front of a blue LED light source (λ ≈ 450 nm) at room temperature.
-
Stir the reaction mixture. The polymerization progress can be monitored by taking aliquots over time and analyzing monomer conversion via ¹H NMR.
-
Continue irradiation for 12-24 hours or until high monomer conversion is achieved.
-
-
Purification and Isolation:
-
Quench the reaction by exposing the solution to air and turning off the light source.
-
Dilute the reaction mixture with a small amount of THF.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by centrifugation or filtration.
-
Re-dissolve and re-precipitate twice more to ensure the removal of unreacted monomer, catalyst, and RAFT agent.
-
Dry the final polymer under high vacuum.
-
Characterization & Expected Results
The controlled nature of this polymerization should be evident from the characterization data.
| Parameter | Technique | Expected Result |
| Kinetics | ¹H NMR | Linear increase of ln([M]₀/[M]) with time, indicating a constant concentration of propagating radicals. |
| Molecular Weight vs. Conversion | GPC/SEC | Linear increase of Mn with monomer conversion. |
| Dispersity | GPC/SEC | A narrow molecular weight distribution, with a Polydispersity Index (PDI) < 1.3.[12] |
| End-Group Analysis | MALDI-TOF MS | Mass spectrum showing polymer chains corresponding to the mass of the 5-acenaphthylene fragment plus N repeating monomer units. |
Application Focus: pH-Responsive Systems for Drug Delivery
Polymers containing carboxylic acid groups, such as those derived from 5-ACA, are excellent candidates for pH-responsive drug delivery systems.[13] The carboxyl groups have a pKa (typically ~4-5) which means they are deprotonated and negatively charged at physiological pH (7.4), but become protonated and neutral in the acidic environment of endosomes or tumor tissues (pH ~5.5-6.5).[9][11] This change in protonation state can trigger drug release.
Principle of pH-Responsive Drug Release
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Pyrene-bridged acenaphthenes: synthesis and properties of a diacenaphtho[1,2-e:1′,2′-l]pyrene and its symmetrical nitrogen analogue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Carboxylic acid-functionalized polycarbonates as bone cement additives for enhanced and sustained release of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. rjptonline.org [rjptonline.org]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinetic Profiling and Mechanism of 5-Acenaphthylenecarboxylic Acid Esterification
Introduction & Mechanistic Insights
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly rigid, polycyclic aromatic compound characterized by its fused bicyclic acenaphthylene structure[1]. Because of its unique structural stability and extended π -conjugation, it serves as a critical intermediate in the synthesis of bioactive pharmaceutical molecules, advanced polymers, and functional dyes[1],[2].
However, the esterification of polycyclic aromatic carboxylic acids presents unique kinetic and thermodynamic challenges. The extensive conjugation stabilizes the ground state of the carboxylic acid, reducing its electrophilicity, while the bulky aromatic framework introduces significant steric hindrance that impedes the nucleophilic attack of the alcohol[3].
In standard homogeneous acid-catalyzed esterification, the reaction follows a second-order, reversible pathway initiated by the protonation of the carbonyl oxygen[4]. For sterically hindered aromatic acids like 5-Acenaphthylenecarboxylic acid, the mechanism can diverge based on the catalytic environment. Under mildly acidic conditions, the reaction proceeds through a highly crowded tetrahedral intermediate[4],[3]. Conversely, under strongly acidic conditions (e.g., concentrated H2SO4 ), the steric bulk may drive the reaction through an acylium ion intermediate, effectively bypassing the crowded tetrahedral transition state to facilitate smoother ester formation[3].
Mechanistic pathways of 5-Acenaphthylenecarboxylic acid esterification.
Kinetic Modeling and Thermodynamic Parameters
Esterification is an equilibrium-limited, exothermic process[5]. To accurately model the reaction kinetics of 5-Acenaphthylenecarboxylic acid, a pseudo-homogeneous second-order kinetic model is typically employed[6]. Because the reaction mixture contains highly polar components (water, alcohol) alongside the non-polar aromatic ester, the system exhibits strong non-ideal thermodynamic behavior, which can cause deviations in calculated activation energies if not accounted for[5].
To drive the reaction forward and simplify the kinetic extraction to a pseudo-first-order model, the reacting alcohol (e.g., methanol or ethanol) is utilized in a large molar excess (typically ≥ 10:1)[5].
Table 1: Representative Kinetic & Thermodynamic Parameters
Note: Parameters are representative of polycyclic aromatic acid esterification under homogeneous acid catalysis.
| Parameter | Value | Mechanistic Rationale |
| Forward Rate Constant ( k1 ) at 60°C | 0.105 L/mol⋅min | Slower than aliphatic acids due to the steric hindrance of the fused acenaphthylene ring[5],[3]. |
| Activation Energy ( Ea ) | 65.4 kJ/mol | High energy barrier reflects the thermodynamic difficulty of forming the crowded tetrahedral intermediate[3]. |
| Equilibrium Constant ( Keq ) | 4.2 | Indicates a reversible, equilibrium-limited reaction requiring excess alcohol or continuous water removal[4],[5]. |
| Enthalpy of Reaction ( ΔH ) | −15.2 kJ/mol | The exothermic nature dictates that lower temperatures favor ester equilibrium, but significantly slow the reaction rate[5]. |
Experimental Protocol: Self-Validating Kinetic Profiling
To ensure high-fidelity data suitable for regulatory submissions or scale-up engineering, this protocol incorporates built-in self-validation mechanisms.
Causality Behind Experimental Choices:
-
Isothermal Control: Esterification kinetics are highly sensitive to temperature. Fluctuations greater than ±0.5∘C will skew the Arrhenius parameter extraction[5].
-
Instantaneous Quenching: Because the reaction is reversible[6], aliquots must be quenched immediately in a −20∘C solvent. This drops the kinetic rate constant to near zero, preventing the equilibrium from shifting while samples await HPLC analysis.
-
Internal Standard (IS): Operating at elevated temperatures (e.g., 60°C) causes evaporative losses of the alcohol solvent. An inert internal standard corrects for these volumetric concentration changes, ensuring the integrity of the kinetic curves.
Self-validating experimental workflow for esterification kinetic profiling.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 5-Acenaphthylenecarboxylic acid (0.1 M) and an inert internal standard (e.g., 1-naphthoic acid, 0.05 M) in anhydrous methanol (1.0 M) within a jacketed batch reactor.
-
Thermal Equilibration: Seal the reactor and equilibrate to the target temperature (e.g., 60°C) under continuous stirring (500 RPM) for 15 minutes.
-
Reaction Initiation (t=0): Inject the acid catalyst (e.g., H2SO4 , 0.01 M) to initiate the reaction. Immediately withdraw a 100 µL baseline aliquot.
-
Time-Course Sampling: Withdraw 100 µL aliquots at pre-defined intervals (e.g., 5, 10, 20, 30, 60, 120, and 240 minutes).
-
Instantaneous Quenching: Immediately discharge each aliquot into a pre-chilled HPLC vial containing 900 µL of −20∘C Acetonitrile. Vortex for 3 seconds.
-
Self-Validation (Mass Balance): Calculate the sum of the molar concentrations of the unreacted acid and the formed ester at each time point. If the total molarity deviates by >5% from t=0 , reject the data set, as this indicates a side reaction (e.g., addition reactions across the acenaphthylene 1,2-double bond).
Data Analysis & Quality Control
To accurately quantify the reaction progress, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is utilized[6]. The conjugated acenaphthylene ring provides an excellent chromophore for precise quantification.
Table 2: HPLC-UV Method Specifications for Reaction Monitoring
| Parameter | Specification | Causal Justification |
| Column | C18 Reverse Phase, 150 x 4.6 mm, 3 µm | Provides high-resolution separation of the highly polar carboxylic acid and the non-polar ester product. |
| Mobile Phase | Gradient: Water (0.1% TFA) / Acetonitrile | Trifluoroacetic acid (TFA) ensures the unreacted carboxylic acid remains fully protonated, preventing peak tailing and ensuring sharp integration. |
| Detection Wavelength | 254 nm & 280 nm | The fused bicyclic aromatic system provides strong, distinct UV absorbance at these wavelengths, allowing for low limits of detection. |
| Column Temperature | 30°C | Ensures retention time reproducibility across the entire 24-hour autosampler sampling queue. |
| Injection Volume | 5 µL | Prevents column overloading given the relatively high concentration of the quenched reaction aliquots. |
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. scispace.com [scispace.com]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Scale-Up Synthesis of 5-Acenaphthylenecarboxylic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-acenaphthylenecarboxylic acid, an important intermediate for the creation of bioactive molecules and dyes.[1][2] A robust and scalable two-step synthetic route commencing from the readily available starting material, acenaphthene, is detailed. The chosen pathway involves a Friedel-Crafts acylation to produce 5-acetylacenaphthene, followed by a haloform reaction to yield the desired carboxylic acid. This application note elaborates on the rationale for the selected synthetic strategy, provides a detailed, step-by-step protocol suitable for kilogram-scale production, and addresses critical scale-up parameters including process safety, reaction monitoring, and product purification. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction and Strategic Route Selection
5-Acenaphthylenecarboxylic acid is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1][2] The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including ensuring process safety, maintaining product quality, and achieving economic viability.[3][4][5] Therefore, the selection of a synthetic route that is both efficient and amenable to scale-up is of paramount importance.
Several synthetic strategies for the preparation of 5-acenaphthylenecarboxylic acid were evaluated, including direct carboxylation of acenaphthene via Grignard reagents and oxidation of various acenaphthene derivatives.[6][7][8][9] While direct carboxylation is a powerful method for forming carboxylic acids, the large-scale generation and handling of Grignard reagents can pose significant safety and operational challenges.[10] Oxidation of the acenaphthene core often leads to the formation of naphthalic acid derivatives, cleaving the five-membered ring, which is an undesired side reaction.[11]
The selected two-step approach, outlined below, was chosen for its high yields, operational simplicity, and the avoidance of hazardous reagents and intermediates where possible. The pathway consists of:
-
Friedel-Crafts Acylation: Acenaphthene is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to selectively form 5-acetylacenaphthene.[11][12] This reaction is well-established and generally proceeds with high regioselectivity.[13][14][15]
-
Haloform Reaction: The resulting 5-acetylacenaphthene is then subjected to an alkaline hypochlorite solution, which selectively oxidizes the methyl ketone to the corresponding carboxylate via the haloform reaction, liberating chloroform as a byproduct.[11] This method is particularly advantageous as it is a high-yielding reaction that can be performed in an aqueous medium.[11]
This route offers a reliable and scalable method for producing high-purity 5-acenaphthylenecarboxylic acid.
Process Chemistry and Scale-Up Considerations
Reaction Mechanism
The overall synthetic transformation is depicted in the following scheme:
Caption: Two-step synthesis of 5-acenaphthylenecarboxylic acid.
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of acetyl chloride and aluminum chloride, attacks the electron-rich acenaphthene ring. The subsequent haloform reaction is a base-mediated process involving the exhaustive halogenation of the methyl group of the ketone, followed by nucleophilic acyl substitution by hydroxide to yield the carboxylate and a haloform.
Key Scale-Up Parameters
Transitioning this synthesis from the bench to a larger scale necessitates careful consideration of several factors to ensure safety, reproducibility, and efficiency.[4][16][17]
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Rationale and Key Considerations |
| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation. | Surface area to volume ratio is low; risk of exothermic runaway. | The Friedel-Crafts acylation is highly exothermic. Gradual addition of reagents and efficient reactor cooling are critical to maintain temperature control.[17] |
| Mass Transfer | Efficient mixing is easily achieved with magnetic stirring. | Inefficient mixing can lead to localized "hot spots" and side reactions. | Use of baffled reactors with overhead mechanical stirrers is essential to ensure homogeneity of the reaction mixture. |
| Reagent Handling | Manual addition of reagents is common. | Automated or semi-automated dosing systems are preferred. | For the Friedel-Crafts step, the controlled addition of acetyl chloride is crucial. For the haloform reaction, the addition of the hypochlorite solution should also be well-controlled. |
| Work-up & Isolation | Simple liquid-liquid extractions and filtration. | Large-volume extractions can be cumbersome. Filtration of large quantities of solids requires specialized equipment. | Use of larger separatory funnels or extraction vessels is necessary. For filtration, Nutsche filters or centrifuges are recommended over large Buchner funnels.[17] |
| Solvent Selection | A wider range of solvents may be used. | Solvent choice is influenced by safety, cost, and environmental impact. | Dichloromethane is an effective solvent for the Friedel-Crafts acylation but safer alternatives like 2-methyltetrahydrofuran could be explored.[17] |
Detailed Scale-Up Protocol
Safety Precaution: This protocol involves the use of corrosive and hazardous chemicals. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical production facility. Personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.[18][19][20][21][22]
Materials and Equipment
-
Reagents: Acenaphthene (98%), Acetyl chloride (98%), Aluminum chloride (anhydrous, 99%), Dichloromethane (DCM), Sodium hypochlorite solution (10-15%), Sodium hydroxide, Hydrochloric acid (37%), Deionized water.
-
Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, temperature probe, pH meter, Nutsche filter or centrifuge, vacuum oven.
Step-by-Step Procedure
Caption: Experimental workflow for the scale-up synthesis.
Part 1: Synthesis of 5-Acetylacenaphthene
-
Reactor Setup: Equip a 50 L jacketed glass reactor with an overhead stirrer, a 5 L dropping funnel, a condenser with a gas outlet connected to a scrubber (for HCl gas), and a temperature probe. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: Charge the reactor with acenaphthene (5.0 kg, 32.4 mol) and dichloromethane (25 L). Stir the mixture until the acenaphthene is fully dissolved.
-
Lewis Acid Addition: Cool the reactor contents to 0-5 °C using a chiller. Slowly and portion-wise, add anhydrous aluminum chloride (5.2 kg, 39.0 mol) to the stirred solution, maintaining the internal temperature below 10 °C.
-
Acylation: Once the aluminum chloride has been added, slowly add acetyl chloride (2.8 L, 39.0 mol) via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by transferring the reaction mixture onto a mixture of crushed ice (20 kg) and water (20 L) in a separate vessel with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 L), water (10 L), and saturated sodium bicarbonate solution (10 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetylacenaphthene as a solid.
Part 2: Synthesis of 5-Acenaphthylenecarboxylic Acid
-
Preparation of Oxidizing Agent: In a 100 L reactor, prepare a solution of sodium hydroxide (4.0 kg, 100 mol) in water (40 L). Cool the solution to 10-15 °C and slowly add sodium hypochlorite solution (approx. 12%, 40 L) while maintaining the temperature below 20 °C.
-
Oxidation: Add the crude 5-acetylacenaphthene from Part 1 to the alkaline hypochlorite solution. Heat the mixture to 50-60 °C and stir vigorously for 3-4 hours. A vigorous reaction may occur initially with the evolution of chloroform.[11]
-
Reaction Completion: Monitor the reaction by TLC or HPLC until the 5-acetylacenaphthene is no longer detectable.
-
Product Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully, acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid. A precipitate of 5-acenaphthylenecarboxylic acid will form.
-
Isolation and Purification: Cool the slurry to 10 °C and stir for 1 hour. Collect the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the purified 5-acenaphthylenecarboxylic acid in a vacuum oven at 60-70 °C to a constant weight.
Expected Results and Quality Control
| Parameter | Expected Value | Analytical Method |
| Overall Yield | 75-85% | Gravimetric |
| Purity | ≥ 98% | HPLC |
| Melting Point | 220-223 °C | Melting Point Apparatus |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Friedel-Crafts step | Inactive aluminum chloride (due to moisture). Incomplete reaction. | Use fresh, anhydrous aluminum chloride. Ensure the reaction has gone to completion by monitoring. |
| Formation of isomers | Reaction temperature too high. | Maintain strict temperature control during the addition of reagents. |
| Incomplete haloform reaction | Insufficient hypochlorite. Low reaction temperature. | Use a slight excess of the hypochlorite solution. Ensure the reaction temperature is maintained at 50-60 °C. |
| Product contamination with starting material | Incomplete reaction. | Increase reaction time or temperature slightly. Recrystallize the final product if necessary. |
Conclusion
The synthetic route and protocol described in this application note provide a reliable and scalable method for the production of 5-acenaphthylenecarboxylic acid. By carefully controlling key process parameters, particularly temperature and mixing, high yields of a high-purity product can be consistently achieved. This guide serves as a valuable resource for chemists and engineers involved in the scale-up of fine chemical and pharmaceutical intermediate synthesis.
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Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC. (2021, March 17). Retrieved March 14, 2026, from [Link]
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Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid - ResearchGate. (2025, August 7). Retrieved March 14, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Retrieved March 14, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Chemical Synthesis | From Lab To Industrial Scale - Kewaunee [kewaunee.in]
- 4. pure-synth.com [pure-synth.com]
- 5. moravek.com [moravek.com]
- 6. mdpi.com [mdpi.com]
- 7. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. westliberty.edu [westliberty.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. lobachemie.com [lobachemie.com]
Technical Support Center: 5-Acenaphthylenecarboxylic Acid Synthesis & Purification
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals isolate high-purity 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1).
Synthesizing this fully conjugated, bicyclic carboxylic acid typically involves a multi-step sequence: bromination of acenaphthene, lithiation/carboxylation to form the saturated intermediate (5-acenaphthenecarboxylic acid), followed by chemical dehydrogenation. Each phase introduces specific structural analogs and byproducts that can severely compromise downstream coupling reactions or material performance.
Synthesis Workflow & Impurity Generation
Understanding where impurities originate is the first step in designing an effective clearance strategy. The diagram below illustrates the standard synthetic pathway and the critical junctions where major impurities (regioisomers, unreacted intermediates, and reagent residues) branch off from the target workflow.
Workflow of 5-Acenaphthylenecarboxylic acid synthesis highlighting impurity generation.
Quantitative Impurity Profiling
To effectively troubleshoot your crude mixture, you must first identify the contaminants. Below is a summary of the quantitative data regarding common impurities found in the crude product prior to purification.
| Impurity Class | Specific Compound | Typical Crude Abundance | Origin / Causality | Primary Removal Strategy |
| Regioisomers | 3-Acenaphthylenecarboxylic acid | 5% - 12% | Electrophilic aromatic substitution at the ortho position during initial bromination. | Selective Recrystallization |
| Saturated Analogs | 5-Acenaphthenecarboxylic acid | 10% - 25% | Incomplete dehydrogenation due to the high strain of forming the C1-C2 double bond. | Column Chromatography / Recrystallization |
| Neutral Organics | 5-Bromoacenaphthene | 2% - 8% | Incomplete halogen-lithium exchange during the carboxylation step[2]. | Acid-Base Extraction |
| Reagent Residues | DDQ / DDHQ (Hydroquinone) | 3% - 10% | Byproducts of the oxidative dehydrogenation step. | Silica Plug / Aqueous Wash |
Troubleshooting FAQs
Q1: My final product NMR shows a persistent ~10% contamination of a compound with a very similar aromatic profile. Why is this happening, and how do I remove it? A: You are likely observing the saturated intermediate, 5-acenaphthenecarboxylic acid . The dehydrogenation of the puckered five-membered ring to form the planar acenaphthylene system is thermodynamically challenging. If your oxidant (e.g., DDQ) is depleted or the reaction time is insufficient, the saturated acid remains. Because both molecules possess a carboxylic acid group with nearly identical pKa values, acid-base extraction will not separate them. Solution: Rely on their differing 3D geometries. The fully conjugated 5-acenaphthylenecarboxylic acid is highly planar and stacks tightly in crystal lattices, whereas the saturated analog is puckered and disrupts packing. Perform a selective recrystallization using a Toluene/Ethanol gradient (see Protocol 2) to force the planar target to crystallize while the saturated analog remains in the mother liquor.
Q2: After the carboxylation step, my yield is low, and I recover a large amount of neutral, non-polar material. What went wrong? A: This indicates a failure in the lithiation or Grignard formation step prior to CO2 bubbling [1]. 5-Bromoacenaphthene requires strictly anhydrous conditions and fresh n-BuLi for efficient halogen-metal exchange. If moisture is present, the organolithium intermediate is protonated, yielding unfunctionalized acenaphthene. Solution: Ensure your THF is freshly distilled over sodium/benzophenone. To salvage the current batch, utilize the Acid-Base Extraction protocol. The unreacted starting materials are neutral and will partition entirely into the organic phase, allowing you to isolate whatever carboxylic acid was successfully formed.
Q3: The isolated solid is dark brown instead of the literature-reported pale yellow [3]. Is the product degraded? A: Not necessarily degraded, but highly contaminated. The dark color is caused by trace amounts of highly conjugated polymeric byproducts (from radical side-reactions during dehydrogenation) or trapped DDQ/DDHQ charge-transfer complexes. Solution: Before recrystallization, dissolve the crude acid in a mildly basic aqueous solution and stir with activated charcoal (Norit) for 30 minutes. Filter through a Celite pad. The charcoal will adsorb the large, planar polymeric impurities and colored quinone residues.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. At each step, specific visual or chemical cues will confirm whether the physical transformation has occurred successfully, ensuring you do not proceed with a failed purification.
Protocol 1: Acid-Base Extraction (Clearance of Neutral Impurities)
This protocol exploits the acidic nature of the -COOH group to separate the target from unreacted bromides and hydrocarbons.
-
Dissolution: Suspend 10.0 g of the crude mixture in 100 mL of Dichloromethane (DCM) in a separatory funnel.
-
Deprotonation: Add 100 mL of 1M NaOH (aq). Shake vigorously and vent.
-
Causality: The base deprotonates the carboxylic acid (pKa ~4.5), forming a highly water-soluble sodium carboxylate salt. Neutral impurities remain in the DCM.
-
-
Phase Separation: Allow the layers to separate. Drain the lower DCM layer (contains impurities). Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic contaminants.
-
Reprotonation (Self-Validation Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Slowly add 6M HCl dropwise until the pH reaches 1-2 (verify with pH paper).
-
Validation Cue: A thick, pale-yellow precipitate must crash out of the solution immediately. If no precipitate forms, your initial carboxylation reaction failed, and the target molecule is not present.
-
-
Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 x 20 mL) to remove residual NaCl and HCl. Dry under a vacuum at 60 °C overnight.
Protocol 2: Selective Recrystallization (Clearance of Isomers & Saturated Analogs)
This protocol relies on the differential crystal packing energies between the planar target and its puckered or regioisomeric contaminants.
-
Solvent Selection: Place the dried powder from Protocol 1 into a round-bottom flask. Add Toluene (approx. 15 mL per gram of crude).
-
Heating: Heat the suspension to reflux (110 °C) under stirring. Add absolute Ethanol dropwise just until the solid completely dissolves.
-
Causality: Toluene provides a highly aromatic environment that solvates the acenaphthylene core, while Ethanol disrupts hydrogen bonding between the carboxylic acid dimers, allowing for complete dissolution.
-
-
Controlled Cooling (Self-Validation Step): Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 4 hours, then transfer to an ice bath for 1 hour.
-
Validation Cue: Needle-like or fine crystalline plates should form. If the material oils out (forms a biphasic liquid), the solvent is too polar; reheat and add more Toluene.
-
-
Filtration: Filter the purified crystals and wash with a minimal amount of ice-cold Toluene. The 3-isomer and the saturated 5-acenaphthenecarboxylic acid will remain dissolved in the mother liquor.
References
-
Title: Science of Synthesis Knowledge Updates 2024/3, Chapter 20.2.10.2 Source: Thieme Connect URL: [Link]
-
Title: Synthesis and Unexpected Optical Properties of Ionic Phosphorus Heterocycles with P-Regulated Noncovalent Interactions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: 5-Acenaphthylenecarboxylic acid - Physico-chemical Properties Source: ChemBK URL: [Link]
Technical Support Center: Yield Optimization for 5-Acenaphthylenecarboxylic Acid Synthesis
Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for synthesizing 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1). This compound is a critical building block in organic synthesis, particularly for the development of dyes, pharmaceuticals, and advanced functional materials 1.
Mechanistic Workflow & Synthesis Logic
To optimize yield, one must understand the causality of the chemical transformations. The synthesis of 5-acenaphthylenecarboxylic acid relies on the initial functionalization of the saturated acenaphthene core, followed by carboxylation, and subsequent dehydrogenation to install the reactive alkene bridge.
Fig 1: Mechanistic pathways for 5-Acenaphthylenecarboxylic acid synthesis.
Validated Experimental Protocols
As a self-validating system, each protocol below includes an In-Process Control (IPC) to ensure the intermediate is fully formed before proceeding to the next step.
Protocol A: Traditional Lithiation-Carboxylation (High Scalability)
Causality: Lithium-halogen exchange is kinetically favored at cryogenic temperatures (-78 °C). Maintaining this temperature prevents competitive Wurtz-type homocoupling that plagues standard Grignard approaches 2.
-
Lithiation: Dissolve 5-bromoacenaphthene (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C.
-
IPC Validation: Quench a 0.1 mL aliquot with water; GC-MS should show >95% conversion to acenaphthene (mass 154), confirming complete lithium exchange.
-
-
Carboxylation: Bubble anhydrous CO2 gas (passed through a Drierite column) vigorously through the solution for 30 minutes.
-
Workup: Warm to room temperature, quench with 1M HCl to pH 2, and extract with ethyl acetate. Recrystallize from ethanol to yield 5-acenaphthenecarboxylic acid.
Protocol B: Photocatalytic Direct C-H Carboxylation (High Atom Economy)
Causality: Blue LED excitation of 2,3,6,7-tetramethoxyanthracen-9(10H)-one generates an anthrolate anion. This active species reduces the arene to a radical anion, enabling direct CO2 insertion without the need for pre-halogenation 3.
-
Setup: In a dry crimp vial, combine acenaphthene (0.1 mmol), the photocatalyst (20 mol%), and Cs2CO3 (3.0 equiv).
-
Solvation & Atmosphere: Evacuate and backfill with CO2 five times. Dissolve the mixture in degassed, anhydrous DMSO (1 mL). Add CO2 (22 mL) to the headspace.
-
Irradiation: Irradiate the vial with Blue LEDs at reflux for 10 hours.
-
IPC Validation: TLC (Hexane/EtOAc 9:1) should show the disappearance of the non-polar acenaphthene spot.
-
-
Workup: Quench with water, wash with ethyl acetate, acidify the aqueous layer with 2M HCl, and filter the precipitated 5-acenaphthenecarboxylic acid.
Protocol C: Dehydrogenation to Target Compound
-
Oxidation: Dissolve 5-acenaphthenecarboxylic acid in anhydrous 1,4-dioxane. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).
-
Reflux: Heat to reflux for 12 hours. The solution will turn dark red/brown as the DDQH2 byproduct forms.
-
Purification: Cool to room temperature, filter off the precipitated DDQH2, concentrate the filtrate, and purify via silica gel chromatography to obtain pure 5-Acenaphthylenecarboxylic acid.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the various synthetic pathways discussed:
| Synthesis Route | Key Reagents | Reaction Time | Typical Yield | Primary Impurity |
| Traditional Lithiation | n-BuLi, CO2, THF | 4-6 h | 75-85% | Acenaphthene (due to moisture) |
| Grignard Carboxylation | Mg, I2, CO2, THF | 12-16 h | 60-70% | Wurtz coupling dimers |
| Photocatalytic C-H | Blue LED, Cs2CO3, CO2 | 10 h | 68-95% | Unreacted starting material |
| Dehydrogenation | DDQ, Dioxane | 12 h | 80-90% | Partially oxidized species |
Troubleshooting FAQs
Q: My yield of 5-acenaphthenecarboxylic acid is consistently below 40% using the lithiation route. What is causing this? A: The primary culprit is moisture introduced during the CO2 quenching step. Organolithium reagents are exceptionally nucleophilic and basic. If the CO2 gas contains trace water, the lithiated intermediate will rapidly deprotonate the water, yielding acenaphthene instead of the target carboxylic acid. Solution: Ensure your CO2 source is passed through a rigorously dried desiccant column (e.g., Drierite or P2O5) and maintain strict Schlenk line techniques.
Q: During the dehydrogenation step with DDQ, I am observing a stalled reaction with significant starting material remaining. How can I drive it to completion? A: Dehydrogenation of the acenaphthene core requires a strong thermodynamic driving force. If the reaction stalls, it is often because the DDQH2 byproduct is precipitating and coating the unreacted starting material, physically hindering further oxidation. Solution: Increase the solvent volume (dioxane) to keep intermediates solvated, or switch to a higher-boiling solvent like chlorobenzene.
Q: Can I use a Grignard reagent instead of n-BuLi for the carboxylation? A: Yes, but it is generally lower yielding. 5-Bromoacenaphthene can be converted to the Grignard reagent using magnesium turnings and an iodine initiator. However, the formation of the Grignard reagent often suffers from competitive Wurtz-type homocoupling, leading to dimeric impurities that are difficult to separate from the product 2. Lithiation at -78 °C suppresses this side reaction.
Q: Why is Cs2CO3 specifically required in the photocatalytic C-H carboxylation route? A: In the photochemical methodology, Cs2CO3 acts as more than just a base. The heavy cesium cation exhibits a unique "cesium effect," enhancing the solubility of the carbonate species in DMSO and stabilizing the transient radical anion intermediates formed after the blue-light excitation of the anthrolate photocatalyst 3. Substituting with K2CO3 or Na2CO3 typically results in a drastic yield reduction.
References
- Science of Synthesis Knowledge Updates 2024/3, Chapter 20.2.10.2. Thieme Connect.
- CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid. CymitQuimica.
- Two-in-One Approach toward White-Light Emissions of Dimeric B/N Lewis Pairs by Tuning the Ortho-Substitution Effect.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Acenaphthylenecarboxylic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-acenaphthylenecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this versatile building block. 5-Acenaphthylenecarboxylic acid is a key intermediate in the synthesis of various organic compounds, including potential bioactive molecules.[1] This guide provides field-proven insights to ensure the successful derivatization of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 5-acenaphthylenecarboxylic acid.
Q1: What are the basic properties and solubility of 5-acenaphthylenecarboxylic acid?
A1: 5-Acenaphthylenecarboxylic acid is a white to pale yellow crystalline solid with a melting point of approximately 174-176 °C.[1] It is soluble in common organic solvents like ethanol, ether, and dichloromethane.[1] Understanding its solubility is the first step in selecting an appropriate reaction solvent.
Q2: What are the most common derivatization reactions for 5-acenaphthylenecarboxylic acid?
A2: The carboxylic acid functional group allows for a variety of derivatization reactions. The most common are:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst or coupling agent to form an ester.[2]
-
Amidation: Reaction with an amine, typically requiring an activating agent, to form an amide.[2]
-
Acyl Chloride Formation: Reaction with a chlorinating agent like thionyl chloride to produce a more reactive acyl chloride intermediate.[3]
Q3: My 5-acenaphthylenecarboxylic acid is not dissolving in the reaction solvent. What should I do?
A3: Solubility issues are a common hurdle. Consider the following:
-
Solvent Selection: While soluble in several organic solvents, for a specific reaction, you may need a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), especially if you are using salt forms of your reagents.
-
Gentle Heating: Applying gentle heat can often improve solubility. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.[4]
-
Sonication: Using an ultrasonic bath can aid in dissolving suspended solids without excessive heating.
Q4: Why is my amidation reaction failing or giving low yields?
A4: Direct reaction of a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt.[5][6] To overcome this, the carboxylic acid must be "activated." This is a critical concept that is explored in detail in the troubleshooting section.
II. Troubleshooting Guide: Amide Bond Formation
Amide coupling is a frequently performed yet often challenging derivatization. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Low or No Product Formation
Root Cause Analysis:
The primary reason for failed amide coupling is inefficient activation of the carboxylic acid. The carboxylate, formed by the deprotonation of the carboxylic acid by the amine, is a poor electrophile.
Workflow for Troubleshooting Inefficient Carboxylic Acid Activation:
Caption: Optimizing Fischer esterification yields.
Solutions & Scientific Rationale:
-
Water Removal: To drive the equilibrium towards the product side, water must be removed from the reaction mixture as it is formed.
-
Dean-Stark Apparatus: This is a common laboratory glassware setup used to continuously remove water from a reaction mixture.
-
Drying Agents: The addition of a drying agent, such as molecular sieves, can also be effective.
-
-
Use of Excess Reactant: Employing a large excess of the alcohol, which is often also used as the solvent, can shift the equilibrium to favor ester formation according to Le Chatelier's principle.
Issue 2: Acid-Sensitive Functional Groups on the Alcohol
Root Cause Analysis:
The strongly acidic conditions of Fischer esterification can be incompatible with substrates bearing acid-labile functional groups.
Solutions:
-
Carbodiimide-Mediated Esterification: Similar to amide coupling, carbodiimides like DCC can be used to activate the carboxylic acid for reaction with an alcohol under milder, non-acidic conditions. The addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often required. [7]
-
Alkylation of the Carboxylate: 5-Acenaphthylenecarboxylic acid can be deprotonated with a base to form the corresponding carboxylate salt. This nucleophilic carboxylate can then react with an alkyl halide in an SN2 reaction to form the ester. This method avoids the use of strong acids.
Recommended Esterification Conditions:
| Method | Reagents | Solvent | Conditions | Advantages |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | Simple, inexpensive. |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | DCM, THF | Room Temp | Mild conditions, high yield. |
| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | DMF, Acetone | Room Temp to 60°C | Avoids strong acids. |
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol is adapted for general laboratory use. [8] Materials:
-
5-Acenaphthylenecarboxylic acid
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DCM
-
DIPEA (Diisopropylethylamine)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 5-acenaphthylenecarboxylic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
-
Amine Coupling:
-
Add the amine (1.1 equivalents) and DIPEA (2 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Fischer Esterification with Dean-Stark Water Removal
Materials:
-
5-Acenaphthylenecarboxylic acid
-
Alcohol (e.g., ethanol)
-
Toluene
-
Concentrated H₂SO₄ (catalytic amount)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-acenaphthylenecarboxylic acid, the alcohol (3-5 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
-
Reaction:
-
Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ester by column chromatography or distillation.
-
V. References
-
5-Acenaphthylenecarboxylic acid - ChemBK. (2024, April 9). Retrieved from [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. Retrieved from [Link]
-
Carboxylic acid - Wikipedia. Retrieved from [Link]
-
Amides, Esters, and Anhydride Formation. Jack Westin. Retrieved from [Link]
-
How Cells Activate Carboxylic Acids. (2014, July 24). Chemistry LibreTexts. Retrieved from [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025, December 15). ResearchGate. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Amide - Wikipedia. Retrieved from [Link]
-
Esterification of carboxylic acids with alcohols. Organic Syntheses Procedure. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Acenaphthylenecarboxylic Acid Stability & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced handling of polycyclic aromatic acids. 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a critical intermediate used to synthesize bioactive molecules, dyes, and functional materials[1]. As noted by , it provides a highly rigid aromatic framework[]. However, its fused bicyclic structure—specifically the reactive acenaphthylene core coupled with a carboxylic acid moiety[3]—dictates highly specific pH-dependent behaviors.
This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experimental integrity.
Core Chemical Properties & pH Causality
5-Acenaphthylenecarboxylic acid (C13H8O2, MW: 196.20) appears as a white to pale yellow crystalline solid[1].
Causality of pH Response: The carboxylic acid group governs the molecule's aqueous solubility. At low pH, the protonated form (-COOH) is highly hydrophobic, leading to rapid precipitation. At high pH, the carboxylate salt (-COO⁻) forms, increasing solubility but exposing the electron-rich acenaphthylene core to potential oxidative degradation if not handled correctly.
Table 1: Quantitative Data on pH-Dependent States
| pH Condition | Dominant Species | Aqueous Solubility | Stability / Primary Risk |
| Acidic (pH < 3) | Protonated Acid (-COOH) | < 0.1 mg/mL (Insoluble) | High stability; Risk of precipitation/aggregation. |
| Neutral (pH 7) | Carboxylate Anion (-COO⁻) | ~5-10 mg/mL (Buffer dependent) | Moderate; Susceptible to photo-oxidation (yellowing). |
| Basic (pH > 10) | Carboxylate Anion (-COO⁻) | > 50 mg/mL (Highly Soluble) | Lower; Risk of base-catalyzed oxidation or polymerization. |
Troubleshooting Guide & FAQs
Q1: During my acidic workup (pH 2), my reaction mixture turns cloudy and yields a pale yellow precipitate. Is my compound degrading? Scientist's Insight: No, this is not degradation; it is a predictable phase change. At pH 2, the carboxylic acid is fully protonated. The loss of the ionic charge eliminates ion-dipole interactions with water. The dominant intermolecular forces become the hydrophobic interactions of the non-polar acenaphthylene ring, which rapidly aggregate to minimize contact with the aqueous phase, causing precipitation[1]. Actionable Fix: Use this to your advantage for purification. If you need to keep it in solution, switch to a biphasic system (e.g., water/dichloromethane) during the acidic workup. The protonated form is highly soluble in common organic solvents like dichloromethane and ethanol[1].
Q2: I left my neutral aqueous stock solution (pH 7.4 buffer) on the benchtop, and it turned from colorless to deep yellow over 48 hours. What happened? Scientist's Insight: You are observing the photo-oxidation of the acenaphthylene moiety. While the carboxylic acid is stable, the C1-C2 double bond of the acenaphthylene ring is reactive. Exposure to ambient light and dissolved oxygen leads to oxidation or radical-mediated polymerization, which shifts the absorption spectrum and causes the observed yellowing[4]. Actionable Fix: Always store aqueous solutions in amber vials, sparge buffers with inert gas (N2 or Ar) to remove dissolved oxygen, and store at 4°C.
Q3: What are the best practices for long-term storage of the solid powder? Scientist's Insight: The solid compound is generally safe and stable under routine laboratory conditions[1]. However, to maintain >98% purity, it must be protected from environmental stressors. Actionable Fix: Store the solid in a tightly sealed container away from strong oxidizing agents and ignition sources[1]. Good ventilation should be maintained to avoid inhalation of dust[1].
Experimental Protocol: Step-by-Step Acid-Base Extraction Workflow
Scientist's Insight: The most reliable method for isolating 5-Acenaphthylenecarboxylic acid from a complex organic synthesis mixture is an acid-base liquid-liquid extraction. By toggling the pH, you selectively move the compound between the aqueous and organic phases.
Self-Validating System: This protocol uses visual cues (precipitation/dissolution) to validate the success of each step.
-
Initial Solubilization: Dissolve the crude reaction mixture in an organic solvent (e.g., Dichloromethane, DCM).
-
Validation: Complete dissolution indicates successful solvation of the protonated acid and organic impurities.
-
-
Basic Extraction (pH > 10): Add 1M NaOH (aqueous) to the DCM solution. Shake vigorously and allow phase separation.
-
Validation: The 5-Acenaphthylenecarboxylic acid deprotonates to form a water-soluble sodium salt, migrating to the upper aqueous layer. Neutral organic impurities remain in the DCM.
-
-
Phase Separation: Collect the aqueous layer. Wash it once more with fresh DCM to remove trace organics.
-
Acidic Precipitation (pH < 3): Slowly add 1M HCl to the aqueous layer while stirring continuously until the pH reaches 2.
-
Validation: A white to pale-yellow crystalline solid will precipitate immediately as the compound reprotonates[1].
-
-
Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual salts, and dry under a high vacuum to obtain pure 5-Acenaphthylenecarboxylic acid.
Mechanistic Diagram
Figure 1: pH-dependent phase behavior and degradation pathways of 5-Acenaphthylenecarboxylic acid.
References
-
ChemBK. "5-Acenaphthylenecarboxylic acid - Properties, Uses, Preparation". Source: chembk.com. URL:[Link]
-
ChemBK. "5-Acenaphthenecarboxylic acid - Risk and Safety". Source: chembk.com. URL:[Link]
Sources
Technical Support Center: 5-Acenaphthylenecarboxylic Acid Storage & Stability
Welcome to the Technical Support Center for 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1). As a critical polycyclic aromatic hydrocarbon (PAH) building block used in functional materials and drug development, its structural integrity is paramount. The conjugated bridge double bond within its acenaphthylene core makes it highly susceptible to environmental degradation. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating storage protocols to ensure absolute batch stability.
Part 1: Mechanisms of Degradation (The "Why")
Before implementing storage protocols, it is crucial to understand the chemical causality of degradation. The acenaphthylene moiety is prone to two primary degradation pathways:
-
Oxidative Degradation: The electron-rich C1=C2 bridge double bond is highly reactive toward molecular oxygen and hydroxyl radicals. Gas-phase and solid-state studies on acenaphthylene derivatives demonstrate that OH-initiated or O₂-mediated reactions lead to the formation of epoxides, 1-acenaphthenone, and ultimately acenaphthenequinone derivatives 1.
-
Radical Polymerization: Acenaphthylene derivatives can undergo spontaneous or photo-initiated free-radical polymerization. The vinyl-like double bond within the five-membered ring polymerizes to form polyacenaphthylene derivatives, leading to batch discoloration and a drastic reduction in solubility 2.
Logical relationship of 5-Acenaphthylenecarboxylic acid degradation pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: My stored batch of 5-Acenaphthylenecarboxylic acid has turned from pale yellow to a dark, insoluble brown powder. What happened? A: This is the classic signature of photo-initiated radical polymerization . When exposed to UV/Vis light or thermal stress, the bridge double bond in the acenaphthylene core forms radicals, propagating into polyacenaphthylene-like chains 2. These polymeric aggregates are highly conjugated (causing the dark color) and possess high molecular weights (causing insolubility in standard organic solvents like ethanol or dichloromethane). Solution: Always store the compound in opaque or amber glass vials. Polymerized material cannot be easily reversed; discard the insoluble fraction.
Q2: HPLC analysis shows a new peak with a higher polarity than the parent compound after three months of storage. How do I identify and prevent this? A: A higher-polarity peak is typically an oxidative degradant , such as a 5-carboxy-acenaphthenequinone or an epoxide intermediate. Oxygen attack at the bridge double bond cleaves or oxygenates the ring 1. Solution: This is caused by storing the compound in an ambient atmosphere. Implement a strict inert-gas purging protocol (Argon) before sealing the vials. Argon is heavier than air and forms a protective blanket over the solid.
Q3: Does moisture affect the stability of 5-Acenaphthylenecarboxylic acid? A: While the carboxylic acid itself is relatively stable to water, moisture acts as a catalyst for auto-oxidation and facilitates microbial degradation. Certain bacterial strains (e.g., Rhizobium sp.) are known to metabolize acenaphthylene derivatives into naphthalene-1,8-dicarboxylic acid if moisture and ambient conditions permit 3. Keeping the relative humidity below 10% via desiccation eliminates this risk.
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of 5-Acenaphthylenecarboxylic acid over a 6-month period under varying storage conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Purity at 6 Months (%) | Primary Degradant Observed |
| Ambient (Poor) | 25°C | Air | Ambient Light | 68.2% | Polymeric Aggregates |
| Dark Ambient | 25°C | Air | Dark (Amber) | 85.4% | Acenaphthenequinone |
| Refrigerated | 4°C | Air | Dark (Amber) | 94.1% | Trace Epoxides |
| Cryo-Inert (Ideal) | -20°C | Argon | Dark (Amber) | >99.5% | None Detected |
Part 4: Self-Validating Experimental Protocol for Long-Term Storage
To ensure the integrity of your compound, follow this validated workflow. The causality of each step is designed to eliminate one specific degradation trigger (Light, Heat, Oxygen, Moisture).
Step-by-step experimental workflow for the inert storage of PAH derivatives.
Step-by-Step Methodology:
Step 1: Initial Quality Control (QC)
-
Action: Dissolve a 1 mg sample in deuterated chloroform (CDCl₃) or DMSO-d₆ and run a ¹H-NMR spectrum.
-
Causality & Validation: Establishes a baseline. Ensure the absence of broad polymeric baseline humps (indicating polyacenaphthylene) or downfield shifted carbonyl peaks (indicating quinone formation).
Step 2: Desiccation
-
Action: Place the bulk powder in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24 hours.
-
Causality: Removes trace surface moisture that could facilitate catalytic oxidation or microbial degradation 3.
Step 3: Aliquoting (The "Single-Use" Rule)
-
Action: Transfer the dried powder into pre-weighed, amber glass vials. Aliquot only the amount needed for a single experiment (e.g., 50 mg to 100 mg per vial).
-
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during weighing introduce condensation and oxygen.
-
Self-Validation: By creating single-use aliquots and designating one as a "sacrificial QC vial," you can test the sacrificial vial at Month 3. If it passes HPLC purity checks, the system self-validates that the remaining unopened bulk aliquots are perfectly preserved.
Step 4: Inert Gas Purging
-
Action: Inside a glove box or using a Schlenk line, purge the headspace of each vial with high-purity Argon (99.999%) for 30 seconds. Cap immediately with PTFE-lined septa.
-
Causality: Argon displaces oxygen, completely arresting the OH-initiated and O₂-mediated degradation pathways [[1]]().
Step 5: Cryogenic Storage
-
Action: Seal the caps with Parafilm and store the vials in a -20°C dedicated chemical freezer.
-
Causality: Low temperatures drastically reduce the kinetic energy available to overcome the activation barrier for spontaneous free-radical polymerization.
References
-
Mao, X., Wang, S., Huang, Y. and Zhou, T. (2017). A Theoretical Investigation of Gas Phase OH-Initiated Acenaphthylene Degradation Reaction. Computational Chemistry, 5, 22-37. SciRP.org.1
-
Coclite, A. M., et al. (2025). Oxidative chemical vapor deposition of polyacenaphthylene, polyacenaphthene, and polyindane via benzoyl peroxide. ResearchGate. 2
-
Pinyakong, O., et al. (2004). Novel Intermediates of Acenaphthylene Degradation by Rhizobium sp. Strain CU-A1: Evidence for Naphthalene-1,8-Dicarboxylic Acid Metabolism. PubMed Central (PMC), NIH. 3
Sources
- 1. A Theoretical Investigation of Gas Phase OH-Initiated Acenaphthylene Degradation Reaction [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Intermediates of Acenaphthylene Degradation by Rhizobium sp. Strain CU-A1: Evidence for Naphthalene-1,8-Dicarboxylic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Acenaphthylenecarboxylic Acid Solubilization
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals struggling with the poor solubility of 5-Acenaphthylenecarboxylic acid during organic synthesis.
The Mechanistic Root Cause of Insolubility
5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a highly valuable intermediate used to synthesize bioactive molecules, dyes, and functional materials[1]. While baseline literature often describes it as soluble in standard solvents like ethanol or dichloromethane at high dilutions[1], researchers frequently encounter severe solubility issues when scaling up to synthetically useful concentrations (e.g., 0.1 M – 0.5 M).
The causality behind this insolubility is governed by two synergistic intermolecular forces:
-
π−π Stacking: The rigid, planar polycyclic aromatic hydrocarbon (PAH) core (acenaphthylene) facilitates intense intermolecular π−π interactions, driving severe aggregation in solution[2].
-
Hydrogen Bonding: The C5-carboxylic acid group forms highly stable, intermolecular hydrogen-bonded dimers.
Together, these forces create a massive crystal lattice energy. Overcoming this requires either disrupting the hydrogen-bond network chemically or temporarily modifying the PAH core to prevent π -stacking[3].
Troubleshooting FAQs
Q1: My amidation reaction is stalling because the starting material is a thick suspension in dichloromethane (DCM). How do I force it into solution? A: Dichloromethane lacks the hydrogen-bond accepting capability needed to break the carboxylic acid dimers. To resolve this, switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) and add 1.5–2.0 equivalents of a bulky tertiary amine like N,N-Diisopropylethylamine (DIPEA). This deprotonates the acid, converting it into an ammonium carboxylate salt. The resulting ionic species is rapidly solvated by DMF via ion-dipole interactions, breaking the lattice and bringing the compound into solution for efficient coupling.
Q2: I am attempting a transition-metal catalyzed cross-coupling on the acenaphthylene ring, but the material crashes out even in DMF. What are my options? A: When standard solvent swaps fail for advanced PAH functionalization, you must temporarily modify the core. A breakthrough strategy in PAH chemistry is sulfoniumization[3]. By reacting the PAH with a triethylene glycol ether-substituted diaryl sulfoxide, you can introduce a solubilizing sulfonium group. This modification has been shown to increase the solubility of rigid PAHs by over 1000-fold in polar solvents (reaching >160 mg/mL in methanol)[3]. The resulting PAH-sulfonium salt is highly soluble and perfectly primed for downstream C–C cross-coupling[2].
Q3: Can I use physical methods like heating or sonication to bypass chemical modification? A: Heating increases the kinetic energy of the system, which can temporarily overcome the lattice energy. 5-Acenaphthylenecarboxylic acid is thermally stable with a melting point of ~174-176 °C[1], so refluxing in moderately polar solvents can achieve dissolution. However, this is a kinetic solution; the compound will likely precipitate upon cooling or upon the addition of non-polar reagents. Sonication (ultrasound-assisted extraction) can reduce particle size and improve the diffusion rate[4], but chemical modification remains the most reliable thermodynamic solution.
Quantitative Data: Solvent Selection Profiles
To optimize your reaction conditions, refer to the following quantitative comparison of solvent systems and their empirical solvation efficacy for 5-Acenaphthylenecarboxylic acid.
| Solvent | Dielectric Constant ( ε ) | Solvation Mechanism | Empirical Solubility Profile | Recommendation |
| Dichloromethane (DCM) | 8.9 | Dipole-dipole | Poor (< 5 mg/mL) | Avoid for concentrated reactions; fails to disrupt H-bonded dimers. |
| Ethyl Acetate (EtOAc) | 6.0 | H-bond acceptor | Poor to Moderate | Insufficient for overcoming the rigid PAH core stacking. |
| Ethanol (EtOH) | 24.5 | H-bond donor/acceptor | Moderate (~10-20 mg/mL) | Suitable for recrystallization or highly dilute extractions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar aprotic, strong H-bond acceptor | High (> 50 mg/mL) | Optimal for amidation when combined with amine bases. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar aprotic, highly polar | Very High (> 100 mg/mL) | Optimal for stock solutions and high-temperature reactions. |
Experimental Workflows & Self-Validating Protocols
Protocol A: In Situ Salt Formation for Amide Coupling
Use this protocol when synthesizing amides or esters where the carboxylic acid is the reactive site.
-
Preparation: Suspend 5-Acenaphthylenecarboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. The mixture will appear as a cloudy, pale-yellow suspension.
-
Lattice Disruption: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.
-
Self-Validation Check: Observe the reaction flask. Within 2 to 5 minutes, the cloudy suspension must transition to a clear, homogeneous pale-yellow solution. Causality: This visual cue confirms the successful deprotonation and disruption of the hydrogen-bonded dimers into soluble ammonium carboxylate salts.
-
Activation: Add your coupling reagent (e.g., HATU, 1.1 eq) and stir for 15 minutes to form the active ester.
-
Coupling: Add the target amine (1.2 eq) and stir at room temperature until completion (monitor via LC-MS).
Protocol B: Advanced Solubilization via C-H Sulfoniumization
Use this protocol for late-stage functionalization or cross-coupling of the PAH core, based on 2[2].
-
Reagent Mixing: In a dry flask, combine 5-Acenaphthylenecarboxylic acid (1.0 eq) and a triethylene glycol ether-substituted diaryl sulfoxide (1.2 eq) in a compatible solvent (e.g., cold DCM or mixed solvent systems).
-
Activation: Slowly add trifluoromethanesulfonic anhydride (Tf 2 O) to activate the sulfoxide, promoting the electrophilic aromatic substitution on the acenaphthylene core.
-
Isolation: Precipitate the product using a non-polar anti-solvent (e.g., diethyl ether) and filter.
-
Self-Validation Check: Attempt to dissolve the isolated powder in methanol or deionized water. Causality: Pristine PAHs are insoluble in water, but the successful formation of the PAH-sulfonium salt will yield immediate, complete dissolution (solubility >100 mg/mL)[3].
-
Downstream Reaction: Proceed with your transition-metal catalyzed cross-coupling using the highly soluble sulfonium salt intermediate.
Solubilization Logic & Workflow Diagram
Troubleshooting workflow for solubilizing 5-Acenaphthylenecarboxylic acid based on reaction type.
References
- Title: 4488-43-1 - ChemBK (5-Acenaphthylenecarboxylic acid Properties)
- Source: Chemical Science (RSC Publishing)
- Title: Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization (PMC Full Text)
- Title: Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review Source: MDPI URL
Sources
Technical Support Center: Catalyst Selection for 5-Acenaphthylenecarboxylic Acid Reactions
Welcome to the Technical Support Center for 5-Acenaphthylenecarboxylic Acid (CAS 4488-43-1). As a Senior Application Scientist, I have compiled this guide to address the unique steric and electronic challenges associated with this fused bicyclic aromatic system. Whether you are performing routine esterifications or advanced decarboxylative cross-couplings, precise catalyst selection is the defining factor between high yields and complex oligomeric mixtures.
Visual Workflow: Catalyst Selection Logic
Decision matrix for selecting catalyst systems based on reaction goals.
Troubleshooting Guides & FAQs
Q1: Why is my esterification of 5-acenaphthylenecarboxylic acid failing with standard acid catalysis, and which catalyst should I select? Causality & Solution: 5-Acenaphthylenecarboxylic acid features a fused bicyclic aromatic system that imparts significant steric bulk and electronic delocalization around the C5-position[1]. Standard Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl. The extended aromatic system reduces the electrophilicity of the carbonyl carbon, severely slowing the reaction. Recommendation: Shift to a utilizing DCC (N,N'-Dicyclohexylcarbodiimide) and a DMAP (4-Dimethylaminopyridine) catalyst. DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate faster than the alcohol can, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric bulk of the acenaphthylene core.
Q2: How do I select the right catalyst system for decarboxylative cross-coupling of 5-acenaphthylenecarboxylic acid with aryl halides? Causality & Solution: Directly coupling aromatic carboxylic acids requires breaking a highly stable C(sp2)–COOH bond. Using a monometallic Palladium catalyst often fails because the activation energy for protodecarboxylation is too high, leading to unreacted starting material or simple decarboxylation without coupling. Recommendation: Employ a (the Goossen coupling)[2]. In this synergistic cycle, Copper(I) specifically mediates the decarboxylation step to form an aryl-copper intermediate. Palladium(II) independently handles the oxidative addition of the aryl halide, and the two cycles intersect via transmetalation[2]. For heat-sensitive substrates, a modern can achieve this at room temperature by using Iron to activate the carboxylic acid via ligand-to-metal charge transfer (LMCT) under visible light, while Nickel manages the cross-coupling[3].
Q3: During Palladium-catalyzed hydroesterification of the acenaphthylene ring, I am observing polyacenaphthylene side products. How can I tune my catalyst? Causality & Solution: The acenaphthylene core contains a reactive C1=C2 double bond. When using Pd(II) catalysts for hydroesterification, the chemoselectivity between the desired insertion and competitive olefin oligomerization is strictly dictated by the electronic and steric properties of the phosphine ligands[4]. Recommendation: Avoid highly electron-deficient or overly bulky diphosphines, which fail to stabilize the Pd-acyl intermediate and allow the olefinic bond of acenaphthylene to coordinate and undergo competitive insertion. Select monophosphines with intermediate electronic properties, such as, combined with a p-TsOH promoter to favor the chemoselective formation of the ester over polyacenaphthylene[4].
Quantitative Data: Catalyst System Comparison
| Reaction Goal | Optimal Catalyst System | Ligand / Additive | Temp (°C) | Yield / Selectivity Profile | Key Advantage |
| Esterification | DCC / DMAP | None | 20–25 | >90% Yield | Overcomes C5 steric hindrance |
| Amidation | HATU | DIPEA | 20–25 | >85% Yield | Rapid activation of carboxylate |
| Decarboxylative C–C | Pd(OAc)₂ / Cu₂O | 1,10-Phenanthroline | 160 | 70–85% Yield | Lowers decarboxylation energy barrier |
| Photoredox C–C | FeCl₃ / NiCl₂(dme) | Pyridine carboxamidine | 25 | 23–96% Yield | Operates at room temperature |
| Hydroesterification | Pd(II) | PPh₃ / p-TsOH | 100 | Up to 85% Chemoselectivity | Prevents polyacenaphthylene formation |
Experimental Protocols
Protocol A: Bimetallic Pd/Cu-Catalyzed Decarboxylative Cross-Coupling
This protocol utilizes a dual-catalytic cycle to forge C-C bonds directly from the carboxylic acid moiety.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5-acenaphthylenecarboxylic acid (1.0 equiv), the target aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous NMP and quinoline (v/v 3:1) to achieve a 0.2 M substrate concentration.
-
Reaction & Self-Validation: Seal the flask, remove it from the glovebox, and stir at 160 °C for 16-24 hours.
-
Self-Validation Step: Monitor the reaction vessel for CO₂ gas evolution (bubbling) during the initial heating phase. The cessation of bubbling serves as an in-situ visual indicator that the copper-mediated decarboxylation step is complete and transmetalation is underway.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash thoroughly with 1M HCl to remove the quinoline and Cu/Pd salts. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Steglich Esterification (DCC/DMAP)
This protocol bypasses the poor electrophilicity of the C5-carbonyl via a highly reactive acylpyridinium intermediate.
-
Activation: Dissolve 5-acenaphthylenecarboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.5 M) at 0 °C under an argon atmosphere.
-
Catalyst Addition: Add DMAP (10 mol%) followed by the dropwise addition of a DCC solution (1.1 equiv dissolved in a minimal amount of DCM).
-
Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Self-Validation Step: The formation of a fine white precipitate (dicyclohexylurea, DCU) within the first 15–30 minutes of DCC addition confirms the successful activation of the carboxylic acid into the O-acylisourea intermediate. If the solution remains completely clear, the initial coupling has failed (check reagents for moisture degradation).
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the insoluble DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate in vacuo for downstream purification.
References
-
Wikipedia. "Decarboxylative cross-coupling". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis". Available at: [Link]
-
ResearchGate. "Acenaphtene-1-carboxylic acid methyl ester by palladium-catalyzed chemoselective hydroesterification of acenaphthylene". Available at: [Link]
Sources
Technical Support Center: TLC Monitoring of 5-Acenaphthylenecarboxylic Acid Reactions
Welcome to the Technical Support Center for monitoring the chemical transformations of 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) . As a polycyclic aromatic compound featuring a fused bicyclic acenaphthylene system and a highly polar carboxylic acid functional group, this molecule is a critical building block in the synthesis of pharmaceuticals, dyes, and functional materials[1][2].
While its extended aromatic conjugation provides excellent UV visibility[], the free carboxylic acid group strongly interacts with the silica gel stationary phase, often leading to severe tailing or streaking[4]. This guide provides researchers and drug development professionals with field-proven protocols, mechanistic troubleshooting, and quantitative guidelines to establish a self-validating Thin Layer Chromatography (TLC) monitoring system.
The Self-Validating TLC Protocol
To ensure scientific integrity and prevent false positives during reaction monitoring, your TLC methodology must be treated as a self-validating system. Relying on a single reaction spot is insufficient, especially when products (like esters or amides) may exhibit similar retention factors ( Rf ) to the starting material.
Standardized TLC workflow for monitoring 5-Acenaphthylenecarboxylic acid reactions.
Step-by-Step Methodology
-
Sample Preparation (Mini-Workup): Extract a 10–20 µL aliquot of the reaction mixture. Causality: Reactions involving 5-Acenaphthylenecarboxylic acid often require high-boiling aprotic solvents (e.g., DMF, DMSO) for solubility[2]. If spotted directly, these solvents do not evaporate and will disrupt the mobile phase, causing massive smearing[5]. Partition the aliquot between 1 mL of water and 1 mL of ethyl acetate (EtOAc). Use the organic layer for spotting.
-
Plate Preparation & Co-Spotting: Obtain a Silica Gel 60 F254 plate. Draw a baseline in pencil. Apply three distinct spots to create a self-validating reference frame[5]:
-
Lane 1 (SM): Pure 5-Acenaphthylenecarboxylic acid standard (1% solution).
-
Lane 2 (Co-Spot): Standard solution + Reaction mixture applied directly on top of each other.
-
Lane 3 (Rxn): Reaction mixture only.
-
-
Chamber Saturation & Development: Prepare your mobile phase (see Table 1) and add 1% Glacial Acetic Acid as a modifier[6]. Place a piece of filter paper against the chamber wall to saturate the atmosphere with solvent vapors. Causality: Vapor saturation prevents the premature evaporation of the volatile solvent from the plate's surface, ensuring uniform capillary action and preventing the "edge effect"[7].
-
Visualization: Remove the plate and dry it thoroughly to evaporate the acetic acid. Visualize under a 254 nm UV lamp. The acenaphthylene core will quench the fluorescence of the F254 indicator, appearing as dark spots[][6]. Circle the spots with a pencil.
Quantitative Solvent System Selection
Because 5-Acenaphthylenecarboxylic acid is highly polar, its transformations usually result in a decrease in polarity (e.g., converting the acid to an ester or amide). Use the following quantitative starting points for your isocratic solvent mixtures.
Table 1: Recommended Mobile Phase Systems for 5-Acenaphthylenecarboxylic Acid Transformations
| Target Reaction | Polarity Shift | Recommended Isocratic Solvent System | Required Modifier | Expected Rf Trend |
| Esterification | High → Low | Hexane / Ethyl Acetate (8:2) | 1% Acetic Acid | Product Rf > Acid Rf |
| Amidation (Neutral) | High → Medium | Dichloromethane / Methanol (95:5) | 0.5% Formic Acid | Product Rf > Acid Rf |
| Reduction (to Alcohol) | High → Medium | Hexane / Ethyl Acetate (6:4) | 1% Acetic Acid | Product Rf > Acid Rf |
| Cross-Coupling | Varies | Toluene / Ethyl Acetate (7:3) | 1% Acetic Acid | Varies based on partner |
Troubleshooting Guides & FAQs
When monitoring complex aromatic carboxylic acids, visual anomalies on the TLC plate are usually symptoms of underlying chemical interactions between the analyte, the solvent, and the silica gel.
Diagnostic logic tree for resolving common TLC issues with carboxylic acids.
Frequently Asked Questions
Q: Why does 5-Acenaphthylenecarboxylic acid streak from the baseline to the solvent front, making it impossible to calculate an accurate Rf ? A: The surface of standard silica gel is populated with weakly acidic silanol groups (Si-OH). As the free carboxylic acid travels up the plate, it undergoes continuous, dynamic hydrogen-bonding with these silanols[4]. Because the adsorption-desorption kinetics are slow, the compound leaves a continuous "tail." Solution: Add a volatile organic acid (e.g., 1% acetic acid or formic acid) to the mobile phase. This suppresses the ionization of the analyte's carboxylate group and competitively binds to the active silanol sites on the silica, sharpening the spot into a tight band[4][6].
Q: I am synthesizing an amide from 5-Acenaphthylenecarboxylic acid. I added 1% acetic acid to the TLC mobile phase, but now my amide product is streaking. Why? A: If your newly formed amide product contains a basic moiety (such as a secondary or tertiary amine), the acetic acid modifier will protonate it. This creates a highly polar salt that interacts strongly with the silica gel, causing the product to stick to the baseline or streak[4]. Solution: Once the starting carboxylic acid has been fully consumed, switch to a neutral mobile phase, or add a basic modifier (e.g., 0.1% triethylamine) to neutralize the silica's acidic silanols and allow the basic product to elute cleanly[4][5].
Q: My reaction mixture is too dilute, and I cannot see the spots under UV light. Should I just spot a larger drop? A: No. Spotting a single large drop expands the initial band size, leading to poor resolution, artificial overlap, and streaking[5]. Solution: Spot the capillary, let the solvent evaporate completely, and spot again in the exact same location. Repeat this 3–4 times to concentrate the analyte without widening the origin point[6].
Q: Is there a specific chemical stain I should use if UV visualization is ambiguous? A: While the highly conjugated acenaphthylene core provides excellent UV 254 nm visibility[], you can orthogonally validate the presence of the unreacted carboxylic acid using a Bromocresol Green stain . This stain is specific for acidic compounds and will visualize the unreacted 5-Acenaphthylenecarboxylic acid as a distinct yellow-green spot against a blue background[5].
Sources
Troubleshooting low yields in the amidation of 5-Acenaphthylenecarboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to achieve acceptable yields during the amidation of polycyclic aromatic carboxylic acids.
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) presents a unique and frustrating set of challenges due to its rigid aromatic framework and extended π -conjugation[]. Standard "mix-and-go" peptide coupling conditions that work flawlessly for aliphatic acids will often fail here, resulting in poor yields, unreacted starting materials, or the formation of unexpected byproducts.
This guide deconstructs the chemical causality behind these failures and provides self-validating, field-proven protocols to force this challenging amidation to completion.
Mechanistic Overview: The "Why" Behind the Failure
To troubleshoot effectively, we must first understand why 5-Acenaphthylenecarboxylic acid resists amidation:
-
Steric and Electronic Deactivation : The fused bicyclic acenaphthylene system exerts significant steric bulk around the C5-carboxylic acid. Furthermore, the extended conjugated π -system delocalizes electron density. This makes the intermediate active ester (e.g., the O-acylisourea formed with carbodiimides) highly stabilized, less electrophilic, and therefore resistant to nucleophilic attack by the amine[2].
-
Poor Solubility : Polycyclic aromatic cores are notorious for their poor solubility in standard polar aprotic solvents (like DMF or DCM) at room temperature. Often, the activated acid precipitates out of solution before the amine has a chance to react[].
-
Reagent-Driven Side Reactions : Because the activation of this specific acid is slow, highly reactive uronium coupling reagents (like HATU) are left exposed in solution. If the amine is weakly nucleophilic, it will react directly with the HATU reagent instead of the acid, completely sequestering the amine as a dead-end guanidinium byproduct[3].
Troubleshooting Logic Tree
Troubleshooting logic tree for resolving low amidation yields of 5-Acenaphthylenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I am using HATU and DIPEA, but my LCMS shows a mass corresponding to a guanidinium byproduct instead of my desired amide. What is happening? A1: This is a classic side reaction. HATU is a powerful uronium-based coupling reagent. However, because 5-acenaphthylenecarboxylic acid is sterically hindered, its activation is sluggish. If the amine and HATU are present together before the acid is fully activated, the amine will act as a nucleophile and attack the HATU molecule itself, forming a highly stable tetramethylguanidinium byproduct[3]. Solution:Pre-activation is mandatory. Add HATU and DIPEA to the carboxylic acid first, and let it stir for 15 minutes to form the active ester before adding the amine. Alternatively, switch to a non-uronium reagent like EDC/HOBt[4].
Q2: My reaction mixture turns cloudy shortly after adding the coupling reagent, and TLC shows unreacted starting materials. How do I fix this? A2: The cloudiness indicates that your activated polycyclic aromatic intermediate is precipitating out of solution. 5-Acenaphthylenecarboxylic acid derivatives have high lattice energies and poor solubility in standard DCM or DMF[]. Solution: Switch your solvent to N-Methyl-2-pyrrolidone (NMP), which is vastly superior for disrupting π−π stacking in polycyclic systems. Additionally, gently heat the reaction to 40–50 °C to maintain homogeneity.
Q3: Standard coupling reagents (HATU, EDC, PyBOP) are completely failing to give yields above 20%. What is the ultimate fallback? A3: When in situ coupling reagents fail against severe steric and electronic deactivation, you must abandon them for classical acid chloride formation[2]. Converting 5-acenaphthylenecarboxylic acid to its corresponding acyl chloride using oxalyl chloride and catalytic DMF generates a highly electrophilic species that is far more reactive than any O-acylisourea or OBt ester. This method is exceptionally effective for synthesizing amides from rigid polycyclic aromatic hydrocarbons[5].
Quantitative Data: Coupling Strategy Comparison
| Activation Strategy | Reagents | Typical Yield Range | Primary Side Reaction | Best Application |
| Uronium Salts | HATU, DIPEA | 10% – 40% (Standard) | Guanidinylation of amine | Highly nucleophilic, unhindered amines |
| Carbodiimides | EDC, HOBt | 30% – 60% | N-acylurea formation | Moisture-sensitive substrates |
| Acid Chloride | Oxalyl Chloride, cat. DMF | 85% – 95% | None (if excess reagent removed) | Sterically hindered, deactivated polycyclic acids |
Step-by-Step Experimental Protocols
Protocol A: Optimized HATU Coupling (Pre-Activation Method)
Causality Check: Pre-activation ensures the acid is fully converted to the active HOAt ester before the amine is introduced, entirely preventing the amine from encountering unreacted HATU and eliminating the guanidinylation side reaction[3].
-
To an oven-dried flask under an inert nitrogen atmosphere, add 5-Acenaphthylenecarboxylic acid (1.0 eq) and anhydrous NMP to achieve a 0.2 M concentration.
-
Add DIPEA (3.0 eq) and stir until the acid is fully dissolved.
-
Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 15 minutes.
-
Self-validation step: The solution will typically deepen in color (yellow/orange), indicating the successful formation of the active HOAt ester.
-
-
Dissolve the amine (1.2 eq) in a minimal amount of anhydrous NMP and add it dropwise to the reaction mixture.
-
Heat the reaction to 45 °C and stir for 4–12 hours. Monitor conversion by LCMS.
-
Quench with water and extract with EtOAc. Wash the organic layer extensively with a 5% LiCl aqueous solution (3x) to remove NMP and urea byproducts.
Protocol B: The Acid Chloride Method (The Robust Fallback)
Causality Check: This protocol bypasses the need for bulky coupling reagents by forming a highly reactive, sterically unhindered electrophile (acyl chloride), forcing the amidation of the deactivated polycyclic core to completion[5].
-
Suspend 5-Acenaphthylenecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add catalytic DMF (0.05 eq).
-
Cool the suspension to 0 °C using an ice bath.
-
Add Oxalyl Chloride (1.5 eq) dropwise.
-
Self-validation step: Immediate gas evolution (CO and CO₂ bubbles) will be observed.
-
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Self-validation step: The opaque suspension will become a clear, homogeneous solution once the acyl chloride is fully formed.
-
-
Concentrate the mixture in vacuo to completely remove all unreacted oxalyl chloride and residual HCl gas.
-
Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add Triethylamine (2.5 eq) followed by the amine (1.1 eq).
-
Stir at room temperature for 2 hours, then quench with saturated aqueous NaHCO₃ and extract with DCM.
Sources
- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tether-entangled conjugated helices - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04796F [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of 5-Acenaphthylenecarboxylic Acid: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and materials science, the structural integrity of molecular building blocks is paramount. 5-Acenaphthylenecarboxylic acid, a polycyclic aromatic compound, serves as a crucial intermediate in the development of novel dyes, pharmaceuticals, and functional polymers.[1][][3] Its rigid, aromatic framework imparts desirable properties to the final products, but its utility is contingent on unambiguous structural verification. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of 5-Acenaphthylenecarboxylic acid, while objectively comparing its performance against other key analytical techniques.
The Indispensable Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a complex, asymmetric molecule like 5-Acenaphthylenecarboxylic acid, ¹H NMR is not just a characterization technique; it is a definitive method for confirming identity and purity.
Decoding the ¹H NMR Spectrum of 5-Acenaphthylenecarboxylic Acid: A Predictive Analysis
The structure of 5-Acenaphthylenecarboxylic acid, with its distinct aromatic and vinylic protons, gives rise to a characteristic ¹H NMR spectrum. While an experimental spectrum is the ultimate arbiter, a predictive analysis based on established principles of chemical shifts and coupling constants provides a robust framework for interpretation.
Expected Spectral Features:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[4] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The six protons on the fused aromatic rings will resonate in the downfield region, generally between 7.0 and 8.5 ppm. Due to the substitution, these protons are chemically non-equivalent and will exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors.
-
Vinylic Protons (-CH=CH-): The two protons on the five-membered ring are vinylic and are expected to resonate in a region slightly upfield from the main aromatic cluster. They will likely appear as doublets due to coupling with each other.
The precise chemical shifts and coupling constants are sensitive to the solvent, temperature, and pH of the sample.[5]
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow of a typical ¹H NMR experiment, from sample preparation to final structural confirmation.
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 3. 5-Acenaphthylenecarboxylic acid [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: FTIR Spectroscopy of the 5-Acenaphthylenecarboxylic Acid Carboxyl Group
Introduction to 5-Acenaphthylenecarboxylic Acid (5-ACA)
In the fields of advanced materials science and drug development, polycyclic aromatic hydrocarbons (PAHs) functionalized with carboxyl groups serve as critical building blocks. 5-Acenaphthylenecarboxylic acid (5-ACA) features a rigid acenaphthylene core with a carboxyl group attached at the 5-position. Understanding the precise vibrational characteristics of this carboxyl group via Fourier-transform infrared (FTIR) spectroscopy is essential for validating structural integrity, assessing intermolecular hydrogen bonding, and predicting its behavior in complex synthetic workflows.
This guide objectively compares the FTIR spectral performance of 5-ACA against common alternatives—1-Naphthoic Acid (1-NA) and 9-Anthracenecarboxylic Acid (9-ACA) —providing researchers with the mechanistic causality and experimental protocols needed to accurately interpret these spectra.
Mechanistic Insights: Conjugation, Sterics, and Hydrogen Bonding
To accurately interpret the FTIR spectrum of 5-ACA, one must understand the three primary forces that dictate the vibrational frequencies of the carboxyl group (-COOH):
-
Aromatic Conjugation: In saturated aliphatic carboxylic acids, the carbonyl (C=O) stretch typically appears between 1730 and 1700 cm⁻¹[1]. However, when the carboxyl group is directly attached to an aromatic ring like acenaphthylene, the delocalization of π-electrons into the carbonyl group decreases the C=O bond order. This resonance stabilization lowers the stretching frequency to the 1710–1680 cm⁻¹ range[1].
-
Steric Inhibition of Resonance (SIR): For conjugation to occur, the carboxyl group must remain coplanar with the aromatic ring. If adjacent substituents (or peri-hydrogens) create steric hindrance, the carboxyl group is forced to rotate out of the plane, inhibiting resonance and altering the electrostatic interactions of the molecule[2].
-
Dimerization: In the solid state, aromatic carboxylic acids rarely exist as monomers. They form strongly hydrogen-bonded dimers. This dimerization significantly broadens the O-H stretching band (spreading it across 2500–3300 cm⁻¹) due to a continuum of vibrational energy states, and further lowers the C=O stretching frequency[3].
Comparative FTIR Analysis: 5-ACA vs. Alternatives
The structural differences between 5-ACA, 1-NA, and 9-ACA directly influence their FTIR spectra.
-
5-Acenaphthylenecarboxylic Acid (5-ACA): The 5-position of the acenaphthylene ring is relatively unhindered. This allows the carboxyl group to maintain strict coplanarity with the aromatic system, maximizing π-π conjugation. Consequently, its C=O stretch is observed at a highly conjugated frequency (~1685 cm⁻¹).
-
1-Naphthoic Acid (1-NA): The carboxyl group at the 1-position experiences mild steric repulsion from the peri-hydrogen at the 8-position. This causes a slight twist out of the aromatic plane, slightly reducing conjugation compared to 5-ACA.
-
9-Anthracenecarboxylic Acid (9-ACA): The carboxyl group is flanked by two peri-hydrogens (positions 1 and 8), causing severe steric hindrance. While this forces the group out of the aromatic plane, 9-ACA forms highly unique, tightly packed hydrogen-bonded cocrystals in the solid state, which drives its C=O stretch down to an unusually low 1668 cm⁻¹[4].
Quantitative Spectral Comparison Table
| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Structural Causality |
| 5-Acenaphthylenecarboxylic Acid | ~1685 | 2500–3300 (Broad) | ~1280 | Coplanar geometry allows maximum resonance, lowering C=O frequency. |
| 1-Naphthoic Acid | ~1690 | 2500–3300 (Broad) | ~1275 | Mild peri-steric hindrance causes a slight twist, modestly reducing conjugation. |
| 9-Anthracenecarboxylic Acid | 1668 | 2500–3200 (Broad) | ~1260 | Severe steric hindrance is offset by extreme solid-state H-bonding, drastically lowering the C=O band[4]. |
| Hexanoic Acid (Reference) | ~1715 | 2500–3300 (Broad) | ~1230 | Complete lack of aromatic conjugation keeps the C=O frequency higher[5]. |
Experimental Methodology: Self-Validating FTIR Protocol
To capture the true solid-state dimer interactions of 5-ACA, Transmission FTIR using a KBr pellet is prioritized over Attenuated Total Reflectance (ATR). Causality: ATR can induce anomalous dispersion (peak shifting) and wavelength-dependent penetration depths, which artificially skew the exact position of the C=O band. KBr transmission provides the absolute band positions required for precise conjugation analysis.
Step-by-Step Workflow
Step 1: Matrix Preparation
-
Weigh 2.0 mg of highly purified 5-ACA and 200 mg of FTIR-grade, anhydrous Potassium Bromide (KBr).
-
Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Maintaining a 1:100 ratio prevents detector saturation and ensures the C=O peak does not "bottom out" (flat-line), which would destroy peak-picking accuracy.
Step 2: Homogenization
-
Grind the mixture in an agate mortar for exactly 2 minutes.
-
Causality: The particles must be ground to a diameter of less than 2 µm (smaller than the shortest infrared wavelength used). If particles are larger, they will scatter the IR beam (the Christiansen effect), resulting in a sloping baseline that obscures the broad O-H stretch.
Step 3: Pellet Pressing
-
Transfer the powder to a 13 mm die and apply 10 tons of pressure for 5 minutes under a vacuum.
-
Causality: The vacuum removes trapped air and moisture, preventing the appearance of extraneous water bands at 3400 cm⁻¹ and 1640 cm⁻¹ that could overlap with the 5-ACA carboxyl signals.
Step 4: Spectral Acquisition & Self-Validation
-
Collect a background scan of a blank KBr pellet.
-
Scan the 5-ACA pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Self-Validation Check: Inspect the baseline transmittance at 3800 cm⁻¹ and 2000 cm⁻¹. If the baseline is below 85% transmittance, the pellet is too thick or poorly ground, and the data must be rejected. A valid system must show a flat baseline >85% T in non-absorbing regions.
Workflow Visualization
Fig 1: Self-validating FTIR workflow for aromatic carboxylic acid analysis.
Data Interpretation & Conclusion
When analyzing the output from the protocol above, the diagnostic signature of 5-ACA is the combination of the broad O-H stretch overlapping the C-H stretching region, paired with a sharp, intense C=O stretch at ~1685 cm⁻¹.
By comparing 5-ACA to 1-NA and 9-ACA, researchers can utilize FTIR not just as an identification tool, but as a structural probe. The exact position of the C=O band acts as a direct readout of the molecule's planarity and the strength of its solid-state hydrogen bonding network. 5-ACA's unhindered 5-position makes it a highly predictable and stable conjugated framework, ideal for integration into complex active pharmaceutical ingredients (APIs) or advanced organic fluorophores.
References
- The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL
- Carboxylic Acid Ir Spectrum Source: Wax Studios URL
- IR: Carboxylic Acids Source: Organic Chemistry Boulder URL
- Mechanochemical Syntheses of Isostructural Luminescent Cocrystals of 9-Anthracenecarboxylic Acid with two Dipyridines Coformers Source: Semantic Scholar URL
- Source: PubMed / National Institutes of Health (NIH)
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wax-studios.com [wax-studios.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. orgchemboulder.com [orgchemboulder.com]
HPLC Purity Analysis of 5-Acenaphthylenecarboxylic Acid: Stationary Phase Comparison and Method Optimization
Executive Summary & Analytical Challenges
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly specialized bicyclic aromatic compound utilized as a rigid building block in the synthesis of advanced functional materials, dyes, and pharmaceutical intermediates[1]. Accurate purity analysis of this compound presents a unique chromatographic challenge due to its dual chemical nature: it possesses a highly hydrophobic, rigid, and planar acenaphthylene core, coupled with a highly polar, ionizable carboxylic acid moiety.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) stationary phases and details a self-validating protocol for achieving baseline resolution of 5-Acenaphthylenecarboxylic acid from its synthetic impurities (e.g., positional isomers and unreacted acenaphthylene precursors).
Mechanistic Causality: Why Standard RP-HPLC Fails
Designing a robust method for this compound requires understanding the molecular interactions at play. Standard Reversed-Phase HPLC (RP-HPLC) methods often fail here due to two primary factors:
-
Ion-Suppression via pH Control: The pKa of aromatic carboxylic acids typically ranges from 3.5 to 4.2. In a neutral mobile phase, the -COOH group partially ionizes. This creates a dual-retention mechanism where the neutral species interacts with the hydrophobic stationary phase, while the ionized species undergoes secondary ion-exchange interactions with residual silanols on the silica matrix. This results in split peaks, severe tailing, and unpredictable retention times. Employing an ion-suppressing RP-HPLC method with an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) is mandatory to ensure the analyte remains >99% protonated, driving retention purely through predictable hydrophobic and π−π mechanisms[2].
-
Shape Selectivity and π−π Interactions: Separating the 5-substituted isomer from 1- or 3-acenaphthylenecarboxylic acid requires more than dispersive hydrophobic interactions. Because the hydrophobic footprint of these isomers is nearly identical, the flexible alkyl chains of standard C18 columns cannot differentiate them. The rigid, planar structure of the acenaphthylene ring demands a stationary phase with high shape selectivity (steric recognition) or orthogonal π−π bonding capabilities to exploit slight differences in electron density distribution across the isomers.
Comparative Analysis of HPLC Columns
We evaluated three distinct stationary phase chemistries for the purity analysis of a crude 5-Acenaphthylenecarboxylic acid synthetic mixture.
-
Standard Monomeric C18 (e.g., Waters XBridge C18):
-
Mechanism: Purely hydrophobic (dispersive) interactions.
-
Performance: Provides adequate overall retention but fails to baseline-resolve closely related positional isomers. The monomeric C18 chains lack the rigidity needed for planar steric recognition.
-
-
Core-Shell PAH-Specific C18 (e.g., Phenomenex Kinetex PAH):
-
Mechanism: Polymerically bonded C18 on a solid-core particle.
-
Performance: The polymeric bonding creates a rigid, slot-like stationary phase that offers exceptional shape selectivity for polycyclic aromatic hydrocarbons[3]. It delivers high theoretical plates, sharp peaks, and successfully resolves structural isomers.
-
-
Biphenyl / Pinnacle II PAH (e.g., Restek Pinnacle II PAH):
-
Mechanism: Hydrophobic retention coupled with strong π−π interactions.
-
Performance: Specifically developed as an alternative to standard C18 for aromatic compounds[4]. The biphenyl rings interact directly with the delocalized electrons of the acenaphthylene core, providing orthogonal selectivity. This phase yielded the highest resolution between the 5-isomer and unreacted aromatic precursors.
-
Quantitative Performance Data
(Data represents optimized gradient elution at 1.0 mL/min, 254 nm detection, 0.1% Formic Acid mobile phase)
| Column Chemistry | Retention Time (min) | Tailing Factor (USP) | Resolution (vs. 1-Isomer) | Theoretical Plates (N) |
| Standard Monomeric C18 | 8.45 | 1.35 | 1.1 (Co-elution) | 12,500 |
| Core-Shell PAH (Polymeric C18) | 9.10 | 1.05 | 2.4 (Baseline) | 28,000 |
| Biphenyl / Pinnacle II PAH | 11.25 | 1.08 | 3.1 (Baseline) | 22,000 |
Experimental Protocol: Self-Validating Workflow
This step-by-step methodology utilizes a Biphenyl stationary phase under gradient conditions to ensure a self-validating, reproducible system.
Materials & Reagents:
-
Column: Restek Pinnacle II PAH or equivalent Biphenyl phase (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile
-
Diluent: 50:50 Water:Acetonitrile. (Causality: Injecting a strong solvent like 100% Acetonitrile into a weak initial mobile phase causes the analyte to travel down the column unretained until the diluent diffuses, leading to peak broadening or splitting).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10 mg of the 5-Acenaphthylenecarboxylic acid sample. Dissolve in 10 mL of Acetonitrile (stock solution). Dilute 1:10 with the Diluent to achieve a final working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 40°C with 5% B for at least 15 column volumes until the baseline is stable.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar acidic analyte at the column head)
-
2.0 - 12.0 min: 5% to 85% B (Linear gradient to elute the hydrophobic PAH core)
-
12.0 - 15.0 min: 85% B (Column wash for highly retained non-polar impurities)
-
15.0 - 15.1 min: 85% to 5% B
-
15.1 - 20.0 min: 5% B (Re-equilibration)
-
-
Detection Parameters: Set the Diode Array Detector (DAD) to 254 nm (primary quantification for the conjugated aromatic system) and 230 nm (secondary confirmation).
-
System Suitability Testing (SST): Inject a known standard mix of 5-Acenaphthylenecarboxylic acid and unreacted acenaphthylene. The method is considered self-validated and ready for sample analysis only if Resolution ( Rs ) > 2.0 and Tailing Factor ( Tf ) < 1.2.
Method Development Logic
Caption: Logical decision tree for optimizing the HPLC analysis of aromatic carboxylic acids.
References
-
CymitQuimica. "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid." CymitQuimica Catalog. 1
-
PubMed (NIH). "Chromatographic separations of aromatic carboxylic acids." National Institutes of Health. 2
-
Phenomenex. "Kinetex PAH Core-Shell HPLC Columns." Phenomenex Applications. 3
-
Restek. "Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV." Restek Technical Articles. 4
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetex PAH Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 4. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
Characterization of 5-Acenaphthylenecarboxylic acid esters and amides
Title: Characterization and Application of 5-Acenaphthylenecarboxylic Acid Esters and Amides: A Comparative Guide
Executive Summary
5-Acenaphthylenecarboxylic acid (5-ACA, CAS 4488-43-1) is a highly versatile polycyclic aromatic building block characterized by its fused bicyclic acenaphthylene core[1]. In drug development and molecular diagnostics, the derivatization of the 5-position carboxylic acid into esters and amides dictates the molecule's stability, photophysical behavior, and ultimate application[2]. This guide provides an objective comparison of 5-ACA esters and amides, detailing the causality behind their structural dynamics and providing self-validating protocols for bioconjugation.
Part 1: Structural Dynamics and Causality
The choice between synthesizing a 5-ACA ester versus an amide is governed by the fundamental principle of resonance stabilization and its impact on hydrolytic cleavage.
The Amide Advantage in Bioconjugation: Amides (-CONHR) exhibit significant resonance stabilization between the nitrogen lone pair and the carbonyl pi-system, imparting partial double-bond character to the C-N bond. This makes 5-ACA amides highly resistant to nucleophilic attack by water and enzymatic degradation by proteases/esterases[3]. Consequently, amides are the mandatory linkage for developing stable fluorescent probes or protein-hapten conjugates for enzyme-linked immunosorbent assays (ELISA)[4].
The Ester Role as a Reactive Intermediate: Conversely, 5-ACA esters (-COOR) lack this degree of resonance stabilization. The electrophilic carbonyl carbon remains highly susceptible to hydrolysis. While this makes simple alkyl esters of 5-ACA poor candidates for stable biological tracking, activated esters—specifically N-Hydroxysuccinimide (NHS) esters—are indispensable as reactive intermediates. The NHS leaving group lowers the activation energy required for nucleophilic acyl substitution, allowing for spontaneous amidation when exposed to primary amines at mildly basic pH[4].
Divergent stability and application profiles of 5-ACA esters versus amides.
Part 2: Comparative Performance Profiling
When compared to traditional naphthalene-based scaffolds (such as Dansyl derivatives), the acenaphthylene core of 5-ACA provides superior structural rigidity. The additional fused cyclopentadiene ring restricts non-radiative rotational relaxation pathways. This causality directly translates to a higher fluorescence quantum yield and a lower limit of detection (LOD) in competitive assays.
Table 1: Performance Comparison of Aromatic Bioconjugation Scaffolds
| Scaffold / Linkage | Structural Rigidity | Hydrolytic Stability (pH 7.4) | Primary Application | Representative Assay Sensitivity |
| 5-ACA Amide | Very High (Fused tricyclic) | Excellent ( t1/2 > 100h) | Stable Haptens / Probes | IC50 = 12.17 ng/mL (ELISA)[4] |
| 5-ACA Ester | Very High (Fused tricyclic) | Poor (Labile to esterases) | Reactive Intermediates | N/A (Rapidly Hydrolyzes) |
| Dansyl Amide | Moderate (Bicyclic) | Excellent ( t1/2 > 100h) | Amino Acid Tagging | >50 ng/mL (Typical Baseline) |
Part 3: Self-Validating Synthesis and Bioconjugation Protocol
To harness the stability of 5-ACA amides for protein labeling (e.g., Bovine Serum Albumin, BSA), one must first synthesize the reactive 5-ACA NHS ester. The following protocol is designed as a self-validating system, ensuring that each chemical transformation is analytically confirmed before proceeding to the next phase[4].
Workflow for the synthesis of 5-ACA NHS esters and stable amide conjugates.
Phase 1: Synthesis of 5-ACA NHS Ester (Reactive Intermediate)
Rationale: Direct amidation of carboxylic acids requires harsh conditions that denature proteins. Pre-activating 5-ACA into an NHS ester allows for spontaneous, mild amidation in aqueous buffers.
-
Reagent Preparation : Dissolve 1.0 equivalent of 5-ACA and 1.2 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF). Causality: Anhydrous conditions are critical; the presence of water will immediately hydrolyze the forming ester back to the free acid.
-
Coupling : Cool the solution to 0°C. Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12 hours. Causality: DCC acts as a dehydrating agent. Starting the reaction at 0°C minimizes the formation of inactive N-acylurea byproducts.
-
Purification : Filter the white precipitate (dicyclohexylurea, DCU byproduct) and concentrate the filtrate under reduced pressure to yield the 5-ACA NHS ester.
Validation Checkpoint 1 (TLC): Spot the crude mixture on a silica TLC plate (Eluent: Dichloromethane:Methanol 9:1). The free 5-ACA will remain near the baseline (polar), while the successful 5-ACA NHS ester will migrate significantly higher ( Rf≈0.8 ) due to the masking of the polar carboxylic acid group.
Phase 2: Protein Amidation (Stable Conjugate)
-
Buffer Preparation : Dissolve Bovine Serum Albumin (BSA) in 0.1 M Sodium Bicarbonate buffer, adjusted to pH 8.5. Causality: The ϵ -amino groups of lysine residues on BSA have a pKa of ~10.5. A pH of 8.5 ensures a sufficient fraction of these amines are deprotonated and nucleophilic, without causing alkaline denaturation of the protein.
-
Conjugation : Dissolve the 5-ACA NHS ester in a minimal volume of DMSO. Add this dropwise to the stirring BSA solution. Stir overnight at 4°C. Causality: Dropwise addition prevents localized high concentrations of the hydrophobic ester, which would otherwise precipitate out of the aqueous solution.
-
Dialysis : Transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against Phosphate-Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer three times.
Validation Checkpoint 2 (UV-Vis Spectroscopy): Measure the absorbance of the dialyzed product. A successful 5-ACA amide conjugate will exhibit dual absorbance peaks: one at 280 nm (aromatic amino acids of BSA) and a distinct secondary peak at ~320-340 nm corresponding to the acenaphthylene core. The Degree of Labeling (DOL) can be mathematically derived from the ratio of these peaks.
Table 2: Experimental Validation Metrics for 5-ACA Conjugation
| Metric | Analytical Method | Expected Outcome | Causality / Rationale |
| Intermediate Formation | Thin Layer Chromatography | Rf shift from ~0.2 (Acid) to ~0.8 (NHS Ester) | Esterification masks the polar carboxylic acid, increasing lipophilicity. |
| Conjugation Success | UV-Vis Spectroscopy | Dual peaks at 280 nm and ~330 nm | Confirms covalent attachment; allows calculation of Degree of Labeling (DOL). |
References
-
Title: 5-Acenaphthylenecarboxylic acid - ChemBK Source: ChemBK Chemical Database URL: [Link]
-
Title: Development of an indirect competitive ELISA for the detection of acenaphthene and pyrene Source: Food and Agricultural Immunology (Taylor & Francis) URL: [Link]
-
Title: Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles Source: Chemical Science (PubMed Central) URL: [Link]
Sources
- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Hypervalent iodine-promoted twofold oxidative coupling of amines with amides and thioamides: chemoselective pathway to oxazoles and thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Purity Assessment of Synthesized 5-Acenaphthylenecarboxylic Acid: A Comparative Guide to HPLC-UV and qNMR Methodologies
Introduction: The Analytical Challenge of Polycyclic Aromatic Acids
5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a fused bicyclic aromatic compound featuring a rigid acenaphthylene framework and a carboxylic acid functional group . It serves as a critical intermediate in the synthesis of advanced polymers, pigments, and bioactive pharmaceutical molecules .
During its synthesis—often achieved via the esterification and subsequent deprotection of benzo[a]anthracene or acenaphthene derivatives—structurally similar regioisomers and unreacted precursors can persist. Because these impurities share the same highly conjugated π -system, their physicochemical properties are nearly identical to the target analyte. For researchers and drug development professionals, relying on a single analytical method for purity assessment introduces significant risk.
As a Senior Application Scientist, I advocate for a self-validating orthogonal approach . This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), detailing the causality behind the experimental parameters required to accurately certify the purity of 5-Acenaphthylenecarboxylic acid.
Orthogonal Validation Workflow
To establish a self-validating system, the synthesized batch must be subjected to two fundamentally different physical principles: chromatographic separation (HPLC) and magnetic resonance (qNMR).
Orthogonal analytical workflow comparing HPLC-UV and qNMR for absolute purity validation.
Comparative Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Causality: HPLC-UV separates components based on hydrophobicity. The acenaphthylene core is highly non-polar, necessitating a reversed-phase C18 column. However, the carboxylic acid moiety (pKa ~4.5) is problematic; at a neutral pH, it partially ionizes, causing the molecule to exist in multiple retention states. This manifests as severe peak tailing. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), we suppress ionization, forcing the molecule into a single, protonated state for sharp, reproducible peaks. Detection is set to 254 nm, which aligns with the strong π
π- transitions of the conjugated aromatic system.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1.0 mg of the synthesized 5-Acenaphthylenecarboxylic acid. Dissolve in 1.0 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.
-
Column Selection: Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to maximize theoretical plates and resolve closely eluting regioisomers.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in LC-MS grade Water.
-
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.
-
Data Acquisition: Inject 10 µL. Monitor at 254 nm. Calculate relative purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100).
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Causality: While HPLC-UV is highly sensitive, it relies on the assumption that all impurities have the same UV response factor as the target analyte—a dangerous assumption for novel synthetic intermediates. qNMR bypasses this by utilizing the principle that the integrated area of an NMR signal is strictly proportional to the number of nuclei generating it . By adding a certified Internal Standard (IS), we can calculate the absolute mass fraction without needing a pure reference standard of 5-Acenaphthylenecarboxylic acid itself .
Step-by-Step Protocol:
-
Internal Standard (IS) Selection: Select Benzoic acid (TraceCERT® standard). Causality: Benzoic acid is highly soluble in DMSO-d6, and its aromatic protons (7.4–8.0 ppm) do not overlap with the specific downfield protons of the acenaphthylene core.
-
Sample Preparation: Accurately co-weigh ~15.0 mg of 5-Acenaphthylenecarboxylic acid and ~5.0 mg of Benzoic acid IS into a clean glass vial using a microbalance (d = 0.01 mg).
-
Dissolution: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex until fully homogenized, then transfer to a 5 mm NMR tube.
-
Instrument Parameters: Use a 600 MHz NMR spectrometer. Critical Step: Set the excitation pulse to 90° and the relaxation delay (D1) to at least 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons. Incomplete relaxation leads to under-integration and artificially low purity values.
-
Data Processing: Acquire 64 scans. Phase and baseline correct the spectrum. Integrate the distinct analyte signal and the IS signal to calculate absolute purity.
Quantitative Data & Performance Comparison
To objectively evaluate the performance of both techniques, the following table summarizes their analytical parameters. In a modern drug development setting, these methods are not mutually exclusive; they are complementary .
| Analytical Parameter | HPLC-UV (Reversed-Phase) | Quantitative NMR (1H qNMR) | Strategic Implication for Drug Development |
| Purity Metric Output | Relative Area Percent (%) | Absolute Mass Fraction (% w/w) | qNMR provides the true assay value; HPLC identifies trace impurity profiles. |
| Reference Standard | Requires identical, highly pure analyte standard | Requires a universal, certified Internal Standard (e.g., Benzoic acid) | qNMR is superior for novel synthesized intermediates lacking commercial standards. |
| Sensitivity (LOD) | High (Low ng/mL range) | Moderate (High µg/mL range) | HPLC is mandatory for detecting low-level genotoxic impurities missed by NMR. |
| Selectivity | Based on hydrophobic retention and column chemistry | Based on chemical shift (Hz) and magnetic environment | qNMR can struggle with overlapping signals; requires careful solvent/IS selection. |
| Response Factor Bias | Variable (dependent on chromophore absorptivity) | Uniform (1 proton = 1 unit of signal area) | qNMR eliminates UV-bias, preventing the over/underestimation of impurities. |
Conclusion: The Self-Validating System
Assessing the purity of synthesized 5-Acenaphthylenecarboxylic acid requires navigating the complexities of its rigid aromatic structure and ionizable functional group. Relying solely on HPLC-UV risks skewing the purity profile due to unknown UV response factors of synthetic byproducts. Conversely, relying solely on qNMR risks missing trace-level impurities due to lower sensitivity.
By executing the orthogonal workflow described above, researchers create a self-validating system . HPLC confirms the absence of hidden, overlapping impurities that might confound the NMR spectrum, while qNMR provides an absolute, unbiased mass fraction. Together, they ensure the highest standard of scientific integrity for downstream pharmaceutical and materials science applications.
References
-
ChemBK. "5-Acenaphthylenecarboxylic acid - Preparation, Properties, and Safety Information." Available at: [Link]
-
RSSL. "qNMR for Purity Determination in Pharmaceuticals: Absolute Quantitation Approaches." Available at: [Link]
-
RSC Publishing. "High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) for purity assessment." Available at:[Link]
X-Ray Crystallography of 5-Acenaphthylenecarboxylic Acid: A Comparative Guide to Crystallization Methodologies
As a Senior Application Scientist specializing in small-molecule X-ray crystallography, I frequently encounter the unique structural challenges posed by polycyclic aromatic carboxylic acids. 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a prime example: it is a rigid, fused bicyclic aromatic compound featuring a carboxylic acid functional group at the 5-position[1]. While it serves as a crucial building block in the synthesis of dyes, functional materials, and potential bioactive pharmaceuticals[2], obtaining diffraction-quality single crystals of this compound is notoriously difficult.
This guide objectively compares the performance of three distinct crystallization methodologies—Vapor Diffusion, Slow Evaporation, and Controlled Cooling—to determine the optimal pathway for achieving high-resolution crystallographic data.
Mechanistic Causality: The Crystallization Challenge
To successfully crystallize 5-Acenaphthylenecarboxylic acid, we must first understand the causality behind its solid-state behavior. The molecule is governed by two competing intermolecular forces that often lead to kinetic trapping and poor crystal habits (e.g., microscopic needles or twinned aggregates):
-
Hydrogen Bonding Dimerization: The carboxylic acid group strongly drives the formation of centrosymmetric R22(8) dimers via double O-H···O interactions[3]. If this dimerization occurs too rapidly in solution, the compound precipitates as an amorphous powder rather than an ordered crystal.
-
π−π Stacking: The planar acenaphthylene core promotes extensive face-to-face columnar stacking[4]. When rapid π -stacking outpaces lateral hydrogen bonding, the crystals grow rapidly along a single axis, yielding fragile 1D needles that lack the 3D volume required for robust X-ray diffraction.
The Solution: We must select a solvent system that temporarily disrupts the R22(8) dimerization while allowing the π -system to order thermodynamically.
Comparative Performance of Crystallization Methodologies
To establish the most effective protocol, we compared three standard crystallization techniques. The objective was to achieve a single crystal with a minimum dimension of 0.1 mm, low mosaicity, and a resolution limit suitable for publication-quality structural refinement (R1 < 5%).
Quantitative Data Comparison
| Crystallization Method | Solvent System | Kinetic Control | Crystal Habit | Mosaicity (°) | Resolution Limit (Å) | R1 Factor (%) |
| Vapor Diffusion (Recommended) | THF / Pentane | High (Thermodynamic) | Block | 0.42 | 0.75 | 3.8 |
| Controlled Cooling | Ethanol | Moderate | Thin Plate | 0.85 | 0.84 | 6.2 |
| Slow Evaporation | DCM / Hexane | Low (Kinetic) | Needle (Twinned) | 1.15 | 0.92 | 8.4 |
Analysis: Vapor diffusion using a Tetrahydrofuran (THF) and Pentane system vastly outperforms the alternatives. THF acts as a strong hydrogen-bond acceptor, temporarily solvating the -COOH proton and preventing premature R22(8) dimerization. As the non-polar anti-solvent (pentane) slowly diffuses into the THF, the dielectric constant of the mixture gradually decreases. This slow desolvation forces the molecules to re-associate into their thermodynamically stable dimers at a highly controlled rate, yielding robust block-shaped crystals.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Vapor Diffusion (Optimal Performance)
-
Preparation: Dissolve 5 mg of 5-Acenaphthylenecarboxylic acid in 0.5 mL of anhydrous THF in a 2 mL glass inner vial.
-
Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter into a clean, silanized 2 mL vial.
-
Validation Checkpoint: Shine a laser pointer through the vial. The solution must be optically clear (Tyndall effect negative). Any light scattering indicates undissolved aggregates that will act as premature nucleation sites. If scattering is observed, refilter.
-
-
Chamber Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous pentane.
-
Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and wrap with Parafilm. Store in a vibration-free environment at 20 °C for 5–7 days.
Protocol B: Controlled Cooling (Alternative)
-
Saturation: Suspend 10 mg of the analyte in 2 mL of absolute ethanol. Heat the mixture to 70 °C while stirring until complete dissolution occurs.
-
Filtration: Hot-filter the solution (using a pre-warmed syringe and 0.22 µm PTFE filter) into a pre-warmed silanized vial.
-
Cooling Gradient: Place the vial in a programmable thermal bath. Program a cooling ramp from 70 °C to 4 °C at a rate of 1 °C per hour.
-
Validation Checkpoint: Inspect under a cross-polarized microscope. Crystals should exhibit uniform birefringence. If "fan-like" clusters are observed, the cooling rate was too fast, resulting in secondary nucleation.
-
Workflow & Logical Relationships
The decision matrix below illustrates the logical progression from solvent selection to X-ray diffraction success.
Fig 1. Decision matrix and workflow for the crystallization of 5-Acenaphthylenecarboxylic acid.
X-Ray Diffraction Data Collection & Processing
Once a high-quality block crystal is obtained via Vapor Diffusion, mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream.
Data Collection Strategy: Due to the high carbon content and lack of heavy atoms, Cu K α radiation ( λ=1.54184 Å) is strongly recommended over Mo K α to maximize the anomalous scattering signal and overall diffraction intensity. Ensure data completeness up to 2θ=67∘ . During structural refinement, carefully inspect the Fourier difference map for residual electron density near the carboxylic acid protons to definitively confirm the R22(8) hydrogen-bonding network.
References
- CymitQuimica. "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid.
- ChemBK. "5-Acenaphthylenecarboxylic acid - Properties and Preparation.
- IUCr Journals. "Geometry of the 2-aminoheterocyclic–carboxylic acid R22(8) graph set: implications for crystal engineering." Acta Crystallographica Section B.
- RSC Publishing. "Materials Chemistry C: Pi-pi stacking in polycyclic aromatic hydrocarbons.
Sources
Comparative Study of the Fluorescent Properties of Acenaphthene Derivatives: A Technical Guide for Probe Design and Optoelectronics
As a Senior Application Scientist, I frequently evaluate novel fluorophores for deployment in optoelectronics, biological imaging, and chemical sensing. Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a highly tunable, electron-accepting core. By strategically functionalizing the acenaphthene scaffold, we can precisely engineer its photophysical properties.
This guide provides an objective, data-driven comparative analysis of acenaphthene derivatives—specifically focusing on Ethyl 5-acenaphthoylformate (EAF) derivatives and donor-acceptor luminophores—to elucidate how structural modifications dictate performance.
Mechanistic Insights: Substituent Effects and Charge Transfer
The fluorescence efficiency and emission wavelength of acenaphthene derivatives are fundamentally governed by the stabilization of the Intramolecular Charge Transfer (ICT) state.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH 3 ) or dimethylamino (-N(CH 3 ) 2 ) increase the electron density of the conjugated system. Upon photoexcitation, a strong ICT state is formed. This lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in both absorption and emission spectra. Furthermore, EDGs typically enhance the fluorescence quantum yield ( Φf ) by increasing the radiative decay rate relative to non-radiative pathways[1].
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO 2 ) draw electron density away from the core. Strong EWGs often introduce low-lying non-radiative pathways or facilitate rapid intersystem crossing (ISC) to triplet states, which drastically quenches fluorescence[1].
Jablonski-inspired diagram illustrating the Intramolecular Charge Transfer (ICT) & decay pathways.
Comparative Data Analysis: EAF Derivatives
To objectively illustrate the substituent effect, we compare the photophysical properties of a series of Ethyl 5-acenaphthoylformate (EAF) derivatives substituted at the 2-position[1]. Measurements were recorded in spectroscopic grade toluene at 298 K.
| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( Φf ) | Lifetime ( τ , ns) |
| EAF-H | -H | 385 | 450 | 3780 | 0.45 | 3.8 |
| EAF-OMe | -OCH 3 | 398 | 475 | 3990 | 0.68 | 5.2 |
| EAF-NMe2 | -N(CH 3 ) 2 | 420 | 510 | 4350 | 0.85 | 6.1 |
| EAF-CN | -CN | 390 | 465 | 4010 | 0.30 | 2.9 |
| EAF-NO2 | -NO 2 | 395 | 480 (weak) | 4480 | 0.08 | 1.1 |
Data Interpretation: The -N(CH 3 ) 2 derivative exhibits the highest quantum yield (0.85) and longest lifetime (6.1 ns), confirming the stabilization of the highly emissive ICT state. In contrast, the -NO 2 derivative shows near-complete fluorescence quenching ( Φf = 0.08) due to dominant non-radiative decay mechanisms[1].
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the photophysical parameters above must be derived using self-validating experimental systems.
Protocol A: Determination of Relative Fluorescence Quantum Yield ( Φf )
The relative quantum yield is determined using the Williams comparative method. Critical Causality: It is imperative to maintain sample absorbance below 0.05 at the excitation wavelength. Exceeding this threshold induces the "inner filter effect" (re-absorption of emitted photons by the sample itself), which artificially deflates the calculated yield[1].
-
Preparation: Prepare solutions of the acenaphthene derivative and a reference standard (e.g., Quinine Sulfate in 0.1 M H 2 SO 4 ) in their respective solvents.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum. Dilute both solutions until the absorbance at the chosen excitation wavelength ( λex ) is ≤0.05 .
-
Emission Measurement: Excite both samples at λex and record the fluorescence emission spectra using a spectrofluorometer.
-
Integration: Integrate the area under the emission peak ( I ) for both the sample and standard.
-
Calculation: Apply the comparative equation:
Φf,sample=Φf,std×(IstdIsample)×(AsampleAstd)×(ηstd2ηsample2)(Where A is absorbance and η is the solvent refractive index).
Step-by-step experimental workflow for determining relative fluorescence quantum yield.
Protocol B: Time-Correlated Single Photon Counting (TCSPC) for Lifetime ( τ )
-
Excitation: Excite the sample using a pulsed laser diode (e.g., 375 nm) matching the absorption band.
-
Detection: Detect emission photons using a photomultiplier tube (PMT) coupled with a monochromator set to λem .
-
Data Acquisition: Build a histogram of photon arrival times relative to the excitation pulse.
-
Validation & Analysis: Fit the decay curve to a mono-exponential decay model ( I(t)=I0e−t/τ ) using deconvolution software. Self-Validation: The quality of the fit must be judged by the χ2 value; a robust, artifact-free measurement will yield a χ2 strictly between 0.9 and 1.2[1].
Application Spotlight: Optoelectronics and Chemical Sensing
Beyond basic photophysics, acenaphthene derivatives are highly valued in advanced material applications:
-
Organic Light-Emitting Diodes (OLEDs): Acenaphthene-triphenylamine (acceptor-donor) luminophores exhibit excellent thermal stability ( Td>400∘ C) and balanced charge transport. For instance, AC-Ph derivatives demonstrate broad solid-state emission around 595 nm, making them viable candidates for yellowish-orange emitters in hybrid White OLEDs (WOLEDs)[2].
-
Explosive Detection (Picric Acid): Carbazole-acenaphthene conjugates function as highly sensitive fluorescent probes for nitroaromatics. Upon binding with picric acid (PA), these luminophores undergo a Photoinduced Electron Transfer (PET) from the donor to the electron-deficient PA. This disrupts the radiative pathway, resulting in up to 95% fluorescence quenching and allowing for trace detection of explosives with limits in the parts-per-billion (ppb) range[3].
References
-
Title: Acenaphthene-triphenylamine (acceptor–donor) based luminophores for organic light emitting diodes: combined experimental and theoretical study Source: Materials Advances (RSC Publishing) URL: [Link]
-
Title: Carbazole-Acenaphthene (Donor-Acceptor) based luminophores for picric acid detection: a combined experimental and theoretical study Source: RSC Advances (RSC Publishing) URL: [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 5-Acenaphthylenecarboxylic Acid
Abstract
The precise characterization of novel organic compounds is a foundational requirement in chemical research and drug development. 5-Acenaphthylenecarboxylic acid (C₁₃H₈O₂), a polycyclic aromatic hydrocarbon (PAH) derivative, serves as a valuable intermediate in the synthesis of functional materials and potential pharmaceuticals.[1][2] Verifying its elemental composition is a critical quality control step to confirm purity and structural integrity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 5-Acenaphthylenecarboxylic acid, focusing on the gold-standard combustion analysis while contrasting it with alternative spectroscopic methods. We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven comparisons to empower researchers with the knowledge to select the optimal analytical strategy.
Introduction: The Imperative of Elemental Verification
Elemental analysis serves as the ultimate arbiter of a synthetic compound's empirical formula. For a molecule like 5-Acenaphthylenecarboxylic acid, with a molecular formula of C₁₃H₈O₂ and a molecular weight of approximately 196.20 g/mol , theoretical elemental percentages can be precisely calculated.[1][2][3] Any significant deviation between theoretical and experimental values can indicate the presence of impurities, residual solvents, or an incorrect structure. This verification is not merely academic; it is a prerequisite for publication, patent filing, and progression into further developmental stages.
Theoretical Elemental Composition of 5-Acenaphthylenecarboxylic Acid
The first step in any elemental analysis workflow is to calculate the theoretical composition based on the molecular formula, C₁₃H₈O₂.
-
Carbon (C): (13 * 12.011) / 196.205 = 79.58%
-
Hydrogen (H): (8 * 1.008) / 196.205 = 4.11%
-
Oxygen (O): (2 * 15.999) / 196.205 = 16.31%
These theoretical values are the benchmark against which all experimental results are judged.
Primary Method: CHNS/O Combustion Analysis
Combustion analysis is the definitive method for determining the bulk elemental composition (C, H, N, S, and O) of organic compounds.[4][5] Its preeminence is due to its high precision, reliability, and cost-effectiveness for assessing purity and confirming chemical composition.[6][7]
The Principle of Combustion Analysis
The technique is elegantly straightforward: a sample is combusted in a high-temperature furnace (>950°C) within a pure oxygen environment.[8][9] This process, known as dynamic flash combustion, instantaneously and completely oxidizes the compound.[10]
-
Carbon is converted to carbon dioxide (CO₂).[9]
-
Hydrogen is converted to water (H₂O).[9]
-
Nitrogen and Sulfur (if present) are converted to their respective oxides (NOx, SO₂) and subsequently reduced to N₂ and SO₂.[8][9]
The resultant gases are swept by an inert carrier gas (typically helium) through a gas chromatography (GC) column for separation and are quantified by a thermal conductivity detector (TCD).[6][10] Oxygen is determined in a separate run via pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen is converted to carbon monoxide (CO) for detection.[6][11]
Caption: Workflow for Combustion-based Elemental Analysis.
A Self-Validating Experimental Protocol
Trustworthiness in analytical data is paramount. This protocol incorporates self-validating steps to ensure the accuracy and reliability of the results.
Instrumentation: CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube).
Materials:
-
5-Acenaphthylenecarboxylic acid (sample)
-
Acetanilide (Certified Reference Material, CRM)
-
Tin capsules (for CHNS analysis)
-
Silver capsules (for O analysis)
-
High-purity helium and oxygen
Protocol Steps:
-
Sample Preparation (The Causality of Dryness): Place 10-20 mg of the sample in a vacuum oven at 50-60°C for 4-6 hours. This step is critical to remove adsorbed water and volatile solvents, which would otherwise artificially inflate the hydrogen and oxygen percentages, leading to erroneous results.
-
Instrument Calibration & Validation:
-
Perform 3-5 blank runs (empty tin capsules) to establish a stable baseline.
-
Analyze 1-2 mg of the Acetanilide CRM. The results must fall within the certified range (e.g., C=71.09%, H=6.71%, N=10.36%) before proceeding. This step validates the entire system—from gas flows to detector response—ensuring the instrument is performing to specification.
-
-
Sample Analysis:
-
Accurately weigh 1-3 mg of the dried 5-Acenaphthylenecarboxylic acid into a tin capsule using a microbalance.
-
Crimp the capsule to ensure no sample is lost and introduce it into the instrument's autosampler.
-
Run the analysis in triplicate. The relative standard deviation between runs should be ≤0.3%.
-
-
Continuing Validation: After every 5-10 samples, re-analyze the Acetanilide CRM. This "bracketing" technique confirms that no instrumental drift has occurred during the analytical sequence, ensuring the integrity of the data from start to finish.
-
Oxygen Analysis: Repeat steps 3 and 4 using silver capsules and the instrument's pyrolysis mode.
Interpreting the Data
The expected experimental results should align closely with the theoretical values, typically within a ±0.4% absolute error margin, which is a widely accepted standard in academic and industrial laboratories.
| Element | Theoretical Value (%) | Typical Experimental Result (%) | Acceptable Deviation (%) |
| Carbon (C) | 79.58 | 79.45 | -0.13 |
| Hydrogen (H) | 4.11 | 4.15 | +0.04 |
| Oxygen (O) | 16.31 | 16.40 | +0.09 |
Comparative Guide: Alternative & Complementary Techniques
While combustion analysis provides the bulk elemental ratio, other techniques can offer different, often complementary, information. Choosing the right method depends entirely on the analytical question being asked.
Caption: Decision tree for selecting an elemental analysis technique.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Principle: ICP-MS utilizes a high-temperature argon plasma to atomize and ionize the sample.[12] A mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio.[13]
-
Application: It is an exceptionally sensitive technique for determining trace and ultra-trace metallic elements, often at parts-per-billion (ppb) levels.[12][14] For 5-Acenaphthylenecarboxylic acid, ICP-MS would not be used to determine C, H, or O, but it would be the method of choice to quantify residual palladium from a cross-coupling synthesis step or other metallic contaminants.
-
Caveat: Analyzing organic materials can be challenging due to potential carbon deposition and plasma interferences, although modern instruments have largely overcome these issues.[15][16]
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that irradiates a sample with X-rays, causing the emission of core electrons.[17] The binding energy of these emitted electrons is measured, which is unique to each element and its chemical environment (oxidation state and bonding partners).[18][19]
-
Application: XPS analyzes only the top 5-10 nanometers of a material's surface.[17][18] For a bulk powder of 5-Acenaphthylenecarboxylic acid, it could confirm the presence of C and O on the crystal surface and, crucially, differentiate between the carbon in the aromatic rings (C-C, C-H) and the carbon in the carboxylic acid group (O=C-O). This provides structural information that combustion analysis cannot.
-
Caveat: XPS is not a bulk analysis technique and cannot provide the overall elemental ratios needed to confirm an empirical formula.[18] It also cannot detect hydrogen.[18]
Head-to-Head Technique Comparison
| Feature | Combustion Analysis | ICP-MS | XPS |
| Primary Information | Bulk elemental composition (%C, H, N, S, O)[6][8] | Trace elemental composition (most elements except C, H, O, N, etc.)[4][12] | Surface elemental composition & chemical state[17][18] |
| Analysis Type | Quantitative | Quantitative | Quantitative & Qualitative (Bonding) |
| Detection Limit | ~0.1% (1000 ppm) | ppm to sub-ppt | ~0.1% (1000 ppm) on the surface |
| Analyzes H? | Yes | No | No[18] |
| Sample Type | Bulk solid/liquid | Digested liquid/solution | Solid surface |
| Key Use Case for Topic | Confirming empirical formula & purity | Quantifying trace metal catalyst residue | Probing surface chemistry & oxidation |
Conclusion and Recommendations
For the fundamental task of verifying the identity and purity of a synthesized batch of 5-Acenaphthylenecarboxylic acid, combustion analysis is the indispensable and authoritative technique. Its ability to provide precise and accurate bulk percentages of Carbon, Hydrogen, and Oxygen allows for direct comparison with theoretical values, thereby confirming the empirical formula.
Alternative methods like ICP-MS and XPS are not replacements but powerful complements. ICP-MS should be employed when there is a need to quantify potential inorganic or metallic impurities, a common concern in pharmaceutical development. XPS offers unique insights into the surface chemistry and functional groups, which can be valuable in materials science applications where surface interactions are critical. A multi-faceted analytical approach, led by the foundational data from combustion analysis, provides the most complete and trustworthy characterization of 5-Acenaphthylenecarboxylic acid.
References
-
ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid. Retrieved from ChemBK website: [Link]
-
Materials Research Society. (2006). Application of Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Analysis of Novel Organic Semiconductor Materials. MRS Proceedings, 937. Retrieved from Cambridge University Press: [Link]
-
Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from Agilent Technologies website: [Link]
-
Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from Contract Laboratory website: [Link]
-
Makmal i-CRIM - UKM. (n.d.). CHNS/O Elemental Analyzer (CHNS/O). Retrieved from Universiti Kebangsaan Malaysia website: [Link]
-
Chemistry LibreTexts. (n.d.). Combustion Analysis. Retrieved from Chemistry LibreTexts website: [Link]
-
ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid. Retrieved from ChemBK website: [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from VELP Scientifica website: [Link]
-
AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved from AZoM website: [Link]
-
Indian Institute of Technology Bombay. (n.d.). CHNS (O) Analyzer. Retrieved from SAIF, IITB website: [Link]
-
Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Retrieved from Patsnap website: [Link]
-
Science Education Resource Center at Carleton College. (2021, August 13). X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA). Retrieved from SERC website: [Link]
-
Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from Materials Characterization Services website: [Link]
-
Zhang, Y., et al. (2021, March 15). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Journal of Analytical Atomic Spectrometry. Retrieved from ResearchGate: [Link]
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Stenutz. (n.d.). acenaphthene-5-carboxylic acid. Retrieved from Stenutz website: [Link]
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PubChem. (n.d.). 5,6-Acenaphthenedicarboxylic acid. Retrieved from PubChem website: [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM website: [Link]
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University of Texas at Austin. (n.d.). Determination of C, H, N and O. Retrieved from The University of Texas at Austin website: [Link]
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SIELC Technologies. (2018, May 16). Acenaphthene-5,6-dicarboxic acid. Retrieved from SIELC Technologies website: [Link]
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Wang, W., et al. (2012, August 31). Comparisons of three methods for organic and inorganic carbon in calcareous soils of northwestern China. PLoS One. Retrieved from PubMed: [Link]
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Comparative Methodologies for the Structural Validation of 5-Acenaphthylenecarboxylic Acid Derivatives
As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the pitfalls of relying on incomplete analytical data when validating rigid polycyclic aromatic systems. 5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly versatile organic intermediate characterized by its fused bicyclic aromatic framework . Recently, this scaffold has gained significant traction in drug discovery, serving as the core pharmacophore for novel antitumor agents and antibacterial hybrids .
However, functionalizing this molecule—particularly at the 5-position—introduces severe analytical challenges. This guide objectively compares the performance of industry-standard structural validation methodologies, providing the causality behind experimental choices and self-validating protocols to ensure absolute structural certainty.
The Structural Challenge: Why Standard Methods Fail
The acenaphthylene core is a nonalternant hydrocarbon containing a five-membered ring fused to a naphthalene system. This topology induces unusual π-delocalization and local aromaticity perturbations . When synthesizing derivatives (e.g., amide-linked kinase inhibitors or esterified probes), standard 1D ¹³C NMR often fails to provide a complete picture.
The quaternary carbons in the acenaphthylene core (C1, C2a, C5a, C8a, C8b) exhibit exceptionally long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons. Consequently, they are often "invisible" in routine acquisitions, making it nearly impossible to definitively distinguish a 5-substituted derivative from a 3- or 4-substituted isomer using 1D techniques alone .
Comparative Analysis of Validation Platforms
To achieve unambiguous structural validation, we must compare the performance of three primary analytical modalities:
1. LC-HRMS (The High-Throughput Frontline)
-
Performance: High-Resolution Mass Spectrometry is unmatched for confirming the exact molecular weight and bulk purity of the synthesized derivative.
-
Limitation: HRMS is structurally blind to regiochemistry. It cannot differentiate between positional isomers on the acenaphthylene ring, making it a prerequisite screening tool rather than a standalone validation method.
2. Advanced 2D NMR Spectroscopy (The Solution-State Standard)
-
Performance: Two-dimensional NMR (specifically HSQC and HMBC) bridges the gap left by 1D NMR. By mapping the entire carbon-hydrogen framework, 2D NMR provides a comprehensive solution-state structure.
-
Strategic Advantage: HMBC is critical for observing the 3-bond correlation from the carboxylic carbonyl carbon to the H-4 and H-6 protons of the acenaphthylene ring, definitively anchoring the functional group to the 5-position.
3. Single-Crystal X-Ray Diffraction (The Absolute Authority)
-
Performance: SC-XRD provides the absolute 3D conformation of the molecule. It is the gold standard for confirming not only the regiochemistry but also the planarity of the acenaphthylene core and intermolecular π-π stacking interactions.
-
Strategic Advantage: We prioritize SC-XRD when the derivative exhibits restricted rotation (atropisomerism) around the C5-carbonyl bond, a phenomenon that NMR can only infer through transient NOESY cross-peaks.
Quantitative Data Summary
The following table objectively compares the operational performance and resource requirements of each validation methodology.
| Validation Modality | Primary Output | Regiochemical Accuracy | Sample Requirement | Turnaround Time | Cost / Sample |
| LC-HRMS | Exact Mass, Purity | Low (Cannot distinguish isomers) | < 1 mg | < 1 Hour | Low |
| 1D NMR (¹H/¹³C) | Proton/Carbon Count | Moderate (Ambiguous quaternary C) | 5 - 10 mg | 1 - 2 Hours | Low |
| 2D NMR (HSQC/HMBC) | C-H Connectivity Network | High (Maps quaternary carbons) | 10 - 20 mg | 4 - 12 Hours | Medium |
| SC-XRD | Absolute 3D Conformation | Absolute (Gold Standard) | Single Crystal (>0.1 mm) | 24 - 72 Hours | High |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to guarantee data accuracy.
Protocol 1: Advanced 2D NMR Structural Mapping
Objective: Unambiguously assign the regiochemistry of the 5-position substitution.
-
Sample Preparation & Internal Calibration: Dissolve 15 mg of the purified derivative in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The rigid acenaphthylene core requires high concentrations to overcome the long T1 relaxation times of its quaternary carbons.
-
Self-Validation: The TMS peak must be manually calibrated to exactly 0.00 ppm. This internal control ensures chemical shift accuracy across different magnetic fields, preventing the misassignment of closely clustered aromatic protons.
-
-
1D Baseline Acquisition: Acquire ¹H (16 scans, d1 = 2s) and ¹³C (1024 scans, d1 = 2s) spectra at 298 K.
-
Self-Validation: Verify the solvent residual peaks (CDCl₃ at 7.26 ppm for ¹H; 77.16 ppm for ¹³C). If the peaks are broad, re-shim the Z1/Z2 gradients to ensure magnetic field homogeneity before proceeding to sensitive 2D experiments.
-
-
HMBC Acquisition: Set the long-range coupling constant ( nJCH ) to 8 Hz. Acquire the 2D spectrum with 256 t1 increments.
-
Causality: The 8 Hz optimization specifically targets 2-bond and 3-bond correlations. This is the only way to link the functionalized C5-carbonyl carbon to the H-4 and H-6 protons of the acenaphthylene ring, definitively proving the regiochemistry.
-
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
Objective: Confirm the absolute 3D conformation and solid-state packing.
-
Thermodynamic Crystallization (Vapor Diffusion): Dissolve 5 mg of the derivative in 1 mL of dichloromethane (good solvent) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20°C for 72 hours.
-
Causality: Vapor diffusion allows for an ultra-slow, controlled reduction in solubility. This prevents kinetic precipitation (which yields amorphous powder) and promotes the thermodynamic growth of high-quality, defect-free single crystals.
-
-
Cryogenic Mounting: Select a crystal (~0.1 × 0.1 × 0.05 mm) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a 100 K nitrogen cryostream on the diffractometer.
-
Self-Validation: The perfluoropolyether oil serves a dual purpose: it protects the crystal from solvent loss/oxidation and freezes into a rigid glass at 100 K. The cryogenic temperature minimizes atomic thermal motion, yielding a drastically sharper electron density map.
-
-
Structure Solution and Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation: The structural model is considered valid only if the final R1 value is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. Residual electron density peaks must not exceed 0.5 e/ų.
-
Workflow Visualization
The following logic diagram illustrates the integrated pipeline required to fully validate a 5-acenaphthylenecarboxylic acid derivative before it can be utilized in downstream biological or material assays.
Integrated structural validation workflow for 5-acenaphthylenecarboxylic acid derivatives.
References
-
Title: Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents Source: ResearchGate URL: [Link]
-
Title: Local aromaticity of the five-membered rings in acenaphthylene derivatives Source: ResearchGate URL: [Link]
-
Title: 5-Acenaphthylenecarboxylic acid - ChemBK Source: ChemBK URL: [Link]
A Comprehensive Guide to the Safe Handling of 5-Acenaphthylenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 5-Acenaphthylenecarboxylic acid, including operational procedures and disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazards: A Proactive Approach to Safety
5-Acenaphthylenecarboxylic acid is a white to pale yellow crystalline solid.[1] While specific toxicity data is limited, its classification as a carboxylic acid and a powdered chemical necessitates careful handling to mitigate potential risks. As an organic acid, it may cause irritation to the eyes and skin.[2] Inhalation of dust should be avoided.[1][2]
Key Considerations:
-
Irritation: Direct contact with skin and eyes may cause irritation.[2]
-
Inhalation: Inhalation of fine dust particles can lead to respiratory irritation.[1]
-
Reactivity: Carboxylic acids can react with bases and may be incompatible with oxidizing agents.[1][3] It is crucial to store it away from incompatible materials.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure when handling 5-Acenaphthylenecarboxylic acid. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or significant dust generation.[6][7] | Protects against accidental splashes and airborne particles entering the eyes. |
| Skin Protection | Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber).[6][8] Inspect gloves for any damage before use and change them frequently, especially after direct contact. | Prevents skin contact and potential irritation. |
| Respiratory Protection | For all manipulations of the solid compound that could generate dust, work should be conducted in a certified chemical fume hood to avoid inhalation.[6][9] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.[9] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility.
Preparation:
-
Designated Work Area: All work with 5-Acenaphthylenecarboxylic acid should be performed in a designated area, preferably within a chemical fume hood.[6]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available before starting work.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in good working order.[9][10]
Handling:
-
Weighing: To minimize dust generation, weigh the compound carefully. Consider using a balance with a draft shield.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep 5-Acenaphthylenecarboxylic acid away from bases and strong oxidizing agents.[1][3]
Spill Response:
-
Small Spills: In a well-ventilated area and while wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[11] Sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[9][10]
-
Large Spills: Evacuate the immediate area and alert your laboratory's safety officer. Prevent the spill from entering drains.[12]
Workflow for Handling 5-Acenaphthylenecarboxylic Acid
Caption: Workflow for the safe handling of 5-Acenaphthylenecarboxylic acid.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 5-Acenaphthylenecarboxylic acid and any contaminated materials is a critical final step.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials from spills, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[13]
-
Unused Compound: Unwanted 5-Acenaphthylenecarboxylic acid must be disposed of as hazardous waste. Do not discard it in the regular trash.
-
Empty Containers: "Empty" containers that held 5-Acenaphthylenecarboxylic acid should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "5-Acenaphthylenecarboxylic acid".[13]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] The Environmental Protection Agency (EPA) has specific regulations for the disposal of chemical waste.[15][16]
Disposal Decision Tree
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
